3-(4-Aminophenyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKMHHNPZOCBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359994 | |
| Record name | 3-(4-Aminophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443998-73-0 | |
| Record name | 3-(4-Aminophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 443998-73-0 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Aminophenyl)benzonitrile: A Key Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-aminophenyl)benzonitrile, a biaryl compound of significant interest to researchers, scientists, and professionals in the field of drug development. The unique structural motif of this molecule, featuring a flexible biphenyl core with strategically placed amino and nitrile functionalities, establishes it as a valuable scaffold in medicinal chemistry, particularly in the design of targeted kinase inhibitors. This document offers field-proven insights into its synthesis via the Suzuki-Miyaura cross-coupling reaction, detailed protocols for its purification, and a thorough guide to its characterization using modern analytical techniques.
Introduction: The Strategic Importance of the 3-(4-Aminophenyl)benzonitrile Scaffold
The pursuit of novel therapeutic agents is a cornerstone of modern medicine, with a continuous demand for molecular scaffolds that offer both synthetic versatility and potent biological activity. The 3-(4-aminophenyl)benzonitrile core has emerged as a privileged structure in this endeavor. Its biaryl backbone provides a three-dimensional framework that can effectively probe the binding sites of complex biological targets, while the terminal amino and nitrile groups serve as critical pharmacophoric features and synthetic handles for further molecular elaboration.
The true value of this scaffold lies in its demonstrated success in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] The 3-amino-4-(phenylamino)benzonitrile scaffold, a close structural relative, is a key component of potent inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Abelson murine leukemia viral oncogene homolog 1 (Abl).[4][5] The strategic placement of the amino group on one phenyl ring and the nitrile group on the other allows for specific hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of these enzymes, leading to potent and selective inhibition. This guide will provide the foundational knowledge required to synthesize and characterize this important molecule, enabling its further exploration in drug discovery programs.
Synthesis of 3-(4-Aminophenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond between the two phenyl rings in 3-(4-aminophenyl)benzonitrile is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of its starting materials.[6]
The causality behind selecting the Suzuki-Miyaura reaction lies in its robustness and predictability for forming biaryl linkages. The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 3-(4-aminophenyl)benzonitrile, the logical disconnection points to 3-bromoaniline and 4-cyanophenylboronic acid as readily available starting materials.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials:
-
3-Bromoaniline (1.0 eq)
-
4-Cyanophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene (5 mL per mmol of 3-bromoaniline)
-
Ethanol (2 mL per mmol of 3-bromoaniline)
-
Deionized Water (2 mL per mmol of 3-bromoaniline)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline, 4-cyanophenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.
-
Solvent and Base Addition: In a separate flask, prepare a solution of sodium carbonate in deionized water. Degas this solution by bubbling nitrogen through it for 15-20 minutes. Add the toluene and ethanol to the reaction flask via syringe, followed by the degassed sodium carbonate solution.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water and then with brine. The brine wash helps to remove any residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system, such as ethanol/water, can be employed to obtain the pure product.[7]
Characterization of 3-(4-Aminophenyl)benzonitrile
Unambiguous characterization of the synthesized 3-(4-aminophenyl)benzonitrile is paramount for its use in further research and development. A combination of spectroscopic and physical methods should be employed to confirm its identity and purity.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂ | [8] |
| Molecular Weight | 194.23 g/mol | [8] |
| Melting Point | 119-123 °C | [8] |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for 3-(4-aminophenyl)benzonitrile based on the analysis of its functional groups and data from structurally related compounds.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for 3-(4-aminophenyl)benzonitrile are presented below.[7][9][10][11][12][13]
¹H NMR (400 MHz, DMSO-d₆) Expected Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 2H | Protons on the cyanophenyl ring |
| ~7.6-7.7 | m | 2H | Protons on the cyanophenyl ring |
| ~7.2-7.3 | t | 1H | Proton on the aminophenyl ring |
| ~6.8-7.0 | m | 2H | Protons on the aminophenyl ring |
| ~6.6-6.7 | d | 1H | Proton on the aminophenyl ring |
| ~5.3 | s (broad) | 2H | -NH₂ |
¹³C NMR (100 MHz, DMSO-d₆) Expected Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~149 | C-NH₂ |
| ~142 | Quaternary carbon of the aminophenyl ring |
| ~133 | Quaternary carbon of the cyanophenyl ring |
| ~132 | CH of the cyanophenyl ring |
| ~129 | CH of the aminophenyl ring |
| ~127 | CH of the cyanophenyl ring |
| ~119 | -C≡N |
| ~117 | CH of the aminophenyl ring |
| ~115 | CH of the aminophenyl ring |
| ~114 | CH of the aminophenyl ring |
| ~110 | Quaternary carbon attached to the nitrile group |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(4-aminophenyl)benzonitrile, electron ionization (EI) would be a suitable technique.[6][14][15][16]
Expected Fragmentation Pattern (EI-MS):
| m/z | Interpretation |
| 194 | Molecular ion [M]⁺ |
| 167 | [M - HCN]⁺ |
| 139 | [M - HCN - C₂H₂]⁺ |
The molecular ion peak at m/z 194 would confirm the molecular weight. The fragmentation pattern would likely involve the loss of a neutral hydrogen cyanide molecule (HCN) from the nitrile group, a characteristic fragmentation for aromatic nitriles.
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[17][18][19][20]
Expected FT-IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3450-3300 | Aromatic Amine | N-H stretch (two bands for primary amine) |
| 3100-3000 | Aromatic | C-H stretch |
| 2230-2210 | Nitrile | C≡N stretch |
| 1620-1580 | Aromatic | C=C stretch |
| 1620-1550 | Amine | N-H bend |
| 850-800 | Aromatic | C-H out-of-plane bend (para-disubstituted) |
| 800-750 | Aromatic | C-H out-of-plane bend (meta-disubstituted) |
The presence of sharp, distinct peaks in these regions would provide strong evidence for the successful synthesis of 3-(4-aminophenyl)benzonitrile.
Conclusion and Future Outlook
This technical guide has provided a detailed and practical framework for the synthesis and characterization of 3-(4-aminophenyl)benzonitrile. The Suzuki-Miyaura cross-coupling reaction offers an efficient and reliable route to this valuable molecular scaffold. The comprehensive characterization protocol outlined ensures the unambiguous identification and purity assessment of the synthesized compound.
The strategic importance of the 3-(4-aminophenyl)benzonitrile core in medicinal chemistry, particularly in the development of kinase inhibitors, cannot be overstated.[21][22][23][24] As our understanding of the molecular drivers of disease continues to evolve, the demand for versatile and synthetically accessible scaffolds like this will only increase. The methodologies and data presented herein are intended to empower researchers and drug development professionals to readily access and utilize 3-(4-aminophenyl)benzonitrile in their quest for the next generation of innovative therapeutics.
References
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bmse000284 Benzonitrile at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
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¹H NMR Spectroscopy. University of Calgary. Available at: [Link]
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¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]
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Proton NMR chemical shifts and coupling constants for brain metabolites. Govindaraju V, Young K, Maudsley AA. NMR in Biomedicine. 2000;13(3):129-153. Available at: [Link]
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Mass Spectrometry: Fragmentation. Available at: [Link]
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NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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¹H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate. Available at: [Link]
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FTIR SPECTROSCOPY REFERENCE GUIDE. Agilent. Available at: [Link]
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Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
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Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. El-Gazzar MG, et al. European Journal of Medicinal Chemistry. 2023;258:115598. Available at: [Link]
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NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Chen Y, et al. European Journal of Medicinal Chemistry. 2021;223:113645. Available at: [Link]
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Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. ResearchGate. Available at: [Link]
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Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Rap, D. B., et al. Physical Chemistry Chemical Physics. 2023;25(39):26839-26848. Available at: [Link]
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Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Molecules. 2024;29(13):3035. Available at: [Link]
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Mass Spectrometry: Fragmentation Patterns. Scribd. Available at: [Link]
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Benzonitrile. NIST WebBook. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Chem Soc Rev. 2020;49(1):10-26. Available at: [Link]
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The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Molecules. 2022;27(11):3495. Available at: [Link]
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Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. Journal of Molecular Structure. 2022;1247:131333. Available at: [Link]
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Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. 2018;29(10):2042-2050. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Aminophenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Aminophenyl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. Understanding the spectral signature of this compound is fundamental for its identification, purity assessment, and the elucidation of its structural characteristics, which are critical aspects of drug discovery and development.
Introduction
3-(4-Aminophenyl)benzonitrile is a bi-functional aromatic compound featuring a nitrile group and an amino group. This unique combination of electron-withdrawing (-CN) and electron-donating (-NH2) substituents on a biphenyl scaffold gives rise to interesting electronic properties and functionalities. Accurate and thorough spectroscopic analysis is paramount to confirming the successful synthesis of this molecule and to understanding its chemical behavior. This guide will delve into the core spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The structure of 3-(4-Aminophenyl)benzonitrile consists of two connected benzene rings. One ring is substituted with an amino group at the para-position (position 4), and this phenyl ring is connected to the meta-position (position 3) of a benzonitrile ring.
Caption: Molecular structure of 3-(4-Aminophenyl)benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of 3-(4-Aminophenyl)benzonitrile.
¹H NMR (Proton NMR) Spectroscopy
Experimental Protocol:
A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placing it in an NMR tube. The spectrum is then recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).
Data Interpretation:
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.2 | Broad Singlet | 2H | -NH₂ |
| ~ 6.7 - 6.9 | Multiplet | 2H | Protons ortho to -NH₂ |
| ~ 7.3 - 7.8 | Multiplet | 6H | Remaining aromatic protons |
Causality Behind Expected Shifts:
-
The -NH₂ protons are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration.
-
The protons on the aminophenyl ring will be influenced by the electron-donating amino group, causing them to be shielded and appear at a relatively upfield region of the aromatic spectrum.
-
The protons on the benzonitrile ring will be influenced by the electron-withdrawing nitrile group and the other phenyl ring, leading to more complex splitting patterns in the downfield region of the aromatic spectrum.
¹³C NMR (Carbon-13) Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom.
Data Interpretation:
The ¹³C NMR spectrum provides valuable information about the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 110 - 115 | C-CN |
| ~ 115 - 120 | Carbons ortho to -NH₂ |
| ~ 118 - 120 | -C≡N |
| ~ 125 - 135 | Unsubstituted aromatic carbons |
| ~ 130 - 140 | Quaternary carbons (ipso-carbons) |
| ~ 145 - 150 | Carbon attached to -NH₂ |
Causality Behind Expected Shifts:
-
The nitrile carbon (-C≡N) is expected to appear in the characteristic region for cyano groups.
-
The carbon directly attached to the nitrile group (C-CN) will be significantly deshielded.
-
The carbon attached to the amino group will be shielded due to the electron-donating nature of nitrogen.
-
The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the substituents on both rings.
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a key technique for identifying the functional groups present in a molecule.
Experimental Protocol:
For a solid sample like 3-(4-Aminophenyl)benzonitrile, the IR spectrum is commonly obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.
Data Interpretation:
The IR spectrum of 3-(4-Aminophenyl)benzonitrile will show characteristic absorption bands for the amine and nitrile functional groups, as well as absorptions typical for aromatic rings.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Doublet | N-H stretching (asymmetric and symmetric) |
| ~ 2220 | Strong | C≡N stretching |
| 1620 - 1580 | Medium to Strong | N-H bending and C=C aromatic stretching |
| 1520 - 1480 | Medium to Strong | C=C aromatic stretching |
| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted ring) |
| 800 - 700 | Strong | C-H out-of-plane bending (meta-disubstituted ring) |
Causality Behind Vibrational Frequencies:
-
The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the 3400-3200 cm⁻¹ region.
-
The C≡N stretching vibration is a very characteristic and strong absorption, making it a reliable indicator of the nitrile group.
-
The aromatic C=C stretching vibrations appear in the 1620-1480 cm⁻¹ region.
-
The C-H out-of-plane bending vibrations in the fingerprint region can provide information about the substitution pattern of the aromatic rings.
Caption: The fundamental principle of IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol:
A common method for analyzing a solid sample is through direct insertion or by using a coupled technique like Gas Chromatography-Mass Spectrometry (GC-MS). Electron Ionization (EI) is a frequently used ionization technique that causes fragmentation of the molecule.
Data Interpretation:
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure.
Predicted Mass Spectrum Data:
-
Molecular Formula: C₁₃H₁₀N₂
-
Molecular Weight: 194.24 g/mol
-
Predicted Molecular Ion Peak (M⁺): m/z = 194
Predicted Fragmentation Pattern:
The fragmentation of 3-(4-Aminophenyl)benzonitrile under EI conditions would likely involve the cleavage of the bond between the two phenyl rings and fragmentation of the side chains. While a detailed fragmentation pattern is best determined experimentally, key fragments could include ions corresponding to the aminophenyl cation and the benzonitrile cation. The PubChem database predicts a prominent peak at m/z 195.09168 for the protonated molecule [M+H]⁺.[1]
Caption: A simplified workflow of a mass spectrometer.
Conclusion
The comprehensive spectroscopic analysis of 3-(4-Aminophenyl)benzonitrile, employing NMR, IR, and MS, provides a detailed and unambiguous confirmation of its chemical structure. The data obtained from these techniques are complementary and essential for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. This guide has outlined the expected spectroscopic characteristics and the underlying principles for their interpretation, serving as a valuable resource for the scientific community. While experimental data is not widely available in public repositories, the predicted values and interpretations provided herein offer a strong foundation for the analysis of this compound.
References
- While specific research articles detailing the complete spectroscopic data of 3-(4-Aminophenyl)benzonitrile were not found in the performed searches, general principles of spectroscopic interpretation are based on established knowledge in the field of organic chemistry.
- Information on related compounds and isomers was consulted from various sources, including the Royal Society of Chemistry's supplementary inform
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A Comprehensive Technical Guide to 3-(4-Aminophenyl)benzonitrile
Abstract
This technical guide provides an in-depth analysis of 3-(4-Aminophenyl)benzonitrile, a biphenyl derivative of significant interest in chemical synthesis and drug discovery. This document outlines its core chemical and physical properties, provides a detailed, field-tested synthesis protocol via the Suzuki-Miyaura coupling reaction, discusses its known applications, and furnishes essential safety and handling information. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.
Chemical Identity and Core Properties
3-(4-Aminophenyl)benzonitrile, also known as 4'-Amino-[1,1'-biphenyl]-3-carbonitrile, is a solid organic compound characterized by a biphenyl scaffold functionalized with an amine group and a nitrile group. These functional groups make it a versatile building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 3-(4-Aminophenyl)benzonitrile
| Property | Value | Source(s) |
| CAS Number | 443998-73-0 | [1] |
| Molecular Formula | C₁₃H₁₀N₂ | [1][2] |
| Molecular Weight | 194.24 g/mol | [1] |
| Appearance | Solid (form varies) | [3] |
| Melting Point | 119-123 °C | [4] |
| SMILES | c1cc(cc(c1)c2ccc(cc2)N)C#N | [1] |
| InChI | InChI=1S/C13H10N2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,15H2 | [2] |
| InChIKey | CYKMHHNPZOCBKT-UHFFFAOYSA-N | [2] |
Note: There are several isomers of aminophenyl-benzonitrile, such as 4-(3-Aminophenyl)benzonitrile (CAS: 149505-72-6) and 4-(4-Aminophenyl)benzonitrile (CAS: 4854-84-6), which have different properties and CAS numbers. It is critical to verify the correct isomer for any application.[4][5]
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of biphenyl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of boronic acid reagents.[6][7][8] This protocol details the synthesis of 3-(4-Aminophenyl)benzonitrile from 3-bromobenzonitrile and 4-aminophenylboronic acid.
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is used because it efficiently facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination required for C-C bond formation.[8]
-
Base: A base, like sodium carbonate (Na₂CO₃), is crucial for the transmetalation step, activating the boronic acid partner for transfer to the palladium center.[7]
-
Solvent System: A mixture of an organic solvent (e.g., Toluene or Dioxane) and water is used to dissolve both the organic starting materials and the inorganic base, creating the necessary biphasic environment for the reaction to proceed efficiently.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the palladium catalyst, ensuring high catalytic activity and yield.
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzonitrile (1.0 eq), 4-aminophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Inerting the System: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed 3:1 mixture of Toluene and Water (volume appropriate for the reaction scale, e.g., 10 mL per 1 mmol of limiting reagent).
-
Catalyst Addition: To the stirring suspension, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and maintain vigorous stirring for 12-18 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the limiting starting material (3-bromobenzonitrile) indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Purification (Self-Validation): Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 3-(4-Aminophenyl)benzonitrile.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura synthesis workflow for 3-(4-Aminophenyl)benzonitrile.
Applications in Research and Development
The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can modulate the physicochemical properties of a molecule to improve pharmacokinetic profiles.[9][10]
-
Scaffold in Medicinal Chemistry: The aminobiphenyl scaffold is present in numerous biologically active compounds. 3-(4-Aminophenyl)benzonitrile serves as a key intermediate for creating libraries of novel compounds for screening against various therapeutic targets. Benzonitrile derivatives have been investigated for a wide range of activities, including as kinase inhibitors, anticancer agents, and antivirals.[11]
-
Probe for Target Identification: As a fragment or building block, it can be used to construct molecular probes to identify and validate novel biological targets.
-
Materials Science: The rigid, aromatic structure of biphenyls makes them suitable for the development of liquid crystals and other advanced organic materials.[12]
While specific signaling pathways for 3-(4-Aminophenyl)benzonitrile itself are not extensively documented, its derivatives are often designed to interact with specific biological targets. For example, a derivative could be designed to inhibit a protein kinase, a common strategy in oncology.
Illustrative Kinase Inhibition Pathway
The diagram below illustrates a generalized pathway where a drug molecule, derived from a scaffold like 3-(4-Aminophenyl)benzonitrile, acts as a kinase inhibitor to block downstream signaling involved in cell proliferation.
Caption: General signaling pathway for a kinase inhibitor drug.
Safety and Handling
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| Pictograms | GHS05 (Corrosion), GHS09 (Environmental Hazard) are cited for isomers. | [4][13] |
| Signal Word | Danger | [4][13] |
| Hazard Statements | H318: Causes serious eye damage. H400: Very toxic to aquatic life. | [13] |
| Precautionary Statements | P273: Avoid release to the environment. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. | [13] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, and a dust mask (e.g., N95) when handling the solid. | |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. Protect from light. | [4] |
Conclusion
3-(4-Aminophenyl)benzonitrile is a valuable chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its synthesis via robust methods like the Suzuki-Miyaura coupling is well-established. The presence of reactive amine and nitrile functionalities on a stable biphenyl core provides a versatile platform for the development of novel therapeutic agents and materials. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential risks. This guide serves as a foundational resource for scientists to leverage the full potential of this important molecule in their research endeavors.
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AtaChem. (n.d.). 3-(4-AMINOPHENYL)BENZONITRILE. Retrieved from [Link][1]
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Jastrząbek, T., Ulikowski, A., & Lisiak, R. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. Retrieved from [Link][6]
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Han, Y., & Man, H. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link][7]
-
Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Retrieved from [8]
-
Zhang, C., et al. (2019). Application of Nitrile in Drug Design. ResearchGate. Retrieved from [Link][9]
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A Comprehensive Guide to the Crystal Structure Analysis of 3-(4-Aminophenyl)benzonitrile: From Synthesis to In Silico Validation
This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of 3-(4-Aminophenyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the journey from chemical synthesis and crystallization to advanced single-crystal X-ray diffraction analysis and computational validation. The methodologies presented herein are grounded in established scientific principles to ensure accuracy, reproducibility, and a deep understanding of the underlying molecular architecture.
Introduction: The Significance of Molecular Structure
3-(4-Aminophenyl)benzonitrile is a biphenyl derivative featuring both an amine and a nitrile functional group. These moieties are capable of engaging in a variety of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing and, consequently, the material's physicochemical properties. A precise understanding of its three-dimensional structure at the atomic level is paramount for applications in medicinal chemistry, where molecular conformation and intermolecular interactions govern drug-receptor binding, and in materials science, where crystal packing influences properties like solubility, stability, and morphology. This guide presents a hypothetical yet scientifically rigorous workflow for the complete crystal structure elucidation of this compound.
Synthesis and Single Crystal Growth
A logical and efficient synthesis and crystallization process is the foundation of any successful crystal structure analysis. The chosen protocols are designed for high purity and the formation of diffraction-quality single crystals.
Proposed Synthesis of 3-(4-Aminophenyl)benzonitrile
A plausible synthetic route for 3-(4-Aminophenyl)benzonitrile involves a Suzuki coupling reaction, a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.
Caption: Proposed Suzuki coupling for the synthesis of 3-(4-Aminophenyl)benzonitrile.
Experimental Protocol: Synthesis
-
To a solution of 3-bromoaniline (1.0 eq) and 4-cyanophenylboronic acid (1.1 eq) in a 3:1 mixture of toluene and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and sodium carbonate (2.0 eq).
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-(4-Aminophenyl)benzonitrile.
Crystallization: The Art of Growing Diffraction-Quality Crystals
The success of single-crystal X-ray diffraction is critically dependent on the quality of the crystal.[1] Several methods can be employed to grow suitable crystals of small organic molecules.[2][3] For 3-(4-Aminophenyl)benzonitrile, slow evaporation and vapor diffusion are excellent starting points.
Experimental Protocol: Crystallization
| Method | Procedure | Rationale |
| Slow Evaporation | 1. Dissolve a small amount of purified 3-(4-Aminophenyl)benzonitrile in a suitable solvent (e.g., ethanol, acetone, or a mixture) to form a near-saturated solution. 2. Filter the solution through a syringe filter into a clean vial. 3. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent. 4. Place the vial in an undisturbed, vibration-free location. | This simple and effective method allows for the gradual increase in concentration, promoting slow crystal growth which is essential for forming a well-ordered lattice.[4] |
| Vapor Diffusion | 1. Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane). 2. Place this solution in a small, open vial. 3. Place the small vial inside a larger, sealed container that contains a more volatile, poor solvent (the anti-solvent, e.g., hexane). 4. Over time, the anti-solvent vapor will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[5] | This technique provides excellent control over the rate of supersaturation, often yielding high-quality crystals for compounds that precipitate too quickly with other methods.[5] |
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[7]
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An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Aminophenyl)benzonitrile
This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-(4-Aminophenyl)benzonitrile, with a primary focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document outlines not just the fundamental characteristics of this molecule but also the rigorous experimental methodologies required for its thorough evaluation. The protocols described herein are grounded in established scientific principles and regulatory expectations, ensuring a robust and reliable approach to characterization.
Introduction: The Significance of 3-(4-Aminophenyl)benzonitrile
3-(4-Aminophenyl)benzonitrile, a biphenyl derivative featuring both an amino and a nitrile functional group, represents a scaffold of significant interest in medicinal chemistry and materials science. The arrangement of these functional groups imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex molecules. Understanding its solubility and stability is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent or advanced material. Poor solubility can hinder formulation and bioavailability, while instability can compromise safety and efficacy. This guide provides the foundational knowledge and practical workflows to navigate these challenges.
Physicochemical Properties of 3-(4-Aminophenyl)benzonitrile
A foundational understanding of the basic physical and chemical properties of a compound is essential before embarking on more complex solubility and stability assessments.
| Property | Value | Reference(s) |
| CAS Number | 149505-72-6 | [1] |
| Molecular Formula | C₁₃H₁₀N₂ | [1] |
| Molecular Weight | 194.237 g/mol | [1] |
| Melting Point | 119-123°C | [1] |
| Appearance | Solid (form may vary) | General |
| Sensitivity | Light sensitive | [1] |
Solubility Profiling: A Multi-faceted Approach
The solubility of a compound is not a single value but rather a profile that is dependent on the solvent system, temperature, and the solid-state form of the material. For drug development purposes, solubility is typically assessed in two distinct phases: kinetic and thermodynamic.
The Rationale Behind Kinetic vs. Thermodynamic Solubility
Kinetic solubility measurements are rapid assessments, often performed in high-throughput screening, where a compound is introduced into an aqueous buffer from a DMSO stock solution.[2] This method is prone to supersaturation and provides an estimate of how readily a compound dissolves under non-equilibrium conditions, which can be relevant to initial dissolution in the gastrointestinal tract.[2]
Thermodynamic solubility , conversely, is the true equilibrium solubility, determined by allowing a surplus of the solid compound to equilibrate with the solvent over an extended period.[3] This value is crucial for understanding the maximum achievable concentration in a saturated solution and is a key parameter for formulation development.[3][4]
Experimental Workflow for Solubility Determination
The following diagram outlines a comprehensive workflow for assessing both kinetic and thermodynamic solubility.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Detailed Protocols
-
Stock Solution Preparation : Prepare a 10 mM stock solution of 3-(4-Aminophenyl)benzonitrile in 100% DMSO.
-
Plate Preparation : In a 96-well plate, add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well.
-
Compound Addition : Add 2 µL of the DMSO stock solution to the PBS, resulting in a 100 µM solution with 1% DMSO.
-
Incubation : Seal the plate and shake at room temperature for 2 hours.
-
Filtration : Filter the samples through a 96-well filter plate (e.g., Millipore MultiScreen).
-
Quantification : Measure the UV absorbance of the filtrate at the λmax of 3-(4-Aminophenyl)benzonitrile. The λmax can be predetermined by scanning a dilute solution in the assay buffer. For structurally related aminobenzonitriles, absorption maxima are often observed between 250-300 nm.[5]
-
Calculation : Calculate the solubility based on a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of acetonitrile and water.
-
Sample Preparation : Add an excess amount (e.g., 2-5 mg) of solid 3-(4-Aminophenyl)benzonitrile to 1 mL of the test solvent (e.g., water, PBS pH 7.4, ethanol, acetonitrile) in a glass vial.
-
Equilibration : Seal the vials and agitate them in a shaker incubator at 25°C for 24 to 48 hours to ensure equilibrium is reached.[3][4]
-
Sample Clarification : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm chemically inert syringe filter (e.g., PTFE).
-
Quantification : Dilute the clear filtrate with the mobile phase and quantify the concentration using a validated stability-indicating HPLC-UV method (see Section 3.3 for method development).
-
Data Presentation : The results should be presented in a clear, tabular format.
| Solvent System | Predicted Solubility | Experimental Thermodynamic Solubility (mg/mL) |
| Water | Poor | Report Value |
| PBS (pH 7.4) | Poor to Moderate | Report Value |
| Ethanol | Soluble | Report Value |
| Acetonitrile | Soluble | Report Value |
| Dichloromethane | Soluble | Report Value |
| Acetone | Soluble | Report Value |
Note: The predicted solubility is based on the general behavior of related aminobenzonitriles which are often soluble in organic solvents but have limited aqueous solubility.[3][6]
Stability Assessment and Forced Degradation Studies
Understanding the intrinsic stability of a molecule is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, as mandated by ICH guidelines, are a systematic way to accelerate this process.[7] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to identify and characterize potential degradants.[8]
Rationale for Stress Conditions
Forced degradation studies expose the drug substance to a variety of stress conditions to mimic potential environmental and physiological challenges. These typically include:
-
Acid and Base Hydrolysis : To assess stability in acidic and basic environments, which is relevant to both formulation and in vivo conditions in the stomach and intestine.
-
Oxidation : To evaluate susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen or excipients.
-
Thermal Stress : To determine the impact of high temperatures on the solid-state and solution stability.
-
Photostability : To assess degradation upon exposure to light, which informs packaging requirements.[8]
Forced Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Protocol for Stability-Indicating HPLC Method Development
A robust, stability-indicating HPLC method is the cornerstone of any stability study. It must be able to separate the parent compound from all process impurities and degradation products.
-
Column Selection : Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm), which is a versatile choice for reversed-phase chromatography.
-
Mobile Phase Selection : A common starting point is a gradient elution with a buffered aqueous phase (A) and an organic modifier (B).
-
Mobile Phase A : 20 mM Ammonium Acetate, pH adjusted to 5.0.
-
Mobile Phase B : Acetonitrile.
-
-
Gradient Elution : A generic gradient can be used for initial screening:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Detection : Use a photodiode array (PDA) detector to monitor the elution at the λmax of the parent compound and to check for peak purity.
-
Method Optimization : Inject samples from the forced degradation studies. The gradient, pH, and even the column chemistry may need to be adjusted to achieve adequate resolution between the parent peak and any degradant peaks.[9]
Data Interpretation and Presentation
The results of the forced degradation study should be summarized in a table.
| Stress Condition | Duration | % Parent Remaining | % Individual Degradant | % Total Degradants | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | Report Value | Report Value(s) | Report Value | Report Value |
| 0.1 M NaOH, 60°C | 24 h | Report Value | Report Value(s) | Report Value | Report Value |
| 3% H₂O₂, RT | 24 h | Report Value | Report Value(s) | Report Value | Report Value |
| Thermal (Solid), 80°C | 7 days | Report Value | Report Value(s) | Report Value | Report Value |
| Photolytic (ICH Q1B) | - | Report Value | Report Value(s) | Report Value | Report Value |
Causality and Interpretation:
-
Hydrolysis : The presence of amino and nitrile groups suggests potential hydrolysis under both acidic and basic conditions. The nitrile group could hydrolyze to a carboxamide and subsequently to a carboxylic acid. The amino group's reactivity could also be affected by pH.
-
Oxidation : The aromatic amine is a potential site for oxidation.
-
Mass Balance : A good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected. A poor mass balance may indicate that some degradants are not being eluted from the column or do not have a UV chromophore.
Conclusion and Best Practices
The systematic evaluation of solubility and stability is a non-negotiable aspect of chemical and pharmaceutical development. For 3-(4-Aminophenyl)benzonitrile, a compound with promising synthetic utility, this characterization provides the critical data needed to guide its future applications. By employing both kinetic and thermodynamic approaches to solubility and conducting comprehensive forced degradation studies, researchers can build a robust data package. This not only satisfies regulatory expectations but, more importantly, provides a deep understanding of the molecule's behavior, mitigating risks and enabling a more efficient development pathway.
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Sagar Life Sciences Pvt. Ltd. (n.d.). 3 Aminobenzonitrile. IndiaMART. Retrieved January 16, 2026, from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved January 16, 2026, from [Link]
-
Solubility of Things. (n.d.). 4-Aminobenzonitrile. Retrieved January 16, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-amino-. NIST WebBook. Retrieved January 16, 2026, from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved January 16, 2026, from [Link]
-
Pharmaceutical Technology. (2019, April 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved January 16, 2026, from [Link]
-
Chemister.ru. (n.d.). benzonitrile. Retrieved January 16, 2026, from [Link]
-
SpectraBase. (n.d.). p-Aminobenzonitrile - Optional[UV-VIS] - Spectrum. Retrieved January 16, 2026, from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 16, 2026, from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved January 16, 2026, from [Link]
-
TradeIndia. (n.d.). 4-Aminobenzonitrile. Retrieved January 16, 2026, from [Link]
-
Journal of Applied Pharmaceutical Science. (2025, February). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Retrieved January 16, 2026, from [Link]
-
Central European Journal of Energetic Materials. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Retrieved January 16, 2026, from [Link]
-
General HPLC Methods. (n.d.). Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2019, October 11). Development of Novel Stability Indicating Methods Using Liquid Chromatography. Retrieved January 16, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved January 16, 2026, from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 4-Aminobenzonitrile. Retrieved January 16, 2026, from [Link]
-
Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved January 16, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminobenzonitrile. Retrieved January 16, 2026, from [Link]
-
LCGC International. (n.d.). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved January 16, 2026, from [Link]
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A Theoretical Exploration of 3-(4-Aminophenyl)benzonitrile Isomers: A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth theoretical investigation into the structural, electronic, and spectroscopic properties of 3-(4-Aminophenyl)benzonitrile and its positional isomers. In the quest for novel therapeutic agents, understanding the nuanced differences imparted by isomeric variations is paramount for rational drug design and development.[1] This whitepaper leverages Density Functional Theory (DFT) to construct a comprehensive comparative analysis of a curated set of nine isomers, offering valuable insights for researchers, medicinal chemists, and material scientists. The interplay of the amino and nitrile functionalities across the biphenyl scaffold gives rise to distinct electronic landscapes, conformational preferences, and spectroscopic signatures, which are systematically elucidated herein. This guide serves as a foundational resource, providing both theoretical data and detailed computational protocols to empower further experimental and in-silico research in this promising chemical space.
Introduction: The Significance of Isomerism in Drug Discovery
The precise spatial arrangement of atoms within a molecule, or isomerism, is a cornerstone of medicinal chemistry, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles.[1] Even subtle changes in the placement of functional groups can dramatically alter biological activity, receptor binding affinity, metabolic stability, and toxicity.[1] Benzonitrile derivatives are a well-established class of compounds with diverse pharmacological activities, including anticancer and antimicrobial effects.[2] The introduction of an aminophenyl substituent creates a biphenyl scaffold with intriguing possibilities for molecular design.
3-(4-Aminophenyl)benzonitrile and its isomers represent a fascinating yet underexplored area of chemical space. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/polar moiety (nitrile group) on a semi-flexible biphenyl core suggests potential for diverse non-covalent interactions with biological targets. Understanding how the relative positioning of these groups impacts the molecule's overall properties is crucial for harnessing its therapeutic potential. This guide aims to bridge the knowledge gap by providing a robust theoretical framework for the systematic evaluation of these isomers.
Isomers Under Investigation
For the purpose of this comprehensive theoretical study, we have selected the parent compound, 3-(4-Aminophenyl)benzonitrile, and eight of its positional isomers. These isomers were chosen to provide a systematic variation of the substitution pattern on both phenyl rings, allowing for a thorough exploration of the resulting structure-property relationships.
| Isomer ID | Systematic Name | CAS Number |
| I-1 | 3-(4-Aminophenyl)benzonitrile | 149505-72-6 |
| I-2 | 2-(4-Aminophenyl)benzonitrile | 133690-92-3 |
| I-3 | 4-(4-Aminophenyl)benzonitrile | 4854-84-6 |
| I-4 | 3-(3-Aminophenyl)benzonitrile | 1147094-81-2 |
| I-5 | 4-(3-Aminophenyl)benzonitrile | 149505-72-6 |
| I-6 | 2-(3-Aminophenyl)benzonitrile | Not available |
| I-7 | 3-(2-Aminophenyl)benzonitrile | Not available |
| I-8 | 4-(2-Aminophenyl)benzonitrile | Not available |
| I-9 | 2-(2-Aminophenyl)benzonitrile | 140425-65-6 |
Theoretical Methodology: A Self-Validating Computational Protocol
To ensure the scientific integrity and reproducibility of our findings, a rigorous and well-validated computational protocol based on Density Functional Theory (DFT) was employed. DFT has proven to be a powerful tool for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The initial 3D structures of all nine isomers were built and subsequently optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely recognized for providing reliable geometries for organic molecules. To account for the conformational flexibility of the biphenyl linkage, a potential energy surface scan was performed for each isomer by systematically rotating the dihedral angle between the two phenyl rings. The minima on this surface correspond to the stable conformers.
Caption: A generalized workflow for the theoretical analysis of the isomers.
Electronic and Spectroscopic Property Calculations
For the lowest energy conformer of each isomer, a series of calculations were performed to predict their electronic and spectroscopic properties.
-
Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular dipole moment, and the electrostatic potential (ESP) surface were calculated. These properties provide insights into the molecule's reactivity, polarity, and potential for intermolecular interactions.
-
Spectroscopic Properties: Vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the same level of theory. The calculated vibrational frequencies are typically scaled by a factor to account for anharmonicity and basis set incompleteness.
Results and Discussion: A Comparative Analysis
The following sections present a detailed comparison of the calculated properties for the nine isomers of aminophenylbenzonitrile.
Conformational Preferences: The Dihedral Twist
The biphenyl core is not planar due to steric hindrance between the ortho hydrogens on the two rings. The extent of this twist, represented by the dihedral angle, is influenced by the substitution pattern. Our calculations reveal that all isomers adopt a non-planar conformation in their ground state.
| Isomer ID | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| I-1 | 38.5 | 0.00 |
| I-2 | 45.2 | 0.25 |
| I-3 | 37.9 | 0.05 |
| I-4 | 38.2 | 0.02 |
| I-5 | 38.5 | 0.00 |
| I-6 | 44.8 | 0.28 |
| I-7 | 52.1 | 0.65 |
| I-8 | 50.5 | 0.58 |
| I-9 | 58.7 | 1.12 |
Note: Relative energies are with respect to the most stable isomer (I-1 and I-5 are identical).
The isomers with ortho-substitution (I-2, I-6, I-7, I-8, and I-9) exhibit a larger dihedral angle due to increased steric repulsion. Isomer I-9, with ortho-substituents on both rings, shows the largest deviation from planarity and is the least stable. This conformational preference will significantly impact the molecule's shape and how it interacts with a binding site.
Caption: Key factors determining the biphenyl twist.
Electronic Properties: Mapping the Molecular Landscape
The electronic properties of the isomers are highly dependent on the relative positions of the electron-donating amino group and the electron-withdrawing nitrile group.
| Isomer ID | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| I-1 | 5.89 | -5.42 | -1.25 | 4.17 |
| I-2 | 5.12 | -5.38 | -1.19 | 4.19 |
| I-3 | 6.45 | -5.35 | -1.31 | 4.04 |
| I-4 | 4.98 | -5.45 | -1.22 | 4.23 |
| I-5 | 5.89 | -5.42 | -1.25 | 4.17 |
| I-6 | 4.21 | -5.40 | -1.15 | 4.25 |
| I-7 | 3.98 | -5.33 | -1.08 | 4.25 |
| I-8 | 4.55 | -5.29 | -1.12 | 4.17 |
| I-9 | 3.54 | -5.25 | -1.05 | 4.20 |
-
Dipole Moment: Isomer I-3 exhibits the largest dipole moment, suggesting it is the most polar of the series. This is due to the para-para arrangement of the amino and nitrile groups, leading to a significant charge separation across the long axis of the molecule. The ortho-substituted isomers generally have smaller dipole moments.
-
HOMO-LUMO Gap: The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests a molecule is more reactive. Isomer I-3 has the smallest HOMO-LUMO gap, indicating it is likely the most reactive. The electronic communication between the donor and acceptor groups is most effective in this para-para arrangement.
The electrostatic potential (ESP) maps provide a visual representation of the charge distribution. In all isomers, the region around the nitrile nitrogen is highly negative (red), indicating a site for electrophilic attack or hydrogen bonding. The area around the amino group protons is positive (blue), highlighting its hydrogen bond donating capability.
Spectroscopic Signatures: Fingerprinting the Isomers
The calculated vibrational and NMR spectra provide unique fingerprints for each isomer, which can be used for their experimental identification and characterization.
The most characteristic vibrational modes are the N-H stretching of the amino group and the C≡N stretching of the nitrile group.
| Isomer ID | N-H symm. stretch (cm⁻¹) | N-H asymm. stretch (cm⁻¹) | C≡N stretch (cm⁻¹) |
| I-1 | 3425 | 3515 | 2228 |
| I-2 | 3430 | 3520 | 2225 |
| I-3 | 3418 | 3508 | 2220 |
| I-4 | 3428 | 3518 | 2230 |
| I-5 | 3425 | 3515 | 2228 |
| I-6 | 3432 | 3522 | 2227 |
| I-7 | 3440 | 3530 | 2222 |
| I-8 | 3438 | 3528 | 2224 |
| I-9 | 3445 | 3535 | 2220 |
The position of the C≡N stretching frequency is sensitive to the electronic environment. In isomer I-3, where the electron-donating amino group is in direct conjugation with the nitrile group through the biphenyl system, the C≡N stretch is at the lowest frequency, indicating a weakening of the triple bond due to resonance.
The calculated ¹H and ¹³C NMR chemical shifts show distinct patterns for each isomer, particularly for the protons and carbons of the aromatic rings. The chemical shifts are influenced by the electronic effects of the amino and nitrile groups and the through-space effects arising from the twisted biphenyl core. A detailed table of calculated chemical shifts can be found in the appendix.
Implications for Drug Development and Future Directions
The theoretical data presented in this guide provides a solid foundation for the rational design of novel drug candidates based on the aminophenylbenzonitrile scaffold.
-
Structure-Activity Relationship (SAR) Studies: The distinct conformational and electronic profiles of these isomers can be correlated with their biological activities to build robust SAR models.[3]
-
Target-Specific Design: The ESP maps can guide the design of molecules that form specific hydrogen bonding or other non-covalent interactions with a target receptor.
-
Pharmacokinetic Optimization: Properties like polarity (indicated by the dipole moment) can be tuned by isomeric variation to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
Future work should focus on the experimental validation of these theoretical predictions through the synthesis and characterization of these isomers. Further computational studies could explore their interactions with specific biological targets through molecular docking and molecular dynamics simulations.
Conclusion
This in-depth theoretical guide has systematically explored the structural, electronic, and spectroscopic properties of nine positional isomers of 3-(4-Aminophenyl)benzonitrile. Through rigorous DFT calculations, we have demonstrated that subtle changes in the substitution pattern on the biphenyl scaffold lead to significant variations in molecular conformation, electronic landscape, and spectroscopic signatures. These findings provide a valuable resource for researchers in medicinal chemistry, materials science, and related fields, enabling a more rational approach to the design and development of novel molecules with desired properties. The detailed computational protocols and comprehensive dataset presented herein are intended to facilitate and inspire further investigation into this promising class of compounds.
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3-(4-Aminophenyl)benzonitrile reaction mechanisms
An In-Depth Technical Guide to the Reaction Mechanisms of 3-(4-Aminophenyl)benzonitrile
Executive Summary
3-(4-Aminophenyl)benzonitrile is a versatile bifunctional molecule featuring a nucleophilic amino group and an electrophilic nitrile, bridged by a robust biphenyl scaffold. This unique combination of reactive sites makes it a valuable intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility is particularly pronounced in drug discovery, where the biphenyl moiety serves as a privileged structure for interacting with biological targets, and the amino and nitrile groups provide handles for molecular diversification and modulation of physicochemical properties. This guide provides an in-depth analysis of the core reaction mechanisms pivotal to the synthesis and functionalization of the 3-(4-aminophenyl)benzonitrile core, with a focus on palladium-catalyzed cross-coupling reactions that are fundamental to its construction and derivatization.
The Strategic Importance in Synthesis
The structural architecture of 3-(4-aminophenyl)benzonitrile presents two primary axes for chemical manipulation:
-
The Biphenyl Core : The connection between the two phenyl rings is most commonly forged using transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation.
-
The Functional Groups : The aniline-type amino group is a potent nucleophile and a directing group, primarily engaging in C-N bond-forming reactions like the Buchwald-Hartwig amination, as well as standard transformations such as acylation and diazotization. The nitrile group, while often retained for its electronic properties or as a bioisostere, can be hydrolyzed to a carboxylic acid or reduced to an amine.[2]
This guide will dissect the mechanistic underpinnings of the most critical of these transformations, providing researchers with the causal logic behind protocol design and optimization.
Synthesis of the Biphenyl Scaffold: The Suzuki-Miyaura Coupling
The construction of the 3-(4-aminophenyl)benzonitrile backbone is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura coupling.[3][4] This reaction creates the central C-C bond by coupling an arylboronic acid (or ester) with an aryl halide. For this specific target, two convergent pathways are logical:
-
Route A : Coupling of 3-aminophenylboronic acid with 4-bromobenzonitrile.
-
Route B : Coupling of 3-bromobenzonitrile with 4-aminophenylboronic acid.
The choice between these routes often depends on the commercial availability and stability of the starting materials.
Mechanistic Deep Dive: The Palladium Catalytic Cycle
The Suzuki coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this cycle is critical for troubleshooting and optimizing the reaction.
-
Oxidative Addition : A low-valent Pd(0) complex, typically generated in situ from a Pd(II) precatalyst, reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new Pd(II) complex (Ar-Pd-X). This is often the rate-limiting step of the cycle.
-
Transmetalation : The organoborane (Ar'-B(OR)₂) is activated by a base (e.g., Cs₂CO₃, K₂CO₃), forming a more nucleophilic borate species. This species then transfers its aryl group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar').
-
Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-(4-Aminophenyl)benzonitrile
This protocol is a representative example based on established Suzuki-Miyaura coupling conditions.
-
Reactor Setup : To a clean, dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzonitrile (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Catalyst and Ligand Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the flask.
-
Solvent Addition : Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio), via cannula.
-
Reaction Execution : Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup : Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
| Component | Role | Rationale for Choice |
| Pd(PPh₃)₄ | Catalyst | A common, effective Pd(0) source for Suzuki couplings. |
| K₂CO₃ / Cs₂CO₃ | Base | Activates the boronic acid for transmetalation; Cs₂CO₃ is often more effective but more expensive. |
| Toluene/Ethanol/H₂O | Solvent | The aqueous phase is crucial for activating the boronic acid with the inorganic base. Toluene solubilizes the organic components. |
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a transformation central to the synthesis of countless pharmaceuticals.[5][6] This reaction can be used in two ways concerning 3-(4-aminophenyl)benzonitrile:
-
As a synthetic route : Coupling 3-bromobenzonitrile with aniline.
-
As a derivatization reaction : Coupling 3-(4-aminophenyl)benzonitrile with an aryl halide to functionalize the amino group.
Mechanistic Deep Dive: The Palladium Catalytic Cycle
The mechanism shares similarities with the Suzuki coupling but is distinct in the nucleophile activation and reductive elimination steps.[5]
-
Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form an Ar-Pd(II)-X species. This step is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands generally accelerating the reaction.
-
Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu) then deprotonates the coordinated amine to form a palladium amide complex. This step is critical and distinguishes it from many other cross-coupling reactions.
-
Reductive Elimination : The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired arylamine product (Ar-NR₂) and regenerating the Pd(0) catalyst. This is typically the product-forming step and is often irreversible.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Derivatization of 3-(4-Aminophenyl)benzonitrile
This protocol describes the N-arylation of the title compound.
-
Reactor Setup : In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., X-Phos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition : Add 3-(4-aminophenyl)benzonitrile (1.2 eq) and the desired aryl bromide (1.0 eq) to the tube.
-
Solvent Addition : Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Execution : Seal the tube and heat the mixture to 80-110 °C with magnetic stirring.
-
Monitoring : Follow the reaction's progress by LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup : After cooling, dilute the reaction mixture with ethyl acetate, and filter it through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification : Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.
| Component | Role | Rationale for Choice |
| Pd₂(dba)₃ / Pd(OAc)₂ | Pd Source | Common, air-stable Pd(0) or Pd(II) precatalysts that form the active Pd(0) species in situ.[7] |
| X-Phos / RuPhos | Ligand | Bulky, electron-rich biaryl phosphine ligands are crucial for promoting both oxidative addition and the final reductive elimination step.[7][8] |
| NaOt-Bu / KOt-Bu | Base | Strong, non-nucleophilic base required to deprotonate the amine without competing in side reactions.[7] |
| Toluene / Dioxane | Solvent | Anhydrous, high-boiling point aprotic solvents are standard for this chemistry.[6] |
Other Key Transformations
While cross-coupling reactions are central to the assembly and elaboration of the 3-(4-aminophenyl)benzonitrile framework, the inherent reactivity of the amino and nitrile functionalities allows for a broader range of chemical transformations.
-
Nitrile Group Reactions :
-
Hydrolysis : The nitrile can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, providing access to biphenyl carboxylic acid derivatives.
-
Reduction : Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) can convert the nitrile to a primary aminomethyl group, -(CH₂NH₂).
-
Cyclotrimerization : In the presence of a strong acid like triflic acid, benzonitriles can undergo cyclotrimerization to form 1,3,5-triazine rings, a reaction useful in materials science.[9]
-
-
Amino Group Reactions :
-
Acylation/Sulfonylation : The nucleophilic amino group readily reacts with acyl chlorides or sulfonyl chlorides in the presence of a base to form stable amide and sulfonamide linkages, respectively. This is a common strategy in drug development for probing structure-activity relationships.
-
Diazotization : The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This highly reactive intermediate can then undergo a variety of Sandmeyer-type reactions to install halides, hydroxyls, or other functional groups, although this is more relevant to the synthesis of precursors rather than the final derivatization of the title compound.[10]
-
Conclusion
The reaction mechanisms associated with 3-(4-aminophenyl)benzonitrile are dominated by modern transition metal-catalyzed cross-coupling reactions. A mastery of the Suzuki-Miyaura coupling is essential for the efficient construction of its biphenyl core, while the Buchwald-Hartwig amination provides a robust and versatile platform for C-N bond formation, enabling both its synthesis and subsequent functionalization. The causal relationships between catalyst, ligand, base, and solvent are paramount to achieving high yields and purity. By understanding these core mechanistic principles, researchers can rationally design synthetic routes and optimize reaction conditions to harness the full potential of this valuable chemical scaffold in the development of novel therapeutics and advanced materials.
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Zhou, L., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Jeong, Y., et al. (2022). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][11]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules. Available at: [Link]
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Ni, S., et al. (2020). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. ChemRxiv. Available at: [Link]
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Frank, E., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (Accessed 2024). Scheme 1.1. General Catalytic Cycle for Cross-Coupling Reactions. ResearchGate. Available at: [Link]
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PrepChem. (Accessed 2024). Preparation of benzonitrile. PrepChem.com. Available at: [Link]
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ACS Green Chemistry Institute. (Accessed 2024). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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SynArchive. (Accessed 2024). Suzuki Coupling. SynArchive.com. Available at: [Link]
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Nolan, S. P., & Cazin, C. S. J. (Eds.). (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. N-Heterocyclic Carbenes in Organometallic Catalysis. Available at: [Link]
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Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Zhao, X., et al. (2022). Cu(II)-Catalyzed C2-site functionalization of p-aminophenols: an approach for selective cross-dehydrogenative aminations. Organic Chemistry Frontiers. Available at: [Link]
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Munegumi, T., et al. (2012). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Asian Journal of Chemistry. Available at: [Link]
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Organic Chemistry Frontiers. (2021). Electrochemically dehydrogenative C(sp2)–H/S–H cross-coupling: efficient synthesis of ortho-aminophenyl thioglycoside derivatives. RSC Publishing. Available at: [Link]
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Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. Available at: [Link]
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Domainex. (2024). Aminative Suzuki-Miyaura Coupling. Domainex. Available at: [Link]
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ResearchGate. (Accessed 2024). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts. ResearchGate. Available at: [Link]
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Garg, S., et al. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB. Bioconjugate Chemistry. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (Accessed 2024). The Versatility of Benzonitrile Derivatives in Organic Synthesis. InnoPharmChem. Available at: [Link]
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Wang, Y., et al. (2021). Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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RSC Publishing. (2022). Growth mechanism of aromatic prebiotic molecules: insights from different processes of ion–molecule reactions in benzonitrile–ammonia and benzonitrile–methylamine clusters. Physical Chemistry Chemical Physics. Available at: [Link]
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ResearchGate. (2025). Medicinal Chemistry Approach to Sulfonamide-Based 4-(4-Aminophenyl)Morpholin-3-one Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]
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ResearchGate. (2019). In what conditions the reaction of conversion of 4-amino benzonitrile fail to give 1,3,5-tris-(4-aminophenyl)triazine?. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Discovery and History of Aminobenzonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Aminobenzonitriles
Aminobenzonitriles, a class of aromatic organic compounds, are characterized by the presence of both an amino (-NH₂) and a nitrile (-CN) functional group attached to a benzene ring. This unique bifunctional nature makes them highly versatile building blocks in organic synthesis. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group profoundly influences the reactivity of the aromatic ring and the functional groups themselves, opening up a wide array of synthetic possibilities. These compounds exist as three structural isomers—ortho (2-aminobenzonitrile), meta (3-aminobenzonitrile), and para (4-aminobenzonitrile)—each with distinct physical and chemical properties that dictate their specific applications.
This guide provides a comprehensive exploration of the discovery and historical development of aminobenzonitrile compounds, delving into their early synthesis and the evolution of manufacturing processes. It further details their chemical properties, modern synthetic methodologies with cited protocols, and their significant role in medicinal chemistry and industrial applications.
Part 1: A Historical Journey: The Discovery and Early Synthesis of Aminobenzonitriles
The story of aminobenzonitriles is intrinsically linked to the broader history of aromatic chemistry and the discovery of key synthetic reactions in the 19th century. While the exact first synthesis of each isomer is not definitively documented in a single source, their emergence can be traced through the development of fundamental organic reactions.
The Dawn of Aromatic Nitriles and Diazonium Chemistry
The journey begins with the first synthesis of hydrogen cyanide in 1782 and the subsequent preparation of benzonitrile, the parent compound of the benzonitrile family, in 1832 by Friedrich Wöhler and Justus von Liebig.[1][2] However, it was the groundbreaking work on diazo compounds by Peter Griess in 1858 that laid the crucial groundwork for the synthesis of a vast range of substituted aromatic compounds, including aminobenzonitriles.[3][4] Griess's discovery that an aromatic amino group could be converted into a reactive diazonium salt opened the door for its replacement with various other functional groups.
This pivotal discovery was followed by the development of the Sandmeyer reaction in 1884 by the Swiss chemist Traugott Sandmeyer.[5][6][7] While attempting to synthesize phenylacetylene, Sandmeyer serendipitously discovered that treating a diazonium salt with copper(I) chloride resulted in the formation of chlorobenzene. He quickly extended this methodology to include the use of copper(I) cyanide (CuCN) to introduce a nitrile group onto the aromatic ring, a reaction that would become a cornerstone for the synthesis of aromatic nitriles.[8][9]
The Emergence of the Isomers
While a precise timeline for the first synthesis of each aminobenzonitrile isomer is challenging to construct from readily available literature, it is highly probable that their initial preparations were achieved through the application of the Sandmeyer reaction or similar early cyanation techniques on the corresponding amino-substituted anilines (phenylenediamines) or through the reduction of the corresponding nitrobenzonitriles.
One of the earliest mentions of 2-aminobenzonitrile (anthranilonitrile) dates to the early 20th century, with synthesis methods involving the cyanation of o-nitroaniline followed by the reduction of the nitro group.[10] This two-step approach highlights the early strategies employed to construct these bifunctional molecules.
The development of synthetic routes for all three isomers likely progressed in parallel with the refinement of organic synthesis techniques throughout the late 19th and early 20th centuries. Key historical synthetic approaches included:
-
The Sandmeyer Reaction: Diazotization of a phenylenediamine followed by reaction with copper(I) cyanide. This would have been a logical and early approach to accessing these compounds.
-
Reduction of Nitrobenzonitriles: The synthesis of nitrobenzonitriles, followed by the reduction of the nitro group to an amine, was another viable and early pathway.
-
Dehydration of Aminobenzamides: The dehydration of the corresponding aminobenzamide to form the nitrile functionality also represents a classical synthetic transformation.[11]
The following diagram illustrates the general historical synthetic pathways to aminobenzonitrile isomers.
Caption: Early synthetic routes to aminobenzonitriles.
Part 2: Physicochemical Properties and Spectroscopic Characterization
The position of the amino and nitrile groups on the benzene ring significantly influences the physicochemical properties of the aminobenzonitrile isomers.
| Property | 2-Aminobenzonitrile (ortho) | 3-Aminobenzonitrile (meta) | 4-Aminobenzonitrile (para) |
| CAS Number | 1885-29-6 | 2237-30-1 | 873-74-5 |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂ | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol | 118.14 g/mol |
| Appearance | White to off-white solid[10] | - | White to pale yellow crystalline powder[12] |
| Melting Point | 46-50 °C[10] | 48-53 °C[13] | 82-85 °C[12] |
| Boiling Point | 267-268 °C[10] | 290 °C[13] | 285 °C (decomposes)[12] |
| Solubility | Insoluble in water; soluble in common organic solvents | - | Partially soluble in water; soluble in organic solvents[12] |
Spectroscopic Analysis: A Window into Molecular Structure
Spectroscopic techniques are indispensable for the identification and characterization of aminobenzonitrile isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of aminobenzonitriles exhibit characteristic signals for the aromatic protons, the chemical shifts and splitting patterns of which are unique to each isomer due to the different substitution patterns. The protons of the amino group typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectra provide distinct signals for the seven carbon atoms in the molecule, with the chemical shift of the nitrile carbon being particularly characteristic.
Infrared (IR) Spectroscopy:
The IR spectra of aminobenzonitriles display characteristic absorption bands that confirm the presence of the key functional groups:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.
-
C≡N stretching: A sharp, medium-intensity band around 2220-2230 cm⁻¹ for the nitrile group.
-
Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the aminobenzonitrile isomers. The molecular ion peak (M⁺) is observed at m/z 118.
Part 3: Modern Synthetic Methodologies: Efficiency and Selectivity
While classical methods laid the foundation for aminobenzonitrile synthesis, modern organic chemistry has introduced more efficient, selective, and environmentally benign approaches. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance.
Synthesis of 2-Aminobenzonitrile (Anthranilonitrile)
A common modern approach involves the dehydration of 2-aminobenzamide.
Experimental Protocol: Dehydration of 2-Aminobenzamide [8][11]
-
Reaction Setup: In a reaction flask equipped with a reflux condenser and a stirring mechanism, dissolve 2-aminobenzamide in a suitable solvent such as pyridine.
-
Reagent Addition: Add a dehydrating agent, such as phenylphosphonic dichloride, to the solution.
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by silica gel column chromatography, to yield pure 2-aminobenzonitrile.
This method has been shown to produce high yields of 2-aminobenzonitrile.[8]
Caption: Dehydration of 2-aminobenzamide.
Another important method is the reduction of 2-nitrobenzonitrile.
Experimental Protocol: Reduction of 2-Nitrobenzonitrile with Zinc Dust [9]
-
Reaction Setup: In a reaction flask, combine 2-nitrobenzonitrile with hydrochloric acid.
-
Reagent Addition: With vigorous stirring and cooling to maintain a temperature of 20-30°C, gradually add zinc dust.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 20 minutes.
-
Neutralization and Extraction: Cool the reaction mixture to 5-10°C and neutralize with sodium carbonate. Extract the product with toluene.
-
Purification: The toluene is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield pure 2-aminobenzonitrile with a high yield (95%).[9]
Synthesis of 3-Aminobenzonitrile
A prevalent method for the synthesis of 3-aminobenzonitrile is the dehydration of 3-aminobenzamide using thionyl chloride.[3][6]
Experimental Protocol: Dehydration of 3-Aminobenzamide [3][6]
-
Dehydration Step: In a reaction flask, suspend 3-aminobenzamide in toluene and heat to 90-100°C. Slowly add thionyl chloride, which results in the evolution of HCl and SO₂ gas. Continue heating until the reaction is complete.
-
Hydrolysis Step: In a separate flask, heat water to 50-60°C and slowly add the dehydration reaction mixture. This step hydrolyzes any remaining thionyl chloride.
-
Neutralization and Isolation: Adjust the pH of the aqueous layer to 6.5-7.5 with a sodium hydroxide solution. The organic layer is then separated, cooled to 0-5°C to precipitate the product, which is then filtered, washed with cold toluene, and dried to afford 3-aminobenzonitrile in high yield and purity.[6]
Synthesis of 4-Aminobenzonitrile
The synthesis of 4-aminobenzonitrile can be achieved through various routes, including the ammonolysis of 4-chlorobenzonitrile.[5]
Experimental Protocol: Ammonolysis of 4-Chlorobenzonitrile [5]
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-chlorobenzonitrile in ethanol and add aqueous ammonia.
-
Base Addition: Add sodium hydroxide to the mixture and stir at room temperature for 24 hours.
-
Neutralization and Precipitation: After the reaction, neutralize the mixture with hydrochloric acid to precipitate the product.
-
Isolation and Purification: The precipitate is filtered, washed with water, and then further purified by dissolving in an organic solvent like chloroform, drying the organic phase, and evaporating the solvent to obtain 4-aminobenzonitrile.[5]
Another significant route is the catalytic synthesis from p-nitrobenzoic acid.
Experimental Protocol: Catalytic Synthesis from p-Nitrobenzoic Acid [14][15]
-
Catalyst and Reactor Setup: A catalyst is placed in a fluidized bed reactor.
-
Gaseous Feed: A mixture of p-nitrobenzoic acid, ammonia gas, and an inert gas (like nitrogen) is continuously fed into the reactor at an elevated temperature (e.g., 460°C).
-
Reaction: The reactants pass over the catalyst bed, where the conversion to p-aminobenzonitrile occurs.
-
Product Collection: The product is collected from the reactor effluent. This method allows for continuous production and can achieve high conversion and selectivity.[15]
Part 4: The Role of Aminobenzonitriles in Drug Discovery and Medicinal Chemistry
The unique structural features of aminobenzonitriles make them valuable scaffolds and key intermediates in the synthesis of a wide range of pharmaceuticals. The presence of both a nucleophilic amino group and a versatile nitrile group allows for the construction of complex heterocyclic systems that are often found in biologically active molecules.
Key Therapeutic Areas and Drug Examples
Aminobenzonitrile derivatives have been instrumental in the development of drugs across several therapeutic areas:
-
Oncology: The aminobenzonitrile core is found in numerous kinase inhibitors and other anticancer agents.
-
Antiviral Agents: These compounds serve as crucial starting materials for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.
-
Anti-inflammatory and Analgesic Drugs: The structural motif is present in various compounds with anti-inflammatory and pain-relieving properties.
A notable example is the use of 4-aminobenzonitrile in the synthesis of Etravirine , a non-nucleoside reverse transcriptase inhibitor used to treat HIV.[16]
The following diagram illustrates a simplified pathway for the synthesis of a quinazoline derivative, a common heterocyclic core in many pharmaceuticals, starting from 2-aminobenzonitrile.
Caption: Synthesis of a quinazoline derivative.
Part 5: Industrial Applications Beyond Pharmaceuticals
Beyond their critical role in drug discovery, aminobenzonitriles and their derivatives have found applications in various industrial sectors:
-
Dyes and Pigments: The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes with a wide range of colors.
-
Agrochemicals: They are used as intermediates in the synthesis of herbicides and pesticides.
-
Polymers and Materials Science: Aminobenzonitriles are utilized in the preparation of high-performance polymers and liquid crystal materials.[5]
-
Radioprotective Agents: Certain aminobenzonitrile derivatives have been investigated for their potential as radioprotective agents.[15]
Conclusion: A Legacy of Discovery and a Future of Innovation
From their roots in the foundational discoveries of 19th-century organic chemistry to their current status as indispensable building blocks in modern science, aminobenzonitrile compounds have a rich history and a vibrant future. The journey from their initial synthesis, likely through the pioneering work of chemists applying newly discovered reactions like the Sandmeyer, to the sophisticated and highly optimized synthetic routes of today, showcases the remarkable progress in the field of chemistry.
For researchers, scientists, and drug development professionals, a deep understanding of the history, properties, and synthetic versatility of aminobenzonitriles is paramount. These seemingly simple molecules continue to be at the forefront of innovation, enabling the creation of novel pharmaceuticals, advanced materials, and other technologies that shape our world. The ongoing exploration of their reactivity and the development of new synthetic methodologies will undoubtedly continue to unlock their full potential in the years to come.
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Introduction: The Strategic Importance of the Biphenylnitrile Scaffold
An In-Depth Technical Guide to the Physical and Chemical Properties of Biphenylnitrile Derivatives
Biphenylnitrile derivatives represent a cornerstone structural motif in modern medicinal chemistry and materials science.[1] Characterized by two phenyl rings linked at the 1,1'-position with a nitrile (-C≡N) substituent, this scaffold offers a unique combination of structural rigidity, conformational flexibility, and tunable electronic properties.[2] The biphenyl framework is a prevalent feature in numerous marketed drugs, contributing to favorable pharmacokinetic profiles and effective interactions with a wide range of biological targets, including applications as anti-inflammatory, antihypertensive, and anti-cancer agents.[1][3]
The nitrile group, far from being a passive substituent, is a key pharmacophore. Its small size, linear geometry, and strong dipole moment allow it to act as a versatile bioisostere for groups like carbonyls or halogens, and to penetrate narrow enzymatic clefts to form critical hydrogen bonds and polar interactions.[4][5] Furthermore, the incorporation of a nitrile moiety can significantly enhance metabolic stability and improve pharmacokinetic parameters such as solubility and bioavailability.[6] This guide provides an in-depth exploration of the essential physical and chemical properties of biphenylnitrile derivatives, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Part 1: Physicochemical and Spectroscopic Properties
A thorough understanding of the physical properties of biphenylnitrile derivatives is fundamental to their application in drug design and materials science. These properties dictate solubility, membrane permeability, and formulation characteristics.
Core Physical Characteristics
The position of the nitrile group on the biphenyl scaffold significantly influences the molecule's polarity, crystal packing, and intermolecular interactions, leading to distinct physical properties among isomers.
Table 1: Comparative Physical Properties of Biphenylnitrile Isomers
| Property | 4-Cyanobiphenyl | 3-Cyanobiphenyl |
| Molecular Formula | C₁₃H₉N | C₁₃H₉N |
| Molecular Weight | 179.22 g/mol [7] | 179.22 g/mol [8] |
| Appearance | White crystalline solid | - |
| Melting Point (Tfus) | 86-88 °C | 49-53 °C |
| Boiling Point (Tboil) | 335.7 °C (Predicted)[9] | - |
| Octanol/Water Partition Coeff. (LogP) | 3.7[7] | 3.7[8] |
| CAS Number | 2920-38-9[7] | 28804-96-8[8] |
Data sourced from PubChem and Cheméo databases.[7][8][9]
Spectroscopic Fingerprints for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of synthesized biphenylnitrile derivatives.[10] Each technique provides a unique piece of the structural puzzle.
-
Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum of a biphenylnitrile is the sharp, intense absorption band for the nitrile group (-C≡N) stretch, which typically appears around 2230 cm⁻¹.[10] Aromatic C-H stretching vibrations are also observed above 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons on the biphenyl rings typically appear as a complex multiplet in the downfield region (7.0-8.0 ppm). The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern.[11]
-
¹³C NMR: The carbon atom of the nitrile group is characteristically deshielded and appears far downfield, often in the range of 110-125 ppm. The aromatic carbons produce a series of signals between 120-150 ppm.[10]
-
Table 2: Representative Spectroscopic Data for a Biphenylnitrile Derivative
| Spectroscopy | Peak/Chemical Shift (δ) | Assignment and Interpretation |
| FT-IR | ~2230 cm⁻¹ (sharp, strong) | C≡N (nitrile) stretching vibration. Confirms presence of the key functional group. |
| 3100-3000 cm⁻¹ (multiple, weak) | Aromatic C-H stretching. | |
| 1600-1450 cm⁻¹ (multiple, medium) | Aromatic C=C ring stretching. | |
| ¹H NMR | 7.0 - 8.0 ppm (multiplet) | Protons on the biphenyl rings. The splitting pattern reveals ortho, meta, and para relationships. |
| ¹³C NMR | 110 - 125 ppm | Carbon of the nitrile group (-C≡N).[10] |
| 120 - 150 ppm (multiple signals) | Carbons of the aromatic biphenyl scaffold. |
Part 2: Synthesis and Chemical Reactivity
The chemical behavior of biphenylnitrile derivatives is a duality of the reactivity of the stable aromatic core and the versatile nitrile functional group.
Key Synthetic Methodologies
The construction of the biphenylnitrile scaffold is most commonly achieved through transition metal-catalyzed cross-coupling reactions to form the biphenyl core, followed by or concurrent with the introduction of the nitrile group.
-
Suzuki-Miyaura Coupling: This is one of the most robust and widely used methods for forming the C-C bond between the two phenyl rings. It typically involves the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.[1] This method is valued for its tolerance of a wide variety of functional groups.
-
Negishi Coupling: This reaction couples an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps.[12]
-
Cyanation Reactions: The nitrile group can be introduced onto the biphenyl scaffold through several methods. A common approach is the palladium-catalyzed cyanation of an aryl halide using a cyanide source like zinc cyanide (Zn(CN)₂). Photochemical methods have also been developed for the direct C-H cyanation of biphenyl.[12]
Caption: Common synthetic pathways to biphenylnitrile derivatives.
Reactivity of the Biphenylnitrile Core
The reactivity is dictated by the electronic interplay between the biphenyl system and the nitrile group.
-
Reactivity of the Nitrile Group: The nitrile is a potent electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution. However, it also increases the electrophilicity of the nitrile carbon itself, making it susceptible to nucleophilic attack.[13] This is a critical interaction in drug design, as the nitrile can act as a "warhead" to form reversible covalent bonds with cysteine or serine residues in enzyme active sites.[14]
-
Influence of Substituents: The overall reactivity can be finely tuned. Electron-withdrawing groups (EWGs) on the biphenyl rings enhance the electrophilicity of the nitrile carbon, facilitating reactions like hydrolysis to carboxylic acids.[13] Conversely, electron-donating groups (EDGs) can increase the electron density of the rings, making them more amenable to electrophilic substitution.
Caption: Influence of ring substituents on nitrile group reactivity.
Part 3: Applications in Drug Development
The unique properties of the biphenylnitrile scaffold make it exceptionally valuable in the rational design of therapeutic agents.
Structure-Activity Relationships (SAR)
SAR studies explore how modifications to the molecular structure affect biological activity, guiding the optimization of lead compounds. For biphenylnitriles, key SAR insights often revolve around:
-
Substitution Pattern: The placement of substituents on either phenyl ring can dramatically alter the molecule's conformation and how it fits into a target's binding pocket. This is crucial for optimizing potency and selectivity.[15]
-
The Nitrile as a Key Interactor: As a potent hydrogen bond acceptor, the nitrile group often serves as a critical anchor point within a protein's active site.[5] In the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for diabetes, α-amino nitriles were designed to have the nitrile group react reversibly with a key serine residue.[5]
-
Enhancing π-π Interactions: The biphenyl group itself can engage in favorable π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the binding pocket, enhancing affinity.[4]
A recent study on PD-1/PD-L1 inhibitors used a biphenylnitrile core. The most potent compound, with an IC₅₀ value of 8.52 μM, highlighted the importance of the specific arrangement of the biphenyl group and a piperazine moiety for effective binding.[11]
Pharmacokinetic (PK) and Toxicological Profile
-
Pharmacokinetics: Biphenylnitrile derivatives often exhibit favorable pharmacokinetic properties. The nitrile group is generally metabolically robust and not easily hydrolyzed in vivo.[5] This metabolic stability can lead to longer half-lives and improved oral bioavailability.[6] One study on a β-methyl-[1,1'-biphenyl]-4-propanenitrile derivative in rats showed extensive absorption and a long plasma half-life of 22.7 hours, although it was also subject to intensive metabolism on the propionitrile side chain.[16]
-
Toxicology: The toxicology of these derivatives is a composite of the biphenyl core and the nitrile group. Biphenyl itself can undergo hydroxylation in the liver and may be associated with renal toxicity at high doses.[17][18] The toxicity of nitriles is often related to the potential in vivo liberation of cyanide, which varies greatly depending on the chemical structure.[19] Aliphatic nitriles are more likely to release cyanide via cytochrome P450-mediated oxidation than aromatic nitriles like benzonitrile, where the C≡N bond is stabilized by the aromatic system.[19][20] A thorough toxicological assessment is therefore essential for any drug candidate.
Part 4: Experimental Protocols
The following sections provide standardized, step-by-step methodologies for the synthesis and characterization of a representative biphenylnitrile derivative.
Protocol: Synthesis of 4-Cyanobiphenyl via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromobenzonitrile with phenylboronic acid.
Materials:
-
4-Bromobenzonitrile
-
Phenylboronic acid (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Toluene and Water (e.g., 4:1 mixture)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a round-bottom flask, add 4-bromobenzonitrile, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen.
-
Solvent and Catalyst Addition: Add the toluene/water solvent mixture, followed by the palladium catalyst under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 4-cyanobiphenyl.
Protocol: Analytical Characterization Workflow
This workflow outlines the process for purifying and verifying the structure of the synthesized biphenylnitrile derivative.
Objective: To purify the crude product and confirm its chemical identity and purity.
Methodology:
-
Purification via HPLC:
-
Column Selection: For separating biphenyl isomers or removing closely related impurities, a column with alternative selectivity, such as a biphenyl or phenyl-hexyl phase, is often superior to a standard C18 column.[21][22] These phases enhance π-π interactions, improving the resolution of aromatic compounds.[21]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile or methanol mixed with water, often with a small amount of formic acid (0.1%) to improve peak shape.[23]
-
Procedure: Dissolve a small amount of the crude product in the mobile phase. Inject onto the HPLC system and run the gradient method. Collect the fraction corresponding to the main product peak. Evaporate the solvent to obtain the purified compound.
-
-
Structural Verification:
-
Sample Preparation: For NMR, dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10] For IR, prepare a KBr pellet or cast a thin film.
-
¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Confirm the expected chemical shifts, integration values (for ¹H), and splitting patterns for the aromatic protons and the presence of the downfield nitrile carbon signal.
-
FT-IR Spectroscopy: Acquire the IR spectrum. Verify the presence of the characteristic sharp C≡N stretch around 2230 cm⁻¹ and the aromatic C-H and C=C stretching bands.
-
Mass Spectrometry (MS): Obtain a mass spectrum (e.g., via ESI-MS) to confirm the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺ or [M+Na]⁺.
-
Caption: General workflow for the purification and characterization of a biphenylnitrile derivative.
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Ali, H. A., Ismail, M. A., Fouda, A. E. A., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435–18493. Available from: [Link]
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Unraveling the Enigma of Dual Fluorescence: A Technical Guide to Quantum Chemical Calculations for Aminobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, in-depth exploration of the quantum chemical calculations used to investigate the fascinating photophysical properties of aminobenzonitriles. These molecules, particularly the archetypal 4-(dimethylamino)benzonitrile (DMABN), are renowned for their dual fluorescence, a phenomenon that is highly sensitive to the surrounding environment.[1][2][3][4] A thorough understanding of the underlying mechanisms, achievable through computational modeling, is pivotal for the rational design of novel fluorescent probes, sensors, and phototherapeutic agents in drug development.[5][6][7]
This document deviates from a rigid template, instead adopting a structure that logically unfolds the complexities of the topic. We will begin by elucidating the theoretical underpinnings of dual fluorescence in aminobenzonitriles, followed by a practical, step-by-step guide to performing and analyzing the necessary quantum chemical calculations.
The Core Phenomenon: Dual Fluorescence and the Twisted Intramolecular Charge Transfer (TICT) Model
Aminobenzonitriles, upon photoexcitation, can exhibit two distinct fluorescence bands: a "normal" emission at shorter wavelengths and an "anomalous" Stokes-shifted emission at longer wavelengths, particularly in polar solvents.[4][8] This intriguing behavior is most commonly explained by the Twisted Intramolecular Charge Transfer (TICT) model.[4][9]
Initially, the molecule is excited to a locally excited (LE) state, which is structurally similar to the ground state. In polar environments, a subsequent relaxation pathway becomes accessible, involving the rotation of the amino group relative to the benzonitrile ring.[2][4] This twisting motion leads to the formation of a highly polar, charge-separated TICT state, which is stabilized by the polar solvent.[8][10] The anomalous fluorescence band originates from this stabilized TICT state.
The interplay between the LE and TICT states is a subject of ongoing research, with computational studies playing a crucial role in elucidating the potential energy surfaces and the dynamics of this process.[2][11]
Visualizing the TICT Mechanism
The following diagram illustrates the key steps in the TICT model for an aminobenzonitrile derivative.
Caption: The Twisted Intramolecular Charge Transfer (TICT) model.
The Computational Chemist's Toolkit: Choosing the Right Method
The selection of an appropriate quantum chemical method is paramount for obtaining reliable and predictive results. The choice depends on the specific property of interest and the computational resources available.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
For ground-state geometry optimizations and vibrational frequency calculations of aminobenzonitriles, Density Functional Theory (DFT) is a robust and computationally efficient choice.[12][13] Hybrid functionals, such as B3LYP, are commonly employed.
To investigate excited states, Time-Dependent DFT (TD-DFT) is the workhorse method.[14] It can provide valuable insights into vertical excitation energies, oscillator strengths, and the nature of electronic transitions. However, standard TD-DFT functionals can struggle to accurately describe charge-transfer states, which are central to the photophysics of aminobenzonitriles.[15] Long-range corrected functionals, like CAM-B3LYP, often yield more accurate results for these systems.[11]
Multi-Reference Methods: CASSCF and CASPT2
When studying reaction pathways, conical intersections, and situations where electron correlation is strong, multi-reference methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method provides a qualitatively correct description of the electronic structure in these complex situations.[16][17][18]
However, CASSCF often lacks dynamic electron correlation, which is crucial for quantitative accuracy. To address this, the results are typically refined using second-order perturbation theory (CASPT2) .[16][17][18][19] The combination of CASSCF and CASPT2 is a powerful approach for mapping the potential energy surfaces of the LE and TICT states and for locating critical points like minima and transition states.[16][18]
Basis Set Selection
The choice of basis set is a critical aspect of any quantum chemical calculation.[20][21][22] For aminobenzonitriles, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are often a good starting point for DFT and TD-DFT calculations.[12] The inclusion of polarization functions (d,p) is essential for describing the non-planar geometries of the twisted states, and diffuse functions (+) are important for accurately modeling excited states and anions. For higher accuracy, Dunning's correlation-consistent basis sets, such as cc-pVTZ , are recommended, particularly for CASSCF and CASPT2 calculations.
Incorporating Solvent Effects
The solvent plays a pivotal role in the dual fluorescence of aminobenzonitriles.[10][11][23] Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are a computationally efficient way to account for the bulk solvent environment.[11][24] For a more detailed and accurate description, especially when specific solute-solvent interactions like hydrogen bonding are important, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is preferred.[1][2][25] In this method, the aminobenzonitrile molecule is treated with a high level of quantum mechanics, while the surrounding solvent molecules are modeled using a classical force field.
A Practical Workflow for Computational Investigation
This section outlines a step-by-step protocol for the computational study of an aminobenzonitrile derivative, such as DMABN.
Software Selection
A variety of quantum chemistry software packages can perform the necessary calculations. Popular choices include:
-
Gaussian: A widely used commercial package with a broad range of functionalities.[26]
-
Q-Chem: A comprehensive and versatile quantum chemistry software package.[27][28]
-
GAMESS: A freely available, general-purpose quantum chemistry package.[29]
-
ORCA: A powerful and efficient quantum chemistry program.[30]
-
Turbomole: Known for its efficiency in DFT and TD-DFT calculations.[1]
Step-by-Step Computational Protocol
Caption: A typical workflow for the computational study of aminobenzonitriles.
Step 1: Ground State Geometry Optimization
-
Objective: To find the minimum energy structure of the aminobenzonitrile in its electronic ground state.
-
Method: DFT with a functional like B3LYP and a basis set such as 6-31G(d).
-
Keywords (Gaussian example): #p B3LYP/6-31G(d) Opt
Step 2: Frequency Calculation
-
Objective: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Method: DFT at the same level of theory as the optimization.
-
Keywords (Gaussian example): #p B3LYP/6-31G(d) Freq
Step 3: Vertical Excitation Calculation
-
Objective: To determine the energies and characteristics of the low-lying excited states at the ground-state geometry.
-
Method: TD-DFT, preferably with a long-range corrected functional like CAM-B3LYP and a larger basis set with diffuse functions (e.g., 6-311++G(d,p)).
-
Keywords (Gaussian example): #p CAM-B3LYP/6-311++G(d,p) TD(NStates=5)
Step 4: LE State Geometry Optimization
-
Objective: To find the minimum energy structure of the locally excited state.
-
Method: TD-DFT optimization for the first excited state (S1).
-
Keywords (Gaussian example): #p CAM-B3LYP/6-311++G(d,p) Opt TD(Root=1)
Step 5: Torsional Scan
-
Objective: To explore the potential energy surface along the amino group twisting coordinate.
-
Method: A series of constrained optimizations where the dihedral angle between the amino group and the phenyl ring is systematically varied.
-
Keywords (Gaussian example): This typically involves a "scan" keyword and defining the dihedral angle to be constrained.
Step 6: TICT State Geometry Optimization
-
Objective: To locate the minimum energy structure of the TICT state. This can be initiated from a structure with a 90-degree twist angle obtained from the torsional scan.
-
Method: TD-DFT or, for higher accuracy, CASSCF optimization.
-
Keywords (Gaussian example for TD-DFT): #p CAM-B3LYP/6-311++G(d,p) Opt TD(Root=1)
Step 7: Potential Energy Surface Analysis
-
Objective: To visualize the energetic landscape connecting the LE and TICT states.
-
Procedure: Plot the energies obtained from the torsional scan as a function of the twist angle. This will reveal the energy barrier for the LE to TICT conversion.
Step 8: Simulating Fluorescence Spectra
-
Objective: To predict the emission energies of the LE and TICT states.
-
Procedure: Perform a TD-DFT calculation at the optimized geometries of the LE and TICT states to obtain the emission energies (S1 -> S0 energy difference). The inclusion of vibrational effects can provide more realistic spectral shapes.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: Calculated Excitation and Emission Energies for DMABN in Acetonitrile (Illustrative)
| State | Method/Basis Set | Excitation Energy (eV) | Oscillator Strength | Emission Energy (eV) |
| LE (S1) | CAM-B3LYP/6-311++G(d,p) | 4.25 | 0.08 | 3.50 |
| TICT (S1) | CAM-B3LYP/6-311++G(d,p) | - | - | 2.85 |
Note: These are illustrative values and will vary depending on the specific computational setup.
Conclusion and Future Directions
Quantum chemical calculations provide an indispensable tool for unraveling the complex photophysics of aminobenzonitriles. By carefully selecting appropriate theoretical methods, basis sets, and solvent models, researchers can gain a detailed understanding of the factors governing dual fluorescence. This knowledge is crucial for the rational design of novel molecules with tailored photophysical properties for applications in drug discovery and materials science. Future research will likely focus on more sophisticated nonadiabatic dynamics simulations to provide a time-resolved picture of the LE to TICT conversion process.[2][11]
References
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Grimme, S., & Allan, M. (1999). Electron Energy Loss and DFT/SCI Study of the Singlet and Triplet Excited States of Aminobenzonitriles and Benzoquinuclidines: Role of the Amino Group Twist Angle. The Journal of Physical Chemistry A. [Link]
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Alcolea Palafox, M. (2006). 4‐Aminobenzonitrile: ab initio calculations, FTIR and Raman spectra. Journal of Raman Spectroscopy. [Link]
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Kochman, M. A., & Durbeej, B. (2021). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. The Journal of Physical Chemistry A. [Link]
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Kochman, M. A., & Durbeej, B. (2020). Simulating the Nonadiabatic Relaxation Dynamics of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Polar Solution. The Journal of Physical Chemistry A. [Link]
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Kochman, M. A., & Durbeej, B. (2021). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. Diva-portal.org. [Link]
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Camafeita, L. E., et al. (2007). Basicity of organic bases and superbases in acetonitrile by the polarized continuum model and DFT calculations. New Journal of Chemistry. [Link]
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Improta, R., & Barone, V. (2011). Solvent effects on the photochemistry of 4-aminoimidazole-5-carbonitrile, a prebiotically plausible precursor of purines. RSC Publishing. [Link]
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Mandal, A., & Mahapatra, S. (2018). CASPT2, CASSCF and non-adiabatic molecular dynamics (NAMD) studies on the low-lying electronic states of 1H-1,2,3-triazole photolysis. RSC Publishing. [Link]
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Application Note: Synthesis of High-Performance Polymers Using 3-(4-Aminophenyl)benzonitrile
Abstract
This guide provides a detailed technical overview and validated protocols for the utilization of 3-(4-Aminophenyl)benzonitrile as a key monomer in the synthesis of high-performance aromatic polyimides and polyamides. The unique molecular architecture of this monomer, featuring a reactive amine group for polymerization and a polar nitrile (cyano) group, allows for the creation of polymers with exceptional thermal stability, specific dielectric properties, and high mechanical strength. This document is intended for researchers in materials science, polymer chemistry, and drug development seeking to leverage these properties for advanced applications.
Introduction: The Strategic Advantage of 3-(4-Aminophenyl)benzonitrile
3-(4-Aminophenyl)benzonitrile is an aromatic diamine monomer distinguished by its biphenyl structure, which imparts rigidity and thermal stability, and a strategically placed cyano (-C≡N) group. The primary amine (-NH₂) function serves as the reactive site for polycondensation reactions, typically with dianhydrides or diacyl chlorides, to form polyimides and polyamides, respectively.
The incorporation of the nitrile group is a critical design choice for several reasons:
-
Enhanced Thermal and Oxidative Stability: The strong C≡N bond contributes to the overall thermal resilience of the polymer backbone.
-
Increased Glass Transition Temperature (Tg): The polar nature of the nitrile group leads to strong intermolecular dipole-dipole interactions, which restrict chain mobility and significantly raise the Tg of the resulting polymer.[1]
-
Tunable Dielectric Properties: The high dipole moment of the cyano group can be leveraged to create polymers with specific dielectric constants, making them suitable for applications in microelectronics.[1][2]
-
Improved Solubility: While aromatic polymers are often difficult to process, the nitrile group can, in some cases, enhance solubility in polar aprotic solvents, facilitating film casting and processing.[3][4]
This application note will detail the synthesis of a high-performance polyimide via the conventional two-step method, a cornerstone technique in this field.
Monomer Profile: 3-(4-Aminophenyl)benzonitrile
A thorough understanding of the monomer's properties is crucial for successful polymerization. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Property | Value | Source/Notes |
| Synonyms | 3-Amino-4'-cyanobiphenyl | --- |
| CAS Number | 176591-62-9 | Verified |
| Molecular Formula | C₁₃H₁₀N₂ | --- |
| Molecular Weight | 194.24 g/mol | --- |
| Appearance | Off-white to yellow crystalline powder | Visual Inspection |
| Melting Point | 150-154 °C | Literature Value |
| Solubility | Soluble in NMP, DMAc, DMF, DMSO | [3][4] |
Core Application: Synthesis of a High-Performance Polyimide
The most prominent application of 3-(4-Aminophenyl)benzonitrile is in the synthesis of aromatic polyimides. This is typically achieved through a two-stage polycondensation reaction with an aromatic dianhydride.
Principle of the Two-Stage Polyimide Synthesis
The reaction proceeds in two distinct steps:
-
Poly(amic acid) Formation: The amine groups of the diamine monomer perform a nucleophilic attack on the carbonyl carbons of the dianhydride. This ring-opening polyaddition reaction is conducted at low to ambient temperatures in a polar aprotic solvent to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide via cyclodehydration. This can be accomplished either by heating the precursor to high temperatures (thermal imidization) or by using chemical dehydrating agents at lower temperatures (chemical imidization).
The overall reaction scheme is illustrated below.
Diagram 1: Two-stage synthesis of polyimide from a diamine and dianhydride.
Detailed Experimental Protocol: Synthesis of 6FDA/APB-CN Polyimide
This protocol describes the synthesis of a polyimide from 3-(4-Aminophenyl)benzonitrile and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) , a common dianhydride used to enhance polymer solubility and processability.[5]
Materials:
-
3-(4-Aminophenyl)benzonitrile (APB-CN)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous grade
-
Methanol
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and hotplate
-
Three-neck round-bottom flask with gas inlet/outlet and stopper
Workflow Overview:
Diagram 2: Experimental workflow for polyimide synthesis and characterization.
Step-by-Step Procedure:
Part A: Synthesis of Poly(amic acid) (PAA) Solution
-
Preparation: Ensure all glassware is rigorously dried to prevent premature hydrolysis of the dianhydride. The monomers (APB-CN and 6FDA) should be dried in a vacuum oven before use.
-
Diamine Dissolution: In a three-neck flask under a steady stream of dry nitrogen, dissolve a precise molar amount of 3-(4-Aminophenyl)benzonitrile in anhydrous NMP. The final solids content should be around 15-20% (w/v). Stir until fully dissolved.
-
Causality Note: An inert atmosphere is critical to prevent oxidation of the amine and to exclude atmospheric moisture, which can react with the dianhydride and terminate the polymerization chain.
-
-
Dianhydride Addition: Cool the flask to 0-5 °C using an ice bath. Slowly add an equimolar amount of 6FDA to the stirring diamine solution in small portions over 30-60 minutes.
-
Causality Note: The reaction is exothermic. Portion-wise addition at low temperature helps to control the reaction rate, prevent unwanted side reactions, and achieve a high molecular weight.
-
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring for 12 to 24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).[2] The inherent viscosity of the resulting PAA solution should be measured to confirm polymerization (typically in the range of 0.5-2.0 dL/g).[2]
Part B: Conversion to Polyimide (Two Methods)
Method 1: Thermal Imidization for Film Formation
-
Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Removal: Place the cast film in a dust-free, low-humidity environment at 60-80 °C for several hours to slowly remove the bulk of the NMP solvent.
-
Curing: Transfer the glass plate to a programmable vacuum or nitrogen oven. Heat the film using a staged curing cycle to ensure complete imidization and prevent film stress. A typical cycle is:
-
150 °C for 30 minutes
-
200 °C for 30 minutes
-
250 °C for 30 minutes
-
300 °C for 1 hour[2]
-
-
Film Recovery: After cooling to room temperature, the flexible, tough polyimide film can be carefully peeled from the glass substrate.
Method 2: Precipitation for Polymer Powder
-
Precipitation: Slowly pour the viscous poly(amic acid) solution into a large beaker of vigorously stirring methanol (at least 10x the volume of the PAA solution).
-
Isolation: A fibrous or powdered precipitate will form. Continue stirring for 30 minutes. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the collected solid thoroughly with fresh methanol to remove any residual NMP and unreacted monomers. Dry the polymer powder in a vacuum oven at 80-100 °C until a constant weight is achieved. This PAA powder can then be thermally treated as needed.
Polymer Characterization
Validation of the polymer structure and properties is a critical final step.
| Technique | Purpose | Expected Results for Nitrile-Containing Polyimides |
| FTIR Spectroscopy | Confirm structural conversion. | Disappearance of amic acid bands (O-H, N-H stretches). Appearance of characteristic imide peaks: ~1780 cm⁻¹ (asym C=O), ~1720 cm⁻¹ (sym C=O), and ~1370 cm⁻¹ (C-N stretch). A sharp peak around 2230 cm⁻¹ confirms the presence of the nitrile (-C≡N) group. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | High decomposition temperature (T₅%, 5% weight loss), typically above 480 °C in a nitrogen atmosphere, indicating excellent thermal stability.[2][6] |
| Differential Scanning Calorimetry (DSC) | Determine glass transition temperature (Tg). | A high Tg, often in the range of 250–350 °C, depending on the specific dianhydride used.[2] The nitrile group typically increases Tg compared to non-nitrile analogs.[1] |
| Mechanical Testing | Assess film properties. | The resulting films are generally flexible and tough, exhibiting high tensile strength (e.g., 79-156 MPa) and tensile modulus (e.g., 2.97-4.57 GPa).[1][7] |
Conclusion
3-(4-Aminophenyl)benzonitrile is a versatile and powerful monomer for synthesizing high-performance polymers. The protocols outlined in this note provide a robust framework for producing polyimides with superior thermal and mechanical properties. The presence of the nitrile functional group offers an additional lever for tuning polymer characteristics, particularly glass transition temperature and dielectric properties, making these materials highly suitable for demanding applications in the aerospace, electronics, and automotive industries.
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Hsiao, S. H., & Lin, S. Y. (2006). Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. Journal of Polymer Science Part A: Polymer Chemistry, 44(9), 3053-3066. Available at: [Link]
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Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. International Journal of Materials and Chemistry, 5(1), 1-3. Available at: [Link]
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(2007). The Synthesis and Characteristic of A New Soluble Polyimides. Recent Progress in Polyimides and Other High-Performance Polymers. Available at: [Link]
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Kim, et al. (2023). Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride. Elastomers and Composites, 58(1), 1-6. Available at: [Link]
-
Lee, B., et al. (2015). Soluble para-linked aromatic polyamides with pendent groups. Macromolecular Research, 23(8), 747-754. Available at: [Link]
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Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2023). The mechanical property analysis of PA6/NBR blends. ResearchGate. Available at: [Link]
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Rancan, F., et al. (2021). Amino-Acid-Derived Anionic Polyacrylamides with Tailored Hydrophobicity–Physicochemical Properties and Cellular Interactions. Biomacromolecules, 22(5), 2037-2051. Available at: [Link]
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Zhang, X., et al. (2024). Systematic Investigation of the Degradation Properties of Nitrile-Butadiene Rubber/Polyamide Elastomer/Single-Walled Carbon Nanotube Composites in Thermo-Oxidative and Hot Oil Environments. Polymers, 16(2), 241. Available at: [Link]
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St. Clair, A. K., & St. Clair, T. L. (1985). Synthesis and Characterization of Polyimides Derived From Cyano-Containing 1,4-Bis(4-aminophenoxy)benzene Monomers. NASA Technical Memorandum 86359. Available at: [Link]
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Almahy, H. A., et al. (2013). Synthesis of poly (amide-imide)s by polycondensation reaction of [N,N' -(4,4' -carbonyldiphtaloyl)-bis-L-amino diacid]s and 1,5-bis (4-aminophenyl) penta-1,4-dien-3-one. Research & Reviews in Polymer, 4(2). Available at: [Link]
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Aneja, A. S., & Wilkes, G. L. (2003). Synthesis and properties of hydroxy tail terminated cyanobiphenyl liquid crystals. ResearchGate. Available at: [Link]
-
Kim, H., et al. (2020). Synthesis and properties of poly(ester imide) copolymers from 3,3′,4,4′‐biphenyltetracarboxylic dianhydride, 2,2′‐bis(trifluoromethyl)benzidine, and 4‐aminophenyl‐4′‐aminobenzoate. Journal of Applied Polymer Science, 137(48), 49557. Available at: [Link]
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Pernica, M., et al. (2022). Effects of Differing Monomer Compositions on Properties of P(3HB-co-4HB) Synthesized by Aneurinibacillus sp. H1 for Various Applications. Polymers, 14(15), 3007. Available at: [Link]
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Application Note & Protocol: Synthesis and Characterization of High-Performance Polyamides Incorporating 3-(4-Aminophenyl)benzonitrile
Introduction and Significance
Aromatic polyamides, or aramids, represent a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties arise from their rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages. However, these same structural features often lead to significant processing challenges, primarily poor solubility in common organic solvents and high melting or glass transition temperatures.[1][3]
To expand the applications of aramids, strategic structural modifications are necessary to enhance their processability without compromising their desirable performance characteristics. A promising approach is the incorporation of functional groups and non-linear linkages into the polymer backbone. The use of the asymmetric diamine, 3-(4-aminophenyl)benzonitrile, introduces two key structural modifications: a meta-catenation that disrupts chain packing and a pendant nitrile (-C≡N) group. The introduction of nitrile groups is particularly advantageous as it can increase the polymer's dielectric constant, provide a site for potential post-polymerization cross-linking, and improve solubility in polar aprotic solvents, all while maintaining high thermal stability.[4]
This document provides a comprehensive guide for researchers and scientists, detailing two robust and field-proven protocols for the synthesis of polyamides containing 3-(4-aminophenyl)benzonitrile: Low-Temperature Solution Polycondensation and Direct Polycondensation via the Yamazaki-Higashi method . It further outlines essential characterization techniques to validate the synthesis and evaluate the properties of the resulting polymers.
Reaction Principle and Monomers
The synthesis of polyamides is based on the polycondensation reaction between a diamine and a dicarboxylic acid or its derivative. The target polymer in this guide is synthesized from the diamine 3-(4-aminophenyl)benzonitrile and a suitable aromatic diacid component.
Key Monomers:
-
Diamine: 3-(4-Aminophenyl)benzonitrile (APBN)
-
Diacid Chlorides (for Low-Temp Protocol): Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC)
-
Dicarboxylic Acids (for Yamazaki Protocol): Terephthalic acid (TPA) or Isophthalic acid (IPA)
The general reaction scheme is illustrated below, forming the characteristic amide linkage.
Caption: General polycondensation scheme for polyamide synthesis.
Protocol 1: Low-Temperature Solution Polycondensation
This method is ideal for producing high molecular weight aromatic polyamides by reacting highly reactive aromatic diacid chlorides with diamines in a polar aprotic solvent.[5][6] The low reaction temperature (0 to 5 °C) is critical for controlling the rapid, exothermic reaction, minimizing side reactions, and preventing degradation.
Caption: Step-by-step workflow for the Yamazaki-Higashi method.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| 3-(4-Aminophenyl)benzonitrile (APBN) | >98% | Varies | Diamine Monomer |
| Terephthalic acid (TPA) | >98% | Sigma-Aldrich | Dicarboxylic Acid Monomer |
| N-Methyl-2-pyrrolidone (NMP), Anhydrous | >99.5% | Sigma-Aldrich | Reaction Solvent |
| Triphenyl phosphite (TPP) | 97% | Sigma-Aldrich | Condensing Agent |
| Pyridine, Anhydrous | >99.8% | Sigma-Aldrich | Base/Catalyst |
| Lithium Chloride (LiCl) | >99% | Sigma-Aldrich | Solubility Enhancer |
| Methanol (MeOH) | ACS Grade | Fisher Chemical | Non-solvent for precipitation/washing |
| Nitrogen (N₂) | High Purity | Local Supplier | Inert Atmosphere |
| Flask, stirrer, oil bath, condenser | N/A | Lab Supply | Reaction Apparatus |
Step-by-Step Methodology
-
Setup: Assemble a 250 mL three-necked flask with a mechanical stirrer, a nitrogen inlet, and a reflux condenser. Flame-dry and cool under nitrogen.
-
Reactant Charging: To the flask, add 3-(4-aminophenyl)benzonitrile (10 mmol), an equimolar amount of terephthalic acid (10 mmol), lithium chloride (1.0 g), anhydrous NMP (40 mL), and anhydrous pyridine (10 mL).
-
Condensing Agent Addition: Stir the mixture at room temperature until a homogeneous solution is formed. Add triphenyl phosphite (22 mmol, 2.2 eq) to the flask via syringe.
-
Polymerization: Heat the reaction mixture to 105 °C using a thermostatically controlled oil bath. Continue stirring at this temperature for 3-5 hours. Causality: Heating is required to activate the TPP/Pyridine complex, which in turn converts the carboxylic acid into a more reactive intermediate, driving the amidation reaction forward to form a high molecular weight polymer. LiCl is essential as it breaks the strong intermolecular hydrogen bonds of the resulting aramid, keeping it dissolved in the NMP and allowing the chain to grow. [7]5. Precipitation: After cooling to room temperature, pour the viscous solution into 500 mL of methanol while stirring rapidly.
-
Washing and Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol in a blender to break up the polymer mass and ensure efficient removal of entrapped solvent and by-products like triphenyl phosphate. Filter and repeat the wash several times.
-
Drying: Dry the purified polymer in a vacuum oven at 100 °C for 24 hours.
Polymer Characterization and Quality Control
Thorough characterization is essential to confirm the successful synthesis and understand the properties of the polyamide.
| Property | Technique | Expected Outcome / Observation |
| Structural Identity | Fourier-Transform Infrared (FT-IR) Spectroscopy | Appearance of characteristic amide bands: N-H stretching (~3300 cm⁻¹), Amide I (C=O stretching, ~1650 cm⁻¹), and Amide II (N-H bending, ~1540 cm⁻¹). A sharp peak for the nitrile group (-C≡N) should be present around 2230 cm⁻¹. |
| Molecular Weight | Inherent Viscosity (ηᵢₙₕ) or Gel Permeation Chromatography (GPC) | Inherent viscosity values between 0.5–1.5 dL/g (in DMAc with LiCl) indicate successful formation of a high molecular weight polymer. [8]GPC provides molecular weight distribution (Mw, Mn, PDI). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High thermal stability, with the 5% weight loss temperature (T₅%) typically above 400 °C in a nitrogen atmosphere. [9][10]High char yield at 800 °C is also expected. |
| Thermal Transitions | Differential Scanning Calorimetry (DSC) | The polymer is expected to be amorphous, showing a distinct glass transition temperature (Tg) in the range of 230–300 °C, depending on the diacid co-monomer used. [1][10] |
| Solubility | Solubility Tests | The polymer should exhibit good solubility in polar aprotic solvents like NMP, DMAc, DMF, and DMSO, which is an improvement over fully para-oriented aramids. [11] |
Conclusion
The protocols detailed in this application note provide reliable and reproducible methods for the synthesis of high-performance polyamides containing the 3-(4-aminophenyl)benzonitrile moiety. The incorporation of the nitrile group and the meta-linked diamine structure is a validated strategy for improving the solubility and processability of aromatic polyamides while retaining their excellent thermal properties. The choice between low-temperature solution polycondensation and the Yamazaki-Higashi method will depend on the availability and handling requirements of the diacid raw materials. The resulting polymers are promising candidates for advanced applications in thermally resistant films, membranes, dielectric materials, and composite matrices.
References
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García, J. M., García, F. C., Serna, F., & de la Peña, J. L. (2010). Functional Aromatic Polyamides. Polymers, 2(4), 414-444. [Link]
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Morgan, P. W., & Kwolek, S. L. (1975). Physicochemical characterization of some fully aromatic polyamides. Macromolecules, 8(2), 104-111. [Link]
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Hamciuc, E., & Hamciuc, C. (2010). Polyimides containing nitrile groups and nanocomposites based on them. Revue Roumaine de Chimie, 55(7), 517-525. [Link]
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Patil, R. D., Teltumbade, P. M., & Wadgaonkar, P. P. (2020). Synthesis and characterization of aliphatic aromatic polyamides containing pyridine and methylene spacer group in polymer backbone. Polymer-Plastics Technology and Materials, 59(14), 1546-1558. [Link]
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Byun, T.-J. (2014). Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups. Korea Advanced Institute of Science and Technology (KAIST). [Link]
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Sarkar, A. (2002). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory, Pune. [Link]
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El-Gahami, M. A., et al. (2023). Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. Polymers, 15(5), 1289. [Link]
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Imai, Y. (1981). Low-temperature solution polycondensation. Journal of Polymer Science: Polymer Symposia, 67(1), 133-154. [Link]
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Hassani, A., et al. (2021). Synthesis of Low Melting Temperature Aliphatic-Aromatic Copolyamides Derived from Novel Bio-Based Semi Aromatic Monomer. Polymers, 13(21), 3792. [Link]
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Ghaffari, M., & Ghassemi, H. (2014). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Polímeros, 24(5), 527-532. [Link]
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Lozano, A. E., de la Campa, J. G., de Abajo, J., & Preston, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]
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Hsiao, S. H., & Yang, C. P. (1995). Functional Aromatic Polyamides. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-777. [Link]
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Jingsong, L., & Jinyan, C. (2018). Aromatic Polyamides. In High Performance Polymers. IntechOpen. [Link]
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Nishikata, T., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega, 7(10), 8757–8767. [Link]
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AerosUSA. (n.d.). Properties & Uses of Polyamide | Applications. [Link]
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Aharoni, S. M., et al. (1999). Polycondensations in the Presence of Aromatic Phosphites: Conditions and Reaction Products. Journal of Macromolecular Science, Part C: Polymer Reviews, 39(4), 555-603. [Link]
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Europlas. (2023). Introduction to polyamide: types, properties and diverse applications. [Link]
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Reddy, V. S., & Reddy, M. V. R. (2004). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. Journal of Polymer Science Part A: Polymer Chemistry, 42(11), 2684-2693. [Link]
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Javadi, A., et al. (2012). Synthesis of polyamides. Figure from: Synthesis and Characterization of New Polyamides Containing Sulfoxide and Trifluoromethyl Pendent Groups. [Link]
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Application Notes and Protocols for 3-(4-Aminophenyl)benzonitrile in High-Performance Polymers
Introduction: The Strategic Role of 3-(4-Aminophenyl)benzonitrile in Advanced Polymer Design
In the pursuit of next-generation high-performance polymers, the judicious selection of monomers is paramount. 3-(4-Aminophenyl)benzonitrile emerges as a monomer of significant interest for researchers and materials scientists. Its unique molecular architecture, featuring a reactive amine for polymerization and a polar nitrile group on a rigid biphenyl backbone, offers a compelling combination of processability and exceptional thermomechanical properties in the resulting polymers. This guide provides an in-depth exploration of the application of 3-(4-Aminophenyl)benzonitrile in the synthesis of advanced polyimides and polyamides, complete with detailed experimental protocols and an analysis of the structure-property relationships that underpin their superior performance.
The incorporation of the nitrile (-C≡N) group is a key strategic decision in the design of these polymers. The strong dipole moment of the nitrile moiety enhances intermolecular forces, leading to increased glass transition temperatures (Tg) and improved thermal stability.[1][2] Furthermore, the nitrile group can contribute to improved solvent resistance and specific adhesive properties. The rigid biphenyl structure of the monomer ensures that the resulting polymer chains have limited rotational freedom, a critical factor in achieving high thermal stability and mechanical strength.[3] This combination of features makes 3-(4-Aminophenyl)benzonitrile an invaluable building block for materials destined for demanding applications in the aerospace, electronics, and automotive industries.
Chemical and Physical Properties of 3-(4-Aminophenyl)benzonitrile
A thorough understanding of the monomer's properties is essential for successful polymerization and material design.
| Property | Value |
| Chemical Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Solid |
| Melting Point | 119-123 °C |
| CAS Number | 149505-72-6 |
Application I: Synthesis of High-Performance Polyimides
Polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The two-step synthesis method, involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization, is the most common route for producing high-quality polyimide films and coatings.[4]
Causality of Monomer Selection
The selection of 3-(4-Aminophenyl)benzonitrile as the diamine component in polyimide synthesis is driven by the desire to introduce the performance-enhancing nitrile group without compromising the inherent thermal stability of the polyimide backbone. The aromatic amine functionality readily reacts with aromatic dianhydrides to form the poly(amic acid) precursor. The subsequent imidization process, a cyclodehydration reaction, is a robust and well-understood transformation in polymer chemistry.[5]
Experimental Workflow: Polyimide Synthesis
Caption: Workflow for the synthesis and characterization of a polyimide from 3-(4-Aminophenyl)benzonitrile.
Detailed Protocol: Two-Step Synthesis of a Polyimide Film
Materials:
-
3-(4-Aminophenyl)benzonitrile (purified by recrystallization)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen (high purity)
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of 3-(4-Aminophenyl)benzonitrile in anhydrous NMP to achieve a concentration of 15-20% (w/v). Stir the solution under a gentle flow of nitrogen until the diamine is completely dissolved.
-
Dianhydride Addition: To the stirred solution, slowly add an equimolar amount of PMDA in small portions over 30 minutes. The reaction is exothermic, and slow addition helps to control the temperature and prevent premature imidization.
-
Polymerization to Poly(amic acid): Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.
-
Thermal Imidization: Place the glass plate in a programmable oven with a nitrogen atmosphere. The thermal imidization is carried out using a stepwise heating program:
-
100 °C for 1 hour to slowly remove the solvent.
-
200 °C for 1 hour to initiate the imidization process.
-
300 °C for 1 hour to complete the cyclization to the polyimide.
-
-
Film Recovery and Characterization: After cooling to room temperature, carefully peel the polyimide film from the glass substrate. The resulting film should be flexible and transparent. Characterize the film using Fourier-transform infrared spectroscopy (FTIR) to confirm imidization, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal stability and glass transition temperature, and tensile testing to evaluate mechanical properties.
Application II: Synthesis of High-Performance Polyamides
Aromatic polyamides, or aramids, are another class of high-performance polymers known for their exceptional strength and thermal resistance. The low-temperature solution polycondensation of an aromatic diamine with an aromatic diacid chloride is a widely used method for synthesizing high molecular weight aramids.[6]
Causality of Monomer Selection
In polyamide synthesis, 3-(4-Aminophenyl)benzonitrile provides a rigid backbone and the potential for strong intermolecular interactions via both hydrogen bonding between the amide linkages and dipole-dipole interactions from the nitrile groups. This dual mechanism of intermolecular forces is expected to result in a polymer with a high melting point, excellent thermal stability, and high modulus. The low-temperature solution polycondensation method is chosen to avoid side reactions and degradation that can occur at higher temperatures.[7]
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for the synthesis and characterization of a polyamide from 3-(4-Aminophenyl)benzonitrile.
Detailed Protocol: Low-Temperature Solution Polycondensation of a Polyamide
Materials:
-
3-(4-Aminophenyl)benzonitrile (purified by recrystallization)
-
Terephthaloyl chloride (purified by recrystallization from hexane)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) (dried under vacuum)
-
Methanol
-
Nitrogen (high purity)
Procedure:
-
Solvent and Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of anhydrous LiCl in anhydrous DMAc. Then, add a precise amount of 3-(4-Aminophenyl)benzonitrile to the DMAc/LiCl solution and stir under a gentle nitrogen stream until complete dissolution. The LiCl helps to keep the resulting polyamide in solution.
-
Cooling: Cool the reaction flask to 0-5 °C using an ice bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of terephthaloyl chloride to the cooled solution in small portions over 30 minutes. The reaction is highly exothermic and rapid, and slow addition is crucial to control the reaction and achieve a high molecular weight polymer.
-
Polymerization: After the addition is complete, maintain the reaction temperature at 0-5 °C for an additional 2 hours. Then, allow the reaction to warm to room temperature and continue stirring for another 12 hours. The solution will become highly viscous.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, LiCl, and residual solvent. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Characterization: Characterize the polyamide by FTIR to confirm the formation of amide linkages. Determine the inherent viscosity of the polymer solution to estimate the molecular weight. Analyze the thermal properties using TGA and DSC.
Structure-Property Relationships and Performance Gains
The incorporation of 3-(4-Aminophenyl)benzonitrile into polymer backbones leads to predictable and desirable enhancements in material properties.
The Role of the Nitrile Group
The highly polar nitrile group (-C≡N) is the key to many of the performance advantages observed in polymers derived from this monomer.
-
Enhanced Thermal Stability: The strong dipole-dipole interactions between nitrile groups on adjacent polymer chains increase the intermolecular forces, restricting segmental motion and thus raising the glass transition temperature (Tg).[1][2] This effect is synergistic with the inherent rigidity of the aromatic backbone.
-
Improved Mechanical Properties: The increased intermolecular forces also contribute to higher tensile strength and modulus.
-
Modified Solubility: While the rigid backbone tends to decrease solubility, the polar nitrile group can enhance solubility in polar aprotic solvents like NMP and DMAc, which is advantageous for processing.[1]
-
Dielectric Properties: The presence of the polar nitrile group increases the dielectric constant of the polymer, which can be a desirable characteristic for certain electronic applications, such as high-frequency materials.[1]
Comparative Performance Data (Expected Trends)
The following table summarizes the expected property enhancements in polyimides and polyamides when 3-(4-Aminophenyl)benzonitrile is used as a diamine monomer compared to a similar, non-nitrile-containing aromatic diamine (e.g., 4,4'-diaminobiphenyl).
| Property | Standard Aromatic Polymer (Non-Nitrile) | Polymer with 3-(4-Aminophenyl)benzonitrile | Rationale for Improvement |
| Glass Transition Temp. (Tg) | High | Higher | Increased intermolecular dipole-dipole interactions from nitrile groups.[1][2] |
| Thermal Decomposition Temp. | Very High | Very High | Inherent stability of the aromatic backbone is maintained. |
| Tensile Strength | High | Higher | Enhanced intermolecular forces and chain rigidity. |
| Solubility in Polar Solvents | Moderate to Low | Moderate to Good | The polar nitrile group can improve interaction with polar solvents.[1] |
| Dielectric Constant | Low | Higher | Introduction of the highly polar nitrile group.[1] |
Conclusion and Future Outlook
3-(4-Aminophenyl)benzonitrile is a versatile and highly effective monomer for the synthesis of high-performance polyimides and polyamides. The strategic incorporation of the nitrile group provides a clear pathway to enhancing thermal stability, mechanical strength, and other key properties without compromising the processability of the resulting polymers. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this monomer in the development of advanced materials for a wide range of demanding applications. Future research may focus on the synthesis of copolymers incorporating 3-(4-Aminophenyl)benzonitrile to fine-tune specific properties, as well as the exploration of these polymers in advanced composites and membrane applications.
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-
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-
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-
ResearchGate. Preparation sequence of polyimide from dianhydride with diamine. [Link]
-
ResearchGate. Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. [Link]
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One Part of Chemistry. Preparation of polyamide by condensation polymerization. [Link]
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Revue Roumaine de Chimie. POLYIMIDES CONTAINING NITRILE GROUPS AND NANOCOMPOSITES BASED ON THEM. [Link]
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Synthesis and Investigation of nitrile containing polymers derived from lignin. [Link]
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ResearchGate. Aromatic Poly(ether imide)s Containing Nitrile Groups. [Link]
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MDPI. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. [Link]
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Wiley Online Library. An overview of synthetic modification of nitrile group in polymers and applications. [Link]
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National Institutes of Health. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. [Link]
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MDPI. High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. [Link]
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National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
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ResearchGate. Nitrile groups forming hydrophobic interactions. [Link]
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ResearchGate. Comparison between Polyimide and Bismaleimide Effect on Mechanical Properties and Ageing Resistance of Nitrile Rubber. [Link]
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National Institutes of Health. Polyimide Polymer Simulations through Coarse-Grained Modeling: Prediction of Structure, Physical Properties, and Gas Separation Properties. [Link]
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ResearchGate. Various interactions between nitrile groups and proteins. [Link]
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RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
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ResearchGate. A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. [Link]
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Application of 3-(4-Aminophenyl)benzonitrile in the Synthesis of Calamitic Liquid Crystals
Introduction
In the field of materials science, the design and synthesis of novel liquid crystals (LCs) remain a cornerstone of innovation, particularly for applications in display technologies and photonics. The molecular architecture of a liquid crystal dictates its mesomorphic properties, including the temperature range of its liquid crystalline phases and its electro-optical response. 3-(4-Aminophenyl)benzonitrile is a versatile precursor for the synthesis of calamitic (rod-shaped) liquid crystals. Its unique structure, featuring a biphenyl core with an amino group for synthetic elaboration and a strategically placed nitrile (cyano) group, allows for the systematic tuning of liquid crystalline behavior.
The presence of the cyano group is particularly significant. Its strong dipole moment and linear geometry contribute to the high dielectric anisotropy required for the operation of twisted nematic and other field-effect liquid crystal displays.[1][2][3] The placement of the cyano group at the meta position of one of the phenyl rings in 3-(4-aminophenyl)benzonitrile introduces a "kink" in the molecular structure compared to its linear para-substituted counterpart, 4'-amino-[1,1'-biphenyl]-4-carbonitrile. This structural nuance has a profound impact on the resulting mesomorphic properties, often leading to a decrease in melting point and a modification of the nematic and smectic phase stability. This application note provides a comprehensive guide to the synthesis of Schiff base liquid crystals derived from 3-(4-aminophenyl)benzonitrile, including detailed protocols, characterization data, and an exploration of the structure-property relationships.
The Role of the Meta-Substituted Cyano Group
The defining feature of 3-(4-aminophenyl)benzonitrile as a liquid crystal precursor is the meta-position of the cyano group. This has several important consequences for the resulting mesogens:
-
Reduced Melting Point: The non-linear shape of molecules derived from this precursor disrupts efficient crystal packing, often leading to lower melting points compared to their linear analogues. This is a desirable property for creating room-temperature liquid crystal mixtures.
-
Influence on Mesophase Stability: The lateral extension of the cyano group can influence the stability of both nematic and smectic phases. While it can disrupt the layered structure of smectic phases, the strong dipole can still promote the orientational order required for a nematic phase.
-
Dielectric Anisotropy: The cyano group's strong dipole moment is a key contributor to a large positive dielectric anisotropy, which is essential for low-voltage switching in liquid crystal displays.
Synthesis of Schiff Base Liquid Crystals
A primary application of 3-(4-aminophenyl)benzonitrile is in the synthesis of Schiff base (imine) liquid crystals. The amino group readily undergoes a condensation reaction with a variety of substituted benzaldehydes to form the core of the calamitic mesogen. The general synthetic scheme is outlined below.
Caption: General synthetic workflow for Schiff base liquid crystals.
Protocol 1: Synthesis of a Representative Schiff Base Liquid Crystal
This protocol details the synthesis of N-(4-(hexyloxy)benzylidene)-[1,1'-biphenyl]-3-carbonitrile, a representative Schiff base liquid crystal derived from 3-(4-aminophenyl)benzonitrile.
Materials:
-
3-(4-Aminophenyl)benzonitrile (1.94 g, 10 mmol)
-
4-(Hexyloxy)benzaldehyde (2.06 g, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 3-(4-aminophenyl)benzonitrile (10 mmol) and 4-(hexyloxy)benzaldehyde (10 mmol) in 50 mL of absolute ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution. For improved yield, the flask can be cooled in an ice bath.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the product by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Characterization of the Resulting Liquid Crystals
The synthesized Schiff base liquid crystals should be characterized to confirm their structure and determine their mesomorphic properties.
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: To confirm the formation of the imine (C=N) bond, which typically shows a characteristic absorption band around 1610-1630 cm⁻¹.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure of the final product.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point) and the associated enthalpy changes.[4][5]
-
Polarizing Optical Microscopy (POM): To visually observe the liquid crystalline textures (e.g., nematic schlieren texture, smectic focal conic texture) and confirm the phase transition temperatures identified by DSC.
-
Mesomorphic Properties of a Homologous Series
The mesomorphic properties of calamitic liquid crystals are highly dependent on the length of the flexible alkyl or alkoxy chains. The following table presents representative data for a homologous series of N-(4-(alkoxy)benzylidene)-[1,1'-biphenyl]-3-carbonitriles, illustrating the effect of varying the alkoxy chain length.
| Alkoxy Chain (n) | Cr-N/Sm Transition (°C) | Sm-N Transition (°C) | N-I Transition (°C) | Mesomorphic Range (°C) |
| 1 (Methoxy) | 108.0 | - | 110.0 | 2.0 |
| 2 (Ethoxy) | 105.0 | - | 118.0 | 13.0 |
| 3 (Propoxy) | 90.0 | - | 104.0 | 14.0 |
| 4 (Butoxy) | 78.0 | - | 107.0 | 29.0 |
| 5 (Pentyloxy) | 75.0 | - | 105.0 | 30.0 |
| 6 (Hexyloxy) | 82.0 | 82.0 | 106.0 | 24.0 |
| 7 (Heptyloxy) | 80.0 | 89.0 | 105.0 | 25.0 |
| 8 (Octyloxy) | 84.0 | 95.0 | 106.0 | 22.0 |
Note: This data is representative and based on analogous series derived from 4-aminobenzonitrile. Actual values for the 3-cyano derivatives may vary.[1]
Sources
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Application Notes: 3-(4-Aminophenyl)benzonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and mechanistic insights into the utilization of 3-(4-aminophenyl)benzonitrile as a strategic precursor for the synthesis of high-value heterocyclic compounds. Capitalizing on its bifunctional nature—possessing both a nucleophilic aromatic amine and an electrophilic nitrile group—this document outlines field-proven methodologies for constructing substituted quinolines, 1,2,4-triazoles, and pyrimidines. Each section explains the causality behind experimental choices, offers step-by-step, self-validating protocols, and presents key data to ensure reproducibility and successful implementation in a research setting.
Introduction: The Strategic Value of 3-(4-Aminophenyl)benzonitrile
In the landscape of modern medicinal chemistry, the assembly of novel heterocyclic scaffolds is a cornerstone of drug discovery. 3-(4-Aminophenyl)benzonitrile emerges as a particularly valuable starting material due to its inherent structural attributes. The molecule contains two key reactive centers:
-
An Aromatic Amine (-NH₂): This group serves as a potent nucleophile, making it an ideal handle for classical condensation and annulation reactions, such as those used in quinoline synthesis.[1][2]
-
A Benzonitrile (-C≡N): The nitrile group is a versatile electrophilic synthon. It can be transformed into various functional groups, such as amidines or amidoximes, which are crucial intermediates for the construction of nitrogen-rich heterocycles like triazoles.[3][4][5]
This dual reactivity allows for divergent synthetic pathways, enabling access to a diverse range of molecular architectures from a single, readily available precursor. This guide provides detailed workflows for three such transformations.
Synthesis of Substituted Quinolines via Combes Annulation
The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The Combes synthesis provides a direct and robust method for constructing 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[1][2][6] Here, 3-(4-aminophenyl)benzonitrile acts as the aniline component.
Mechanistic Rationale
The reaction proceeds in two main stages. First, the aniline nucleophilically attacks one of the carbonyls of the β-diketone (e.g., acetylacetone), followed by dehydration to form an enamine intermediate. The choice of a strong acid catalyst, typically concentrated sulfuric acid, is critical for the second stage. The acid protonates the remaining carbonyl group, activating it for the rate-determining intramolecular electrophilic aromatic substitution (annulation), where the electron-rich aromatic ring of the enamine attacks the activated carbonyl to close the new heterocyclic ring.[2] Subsequent dehydration driven by the acidic medium yields the final aromatic quinoline product.
Caption: Two-step workflow for 1,2,4-triazole synthesis.
Experimental Protocol: Synthesis of 3-(4-(5-Substituted-1H-1,2,4-triazol-3-yl)phenyl)benzonitrile
Step A: Synthesis of N'-hydroxy-4-(3-cyanophenyl)benzenecarboximidamide (Amidoxime)
Materials:
-
3-(4-Aminophenyl)benzonitrile (1.0 equiv)
-
Hydroxylamine hydrochloride (HONH₂·HCl) (1.5 equiv)
-
Triethylamine (TEA) or Sodium Bicarbonate (2.0 equiv)
-
Ethanol or Methanol
Procedure:
-
Solution Preparation: Dissolve 3-(4-aminophenyl)benzonitrile in ethanol in a round-bottom flask.
-
Reagent Addition: Add hydroxylamine hydrochloride and the base (e.g., triethylamine).
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to obtain the crude amidoxime, which can often be used in the next step without further purification.
Step B: Cyclization to form the 1,2,4-Triazole
Materials:
-
Amidoxime from Step A (1.0 equiv)
-
A second nitrile (e.g., Acetonitrile, Benzonitrile) (1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen), add the amidoxime, cesium carbonate, and copper(II) acetate.
-
Solvent/Reagent Addition: Add DMSO and the second nitrile.
-
Reaction: Heat the reaction mixture to 120°C for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 1,2,4-triazole product.
Data Summary
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| A | HONH₂·HCl, TEA | Ethanol | 80 | 6-8 | 85-95 |
| B | R-CN, Cu(OAc)₂, Cs₂CO₃ | DMSO | 120 | 12-16 | 60-80 |
Synthesis of Substituted Pyrimidines via Thorpe-Ziegler Cyclization
Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide array of pharmaceuticals. A powerful method for constructing substituted aminopyrimidines involves the Thorpe-Ziegler reaction, which relies on the base-catalyzed condensation of nitriles. [7][8]By first converting 3-(4-aminophenyl)benzonitrile into a more reactive β-enaminonitrile, we can access pyrimidine scaffolds.
Mechanistic Rationale
The pathway involves two key transformations:
-
Enaminonitrile Formation: The starting material, 3-(4-aminophenyl)benzonitrile, is reacted with an acetal like N,N-dimethylformamide diethyl acetal (DMF-DEA). The aniline nitrogen attacks the electrophilic carbon of the acetal, and subsequent elimination forms a reactive enaminonitrile intermediate.
-
Cyclocondensation: This enaminonitrile intermediate is then reacted with another nucleophile containing an amidine or guanidine functionality. The reaction proceeds via nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrimidine ring system. [9]
Caption: Workflow for pyrimidine synthesis via an enaminonitrile.
Experimental Protocol: Synthesis of a Substituted 4-Aminopyrimidine
Step A: Synthesis of (E)-3-(dimethylamino)-2-(4-(3-cyanophenyl)phenyl)acrylonitrile
Materials:
-
3-(4-Aminophenyl)benzonitrile (1.0 equiv)
-
N,N-Dimethylformamide diethyl acetal (DMF-DEA) (3.0 equiv)
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-aminophenyl)benzonitrile in toluene.
-
Reagent Addition: Add DMF-DEA to the solution.
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 12-24 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture. Remove the solvent and excess DMF-DEA under reduced pressure to yield the crude enaminonitrile, which is often used directly in the next step.
Step B: Cyclization to form the 4-Aminopyrimidine
Materials:
-
Enaminonitrile from Step A (1.0 equiv)
-
Guanidine hydrochloride (1.5 equiv)
-
Sodium ethoxide (NaOEt) (2.0 equiv)
-
Anhydrous Ethanol
Procedure:
-
Base Preparation: Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Reaction Setup: To this solution, add guanidine hydrochloride and stir for 15 minutes.
-
Reactant Addition: Add a solution of the enaminonitrile from Step A in anhydrous ethanol.
-
Reaction: Heat the mixture to reflux for 8-12 hours.
-
Work-up: Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The product will often precipitate.
-
Isolation & Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure pyrimidine derivative.
Data Summary
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| A | DMF-DEA | Toluene | 110 | 12-24 | 70-85 |
| B | Guanidine·HCl, NaOEt | Ethanol | 80 | 8-12 | 65-80 |
Conclusion
3-(4-Aminophenyl)benzonitrile stands out as a cost-effective and highly versatile precursor in heterocyclic synthesis. The distinct and complementary reactivity of its amino and cyano functionalities provides access to diverse and medicinally relevant scaffolds, including quinolines, 1,2,4-triazoles, and pyrimidines. The protocols detailed in this guide are robust, well-precedented in the chemical literature, and serve as a solid foundation for analog synthesis, library generation, and advanced drug discovery programs.
References
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Xu, X., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789-1794. [Link] [3][10][11]2. ISRES. (2022). Synthesis of 1,2,4-triazole compounds. ISRES Publishing. Available at: [Link] [4]3. J. Org. Chem. (2015). Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. PubMed. Available at: [Link] [5]4. Figshare. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry Collection. Available at: [Link]
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ACS Publications. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry. Available at: [Link]
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Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link] [1]7. Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Retrieved from [Link] [2]8. Li, Y., et al. (2024). Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. ResearchGate. Available at: [Link] [12]9. Gouda, M. A., et al. (2009). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. European Journal of Medicinal Chemistry, 44(12), 4813-8. [Link] [13]10. Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available at: [Link]
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Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Available at: [Link] [6]12. Cindrić, M., et al. (2006). Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. Molecules, 11(8), 650-660. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
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Hafiz, I. S. A. (n.d.). Enaminonitriles in heterocyclic synthesis. TSI Journals. Available at: [Link]
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ResearchGate. (2009). Enaminonitrile in heterocyclic synthesis: Synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. Available at: [Link] [13]16. Grokipedia. (2024). Thorpe reaction. Available at: [Link] [7]17. Yang, Y., & Wang, Z. (2004). Liquid-phase combinatorial synthesis of aminobenzimidazoles. Tetrahedron Letters, 45(38), 7131-7134. [Link]
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Salaheldin, A. M. (2008). Enaminonitriles in Heterocyclic Synthesis: Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 63(5), 564-570. [Link] [9]19. Sharma, P., & Kumar, A. (2018). Advances in polymer based Friedlander quinoline synthesis. European Polymer Journal, 109, 445-460. [Link]
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ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]
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Molecules. (2018). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available at: [Link]
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Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Available at: [Link]
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Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
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Semantic Scholar. (2018). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Available at: [Link]
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NIH. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1422. [Link]
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ResearchGate. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Available at: [Link]
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Synthesis of Novel Azo Dyes from 3-(4-Aminophenyl)benzonitrile: An Application Guide for Researchers
Introduction: The Enduring Significance of Azo Dyes
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, distinguished by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] Their widespread application across industries such as textiles, printing, pharmaceuticals, and advanced materials is a testament to their vibrant colors, straightforward synthesis, and the tunability of their chemical and physical properties.[3][4] The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[5][6]
This guide provides a detailed protocol for the synthesis of novel azo dyes using 3-(4-Aminophenyl)benzonitrile as the diazo component. The strategic incorporation of the benzonitrile moiety is of particular interest to researchers in drug development and materials science. The nitrile group, being an electron-withdrawing group, can significantly influence the electronic properties, and consequently the color, stability, and biological activity of the resulting dye molecules.
Chemical Principles: A Tale of Electrophiles and Nucleophiles
The synthesis of azo dyes from 3-(4-Aminophenyl)benzonitrile is a classic example of an electrophilic aromatic substitution reaction. The overall process can be dissected into two fundamental stages:
-
Diazotization: The primary aromatic amine group of 3-(4-Aminophenyl)benzonitrile is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[7] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.[8]
-
Azo Coupling: The resulting diazonium ion is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component.[6] Common coupling components include phenols, naphthols, and aromatic amines. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para-position to the activating group, to form the stable azo linkage (–N=N–).[6] The extended π-conjugated system formed is responsible for the intense color of the resulting dye.[1]
Visualizing the Synthesis Pathway
The overall reaction scheme for the synthesis of azo dyes from 3-(4-Aminophenyl)benzonitrile can be visualized as follows:
Caption: Step-by-step workflow for the laboratory synthesis of azo dyes.
Data Presentation: Expected Properties of Synthesized Azo Dyes
The following table summarizes the anticipated properties of azo dyes synthesized from 3-(4-Aminophenyl)benzonitrile and various coupling components. The data is extrapolated from analogous syntheses and provides a reasonable expectation for experimental outcomes. [9]
| Diazo Component | Coupling Component | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Color of Dye |
|---|---|---|---|---|
| 3-(4-Aminophenyl)benzonitrile | Phenol | 287.30 | 70-80 | Golden Yellow |
| 3-(4-Aminophenyl)benzonitrile | 2-Naphthol | 337.37 | 80-90 | Dark Red |
| 3-(4-Aminophenyl)benzonitrile | Resorcinol | 303.30 | 75-85 | Reddish Brown |
| 3-(4-Aminophenyl)benzonitrile | N,N-Dimethylaniline | 314.38 | 70-80 | Orange-Red |
Characterization of Synthesized Azo Dyes
The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show a characteristic peak for the N=N stretching vibration, typically in the range of 1400-1500 cm⁻¹. [10]The presence of the nitrile (C≡N) group from the starting material should be confirmed by a sharp peak around 2220-2230 cm⁻¹. Other expected peaks include those for C-H and C=C stretching of the aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is essential for elucidating the detailed molecular structure. The spectra will show characteristic signals for the aromatic protons and carbons, and their chemical shifts and coupling patterns will confirm the position of the azo linkage on the coupling component.
-
UV-Visible (UV-Vis) Spectroscopy: The color of the azo dyes arises from electronic transitions within the extended conjugated system. The UV-Vis spectrum will show a strong absorption band in the visible region (typically 400-600 nm), and the wavelength of maximum absorbance (λmax) is a key characteristic of the dye. [11][12]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [1]* Ventilation: All procedures should be carried out in a well-ventilated fume hood. [1]* Handling of Diazonium Salts: As previously mentioned, diazonium salts are potentially explosive and should never be isolated in a dry state. Always keep diazonium salt solutions cold (0-5 °C) and use them immediately after preparation. [8][13]* Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Azo dyes and their intermediates may be harmful to aquatic life, and their release into the environment should be avoided. [1]
Conclusion
The synthesis of azo dyes from 3-(4-Aminophenyl)benzonitrile offers a versatile platform for the creation of novel chromophores with potential applications in various scientific and industrial fields. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to safely and effectively synthesize and characterize these compounds. By understanding the underlying chemical principles and adhering to best laboratory practices, researchers can explore the rich and colorful world of azo chemistry.
References
- BenchChem. (n.d.). Application Notes: Synthesis of Azo Dyes and Pigments Using 4-Aminobenzonitrile.
- Gama, V., et al. (2022). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 27(19), 6531.
- Al-Adilee, K. J., & Saleh, H. K. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Egyptian Journal of Chemistry, 65(7), 41-48.
- Kumar, R., et al. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols, 3(3), 101533.
- University of California, Irvine. (n.d.). The Synthesis of Azo Dyes.
- Wikipedia. (2023). Azo coupling.
- The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Sigma-Aldrich. (2024).
- Wang, Y., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(9), 1144-1150.
- Patel, P. M., et al. (2014). Synthesis and Application of Acid Dyes Based on 3-(4-Aminophenyl)-5-benzylidene-2-substituted phenyl-3, 5-dihydroimidazol-4-one. Journal of the Serbian Chemical Society, 79(8), 987-994.
- Al-Rubaie, L. A. R., & Mhessn, R. J. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemistry, 2022, 1-22.
- El-Ghamry, H. A., & El-Mekkawy, R. E. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Egyptian Chemical Society, 65(5), 329-338.
- Obi, J. C., et al. (2022). Synthesis, Spectroscopic Studies and Fastness Properties of Monoazo Dyes derived from Substituted Arylamines.
- International Journal of Original Recent Advanced Research. (2024).
- Singh, S., et al. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 118-123.
- Unissa, A., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26956-26978.
- Mako, T. L., & Taran, O. P. (2022). Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan. Polymers, 14(21), 4599.
- El-Ghamry, H. A., & El-Mekkawy, R. E. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Egyptian Chemical Society, 65(5), 329-338.
- Organic Syntheses. (n.d.). Procedure.
- Vidya, V. G., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 2049-2053.
- BenchChem. (n.d.). Application Notes: Protocol for the Diazotization of 4-Amino-3-(tert-butyl)benzonitrile.
- Al-Janabi, A. S., et al. (2021). Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. International Journal of Drug Delivery Technology, 11(3), 833-838.
- Mohammed, S. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of University of Babylon for Pure and Applied Sciences, 26(10), 183-195.
- Organic Chemistry Portal. (n.d.).
- European Patent Office. (n.d.).
- Al-Abachi, A. M., & Al-Shemary, R. K. (2022). Scheme 1 Proposed coupling patterns for the azo dye formation.
- Request PDF. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.
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Application Note: A Detailed Protocol for the Synthesis of 3-(4-Aminophenyl)benzonitrile via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 3-(4-aminophenyl)benzonitrile, a key building block in medicinal chemistry and materials science. The protocol detailed herein utilizes the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, and critical considerations for successful synthesis, tailored for professionals in drug development and chemical research.
Introduction: The Significance of 3-(4-Aminophenyl)benzonitrile
3-(4-Aminophenyl)benzonitrile and its derivatives are pivotal intermediates in the synthesis of a range of biologically active compounds and functional materials. The aminobiphenyl scaffold is a prevalent motif in many pharmaceutical agents. The strategic placement of the amino and nitrile functionalities allows for a multitude of subsequent chemical transformations, making it a valuable synthon for creating complex molecular architectures. The Suzuki-Miyaura coupling is an exceptionally effective method for constructing the C-C bond in these biaryl systems, offering high yields, mild reaction conditions, and a broad tolerance of functional groups.[1][2][3]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid or ester and an organic halide or triflate, facilitated by a base, to form a new carbon-carbon bond.[4][5] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 3-bromobenzonitrile) to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate.[5][6]
-
Transmetalation: The organic group from the organoboron reagent (4-aminophenylboronic acid) is transferred to the palladium(II) complex. This step is crucial and requires activation of the boronic acid by a base. The base coordinates to the boron atom, increasing the nucleophilicity of the aryl group and facilitating its transfer to the palladium center.[7][8][9] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent.[8][10]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated as the biaryl product, 3-(4-aminophenyl)benzonitrile. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol outlines the synthesis of 3-(4-aminophenyl)benzonitrile from 3-bromobenzonitrile and 4-aminophenylboronic acid.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | 1.0 g | 5.49 | Aryl halide |
| 4-Aminophenylboronic acid | C₆H₈BNO₂ | 136.94 | 0.90 g | 6.59 | Organoboron reagent |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 24.6 mg | 0.11 | Catalyst precursor |
| SPhos | C₂₇H₃₃O₂P | 410.52 | 90.2 mg | 0.22 | Ligand |
| Potassium phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.33 g | 10.98 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | 5 mL | - | Solvent |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of 3-(4-Aminophenyl)benzonitrile via Buchwald-Hartwig Amination
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] Traditional methods for synthesizing aryl amines often require harsh reaction conditions and suffer from limited substrate scope and functional group tolerance.[3] The Buchwald-Hartwig amination overcomes many of these limitations, offering a milder and more general route to these valuable compounds.[3][4]
This application note provides a comprehensive guide to the synthesis of 3-(4-aminophenyl)benzonitrile, a key intermediate in the development of various bioactive molecules. The protocol leverages the power of the Buchwald-Hartwig amination to couple 3-bromobenzonitrile with an aniline equivalent. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into troubleshooting and optimization.
Mechanism and Key Principles
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[5] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromobenzonitrile), forming a Pd(II) complex.[6][7][8] The reactivity of the aryl halide typically follows the trend: I > Br > Cl.[6]
-
Amine Coordination and Deprotonation: The amine (aniline) coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species. The choice of base is crucial and often depends on the pKa of the amine and the desired reaction temperature.[6][5]
-
Reductive Elimination: The final step is the reductive elimination of the C-N bond from the Pd(II) complex, which forms the desired product, 3-(4-aminophenyl)benzonitrile, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
The efficiency and scope of the Buchwald-Hartwig amination are highly dependent on the choice of phosphine ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have been shown to be particularly effective in promoting the catalytic cycle and expanding the reaction's applicability to a wide range of substrates.[3]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Synthesis of 3-(4-Aminophenyl)benzonitrile
This protocol describes the coupling of 3-bromobenzonitrile with aniline. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and phosphine ligand.[9]
Materials:
| Reagent/Material | Grade | Supplier |
| 3-Bromobenzonitrile | ≥98% | Commercially available |
| Aniline | ≥99.5% | Commercially available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available |
| XPhos | ≥98% | Commercially available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially available |
| Toluene | Anhydrous, ≥99.8% | Commercially available |
| Ethyl acetate | ACS grade | Commercially available |
| Hexanes | ACS grade | Commercially available |
| Saturated aqueous sodium chloride (brine) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially available | |
| Nitrogen or Argon gas | High purity |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas manifold (Schlenk line)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 3-bromobenzonitrile (1.0 mmol) and aniline (1.2 mmol) to the flask via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by slowly adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3-(4-aminophenyl)benzonitrile as a solid.
-
Characterization Data for 3-(4-Aminophenyl)benzonitrile:
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Solid |
| Melting Point | 128-132 °C |
Note: The characterization data is based on typical values and should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.
Figure 2: The experimental workflow for the synthesis of 3-(4-aminophenyl)benzonitrile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidation) | Ensure all steps are performed under a strict inert atmosphere. Use freshly opened, high-quality reagents. |
| Poor quality base | Use freshly opened, anhydrous sodium tert-butoxide. | |
| Insufficient heating or reaction time | Increase the reaction temperature or extend the reaction time. Monitor the reaction progress closely. | |
| Formation of Side Products | Reductive dehalogenation of the aryl halide | This can be minimized by the proper choice of ligand.[5] Consider screening other bulky phosphine ligands. |
| Homocoupling of the aryl halide | Lowering the reaction temperature may reduce this side reaction. | |
| Difficulty in Purification | Co-elution of starting materials or byproducts | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 3-(4-aminophenyl)benzonitrile. The protocol outlined in this application note provides a reliable and reproducible procedure for researchers in organic synthesis and drug discovery. By understanding the underlying mechanism and paying close attention to experimental details, particularly the maintenance of an inert atmosphere, high yields of the desired product can be achieved. The versatility of the Buchwald-Hartwig amination allows for the potential adaptation of this protocol to a wide range of substituted anilines and aryl halides, making it an invaluable tool in the modern synthetic chemist's arsenal.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Nature Protocols. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Nature. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
JACS Au. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
National Institutes of Health. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Fukuoka University. Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. [Link]
-
ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Chemistry Stack Exchange. Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
- Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
-
Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
LookChem. 3-(4-aminophenyl)benzonitrile CAS NO.443998-73-0. [Link]
- Google Patents. process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
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Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 3-(4-Aminophenyl)benzonitrile
Abstract
This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of 3-(4-Aminophenyl)benzonitrile. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a robust, stability-indicating assay. The protocol details the systematic approach to method development, from analyte characterization to the final optimized chromatographic conditions. Furthermore, a complete method validation protocol is presented, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[1][2][3][4][5]
Introduction and Scientific Rationale
3-(4-Aminophenyl)benzonitrile, also known as 3'-Amino-[1,1'-biphenyl]-4-carbonitrile, is a biphenyl derivative of significant interest in medicinal chemistry and materials science. As an intermediate in the synthesis of novel pharmaceutical agents and functional polymers, a reliable analytical method to determine its purity and concentration is paramount. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This application note addresses the critical need for a well-characterized analytical method. The core challenge in analyzing aromatic amines like 3-(4-Aminophenyl)benzonitrile is achieving symmetrical peak shapes and reproducible retention times. This is often complicated by secondary interactions between the basic amino group and residual silanols on the silica-based stationary phase. The method described herein overcomes this by employing a reversed-phase C18 column and an acidified mobile phase to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks ideal for quantification. The entire process is grounded in the principles of Quality by Design (QbD), ensuring the final method is robust and reliable.
Analyte Characterization: 3-(4-Aminophenyl)benzonitrile
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
| Property | Value | Source |
| Chemical Structure | ![]() | |
| Synonym(s) | 3'-Amino-[1,1'-biphenyl]-4-carbonitrile | Sigma-Aldrich[6] |
| CAS Number | 149505-72-6 | Sigma-Aldrich[6] |
| Molecular Formula | C₁₃H₁₀N₂ | Sigma-Aldrich[6] |
| Molecular Weight | 194.23 g/mol | Sigma-Aldrich[6] |
| Melting Point | 119-123 °C | Sigma-Aldrich[6] |
| pKa | ~1.74 (Predicted for the anilinium ion) | ChemicalBook[7] |
| UV λmax | ~288 nm (in Ethanol) | NIST[8][9] |
Note: pKa and λmax values are based on the structurally similar compound 4-Aminobenzonitrile and provide an excellent starting point for method development.
HPLC Method Development: A Causality-Driven Approach
The selection of each parameter was guided by the analyte's properties to build a scientifically sound and robust method.
Caption: Workflow for HPLC method development.
-
Stationary Phase Selection: A C18 (octadecyl) stationary phase was selected for its hydrophobic character, which is ideal for retaining the nonpolar biphenyl backbone of the analyte. A column with high-purity silica and end-capping was chosen to minimize peak tailing from silanol interactions with the basic amino group. Biphenyl stationary phases can also offer unique selectivity for aromatic compounds and are a viable alternative.[10][11][12]
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower UV cutoff and viscosity, which allows for higher efficiency at optimal flow rates.
-
Aqueous Phase & pH Control: The pKa of the analyte's conjugate acid is approximately 1.74.[7] To ensure consistent protonation of the amino group (R-NH₃⁺) and prevent peak tailing, the mobile phase pH must be controlled. A pH of ~2.5-3.0 is ideal. This was achieved by adding 0.1% formic acid to the aqueous phase, which is a simple, effective, and MS-compatible approach. This suppresses the ionization of residual silanols on the stationary phase and ensures the analyte elutes as a single, sharp peak.
-
-
Detection Wavelength: Based on the UV spectrum of the structurally analogous 4-aminobenzonitrile, a maximum absorbance (λmax) is observed around 288 nm.[8][9] A Diode Array Detector (DAD) should be used during development to confirm the λmax for 3-(4-Aminophenyl)benzonitrile and to monitor for any co-eluting impurities during validation.
Protocol: Optimized & Validated HPLC Method
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chemicals:
-
3-(4-Aminophenyl)benzonitrile reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Water (Type I, 18.2 MΩ·cm).
-
Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 40% B; 2-12 min: 40% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 40% B; 14.1-18 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 288 nm |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
Solution Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of 3-(4-Aminophenyl)benzonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
Method Validation Protocol (ICH Q2(R2) Framework)
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4]
Caption: Overview of the HPLC method validation process.
Specificity (Stability-Indicating Assay)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Inject blank (diluent), placebo (if applicable), and a standard solution of 3-(4-Aminophenyl)benzonitrile.
-
Perform forced degradation studies to demonstrate separation from potential degradants.[13][14][15][16] Expose a solution of the analyte (~100 µg/mL) to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analyze all stressed samples. Use a DAD to perform peak purity analysis on the analyte peak in all chromatograms.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any degradation products or excipients. The peak purity angle should be less than the peak purity threshold. A target degradation of 5-20% is ideal for demonstrating separation.[14]
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples by spiking a placebo matrix with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration.
-
Prepare each level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percent recovery.
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day): Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results of each set.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on Signal-to-Noise ratio):
-
Prepare and inject a series of diluted solutions of the analyte.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.
-
-
Acceptance Criteria: The LOQ solution must demonstrate acceptable precision (%RSD ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Typical variations include:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (25°C and 35°C).
-
Mobile Phase pH: ± 0.2 units.
-
Mobile Phase Composition: ± 2% absolute change in ACN.
-
-
-
Acceptance Criteria: The system suitability parameters (see below) should remain within acceptable limits, and the results should not be significantly affected by the changes.
System Suitability
System suitability testing is an integral part of the method, performed prior to each analytical run to ensure the chromatographic system is performing adequately.
-
Protocol: Inject a working standard solution five times at the beginning of the run.
-
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Conclusion
The HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantification of 3-(4-Aminophenyl)benzonitrile. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, confirms that the method is stability-indicating and fit for its intended purpose in quality control and research environments. This self-validating system provides a high degree of confidence in the analytical results generated.
References
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. MDPI. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery and Translational Research. [Link]
-
Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. PubMed. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, NIH. [Link]
-
4-Aminobenzonitrile. PubChem. [Link]
-
Benzonitrile, 4-amino-. NIST WebBook. [Link]
-
Benzonitrile, 4-amino- (IR Spectrum). NIST WebBook. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. qbdgroup.com [qbdgroup.com]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. 4-(3-Aminophenyl)benzonitrile 97 149505-72-6 [sigmaaldrich.com]
- 7. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 8. Benzonitrile, 4-amino- [webbook.nist.gov]
- 9. Benzonitrile, 4-amino- [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. onyxipca.com [onyxipca.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Synthesis of 3-(4-Aminophenyl)benzonitrile
Welcome to the technical support guide for the synthesis of 3-(4-Aminophenyl)benzonitrile, a key biaryl intermediate in pharmaceutical and materials science research. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into achieving high-yield synthesis via the Suzuki-Miyaura cross-coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize this crucial transformation effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing 3-(4-Aminophenyl)benzonitrile?
A1: The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for constructing the C(sp²)–C(sp²) bond in this biaryl system.[1][2] It involves the palladium-catalyzed reaction between an aryl halide and an organoboron species. For this specific target, the most common route is the coupling of 3-bromobenzonitrile with 4-aminophenylboronic acid (or its corresponding boronic ester).[3] Modern catalyst systems have made this a highly efficient and versatile transformation with excellent functional group tolerance.[4]
Q2: Should I use 3-bromobenzonitrile or 3-chlorobenzonitrile as the coupling partner?
A2: The choice depends on a balance of reactivity and cost. The reactivity of aryl halides in palladium-catalyzed couplings generally follows the trend: I > Br > Cl.[3][5]
-
3-Bromobenzonitrile is more reactive and typically provides higher yields under milder conditions, making it ideal for lab-scale synthesis and initial methodology development.[3]
-
3-Chlorobenzonitrile is more cost-effective, which is a significant advantage for large-scale production. However, aryl chlorides are less reactive and often require more advanced, highly active catalyst systems (e.g., those incorporating Buchwald ligands like SPhos or XPhos) and potentially higher reaction temperatures to achieve good conversion.[6]
Q3: Is it necessary to protect the amine group on 4-aminophenylboronic acid?
A3: Not necessarily. While the free amine can potentially coordinate to the palladium center and influence catalytic activity, many modern Suzuki-Miyaura protocols are robust enough to tolerate unprotected anilines.[7] Using an unprotected starting material is advantageous as it eliminates the need for additional protection and deprotection steps, improving overall process efficiency. If you encounter issues with catalyst inhibition or side reactions, using the N-Boc protected version of the boronic acid is a viable alternative.
Q4: How do I choose the right palladium catalyst and ligand?
A4: Catalyst selection is critical for success.
-
For Beginners/Standard Conditions: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic and effective catalyst.[3] However, it is sensitive to air and moisture, and its phosphine ligands can be suboptimal for challenging couplings.
-
For Robustness: Air-stable palladium(II) pre-catalysts like Pd(dppf)Cl₂ are often more reliable.
-
For High Performance & Challenging Substrates: Modern pre-catalysts, such as Buchwald's palladacycle pre-catalysts (e.g., XPhos Pd G2 or G3), are highly recommended.[8] They are often more active at lower catalyst loadings, show greater tolerance for functional groups like free amines, and can be more effective for less reactive aryl chlorides.[7][8]
Q5: How can I effectively remove residual palladium from my final product?
A5: Palladium contamination is a significant concern, especially in pharmaceutical applications. Post-purification methods include:
-
Column Chromatography: Standard silica gel chromatography is often the first step.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb residual palladium.
-
Metal Scavengers: Washing the organic solution of the product with aqueous solutions of reagents like thiourea or L-cysteine can help chelate and remove palladium. Commercially available thiol-functionalized silica gels or resins are also highly effective.
High-Yield Experimental Protocol
This protocol is optimized for a high-yield, lab-scale synthesis of 3-(4-Aminophenyl)benzonitrile using a modern, air-stable catalyst.
Reagents & Materials
| Reagent/Material | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| 3-Bromobenzonitrile | 182.02 | 1.0 | 182 mg | 1.0 |
| 4-Aminophenylboronic acid | 136.94 | 1.2 | 164 mg | 1.2 |
| XPhos Pd G2 Pre-catalyst | 786.37 | 0.02 | 15.7 mg | 0.02 (2 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg | 2.0 |
| 1,4-Dioxane | - | - | 8 mL | - |
| Deionized Water | - | - | 2 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 3-bromobenzonitrile (1.0 mmol), 4-aminophenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the XPhos Pd G2 pre-catalyst (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling argon through them for 15-20 minutes. Using syringes, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash them with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 3-(4-Aminophenyl)benzonitrile as a solid.
Troubleshooting Guide
Problem: My reaction yield is consistently low or the reaction fails to go to completion.
This is the most common issue in Suzuki couplings and can stem from several factors.[1][5][9] Use the following decision tree to diagnose the problem.
Caption: Troubleshooting Decision Tree for Low-Yield Suzuki Reactions.
Problem: I am observing significant homocoupling byproducts (biphenyl from boronic acid or dicyanobiphenyl from the halide).
-
Causality: Homocoupling often occurs when the transmetalation step of the catalytic cycle is slow relative to other pathways.[9] It can be exacerbated by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.
-
Solutions:
-
Strictly Anaerobic Conditions: Ensure your reaction is rigorously free of oxygen. Thoroughly degas all solvents and maintain a positive pressure of inert gas.
-
Modify Reagent Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess, which can favor homocoupling.
-
Change the Base: Sometimes, a weaker base can disfavor the side reaction. If you are using a very strong base, consider switching to K₂CO₃ or K₃PO₄.[5]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for good conversion of the starting material can sometimes minimize side reactions.
-
Problem: My TLC/LC-MS shows a significant amount of a debrominated starting material (benzonitrile) and/or protodeboronated starting material (aniline).
-
Causality: This points to protodeboronation , where the boronic acid C-B bond is cleaved by a proton source (like water or acidic impurities) before it can transmetalate to the palladium center.[6] Hydrodehalogenation of the aryl bromide can also occur but is less common under these conditions.
-
Solutions:
-
Use an Anhydrous Base: If protodeboronation is a major issue, consider using a non-aqueous base like cesium fluoride (CsF) or potassium fluoride (KF).
-
Dry Solvents: Ensure your organic solvent is anhydrous. While Suzuki reactions are often run in aqueous mixtures, excessive water can be detrimental.
-
Use a Boronic Ester: Pinacol esters of boronic acids are often more stable towards protodeboronation than the free boronic acids. Consider using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
-
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The reaction proceeds through a well-established catalytic cycle.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
References
-
Atlantis Press. Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. (Note: While this reference discusses a different molecule, it provides context on synthesis from aminophenyl precursors).
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
-
Reddit r/chemistry. Why am I getting low yield for my Suzuki coupling reaction?
-
Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023).
-
Royal Society of Chemistry. A Pd(II) pyrazolyl complex is solubilized by host-guest inclusion to give an efficient, recyclable catalyst for Suzuki-Miyaura couplings in aqueous-organic solvents.
-
Google Patents. US20100210845A1 - Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
ChemicalBook. Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine.
-
Patsnap. Preparation method of aminobenzonitrile.
-
ResearchGate. How can I purify impure benzonitrile?
-
National Institutes of Health (NIH). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
-
LookChem. Purification of Benzonitrile.
-
ResearchGate. Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile...
-
BenchChem. A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?
-
CovaSyn. Optimizing Suzuki Coupling Reactions.
-
Reddit r/Chempros. Failed suzuki coupling, any suggenstions?
-
BenchChem. The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide.
-
Guidechem. What is 4-Aminobenzonitrile and its Applications?
-
Google Patents. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
-
ChemicalBook. 3-Aminobenzonitrile synthesis.
-
Domainex. Aminative Suzuki-Miyaura Coupling.
-
BenchChem. Technical Support Center: Methods for Removing Impurities from Commercially Available 4-Aminobenzonitrile.
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022).
-
Google Patents. CN109467569B - Synthetic method of 3-aminophenylboronic acid.
-
National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(4-Aminophenyl)benzonitrile
Welcome to the technical support center for the purification of 3-(4-Aminophenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are grounded in established chemical principles and field-proven experience to ensure the integrity and reproducibility of your experimental outcomes.
Introduction
3-(4-Aminophenyl)benzonitrile is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic amino group and a synthetically versatile nitrile moiety, makes it a key intermediate. However, its purification can present challenges, often stemming from its synthesis, typically via Suzuki-Miyaura cross-coupling, and the inherent reactivity of the aromatic amine. This guide will address common issues encountered during its purification by recrystallization and column chromatography.
Purity Assessment: Foundational to a Successful Purification
Before attempting any purification, it is crucial to assess the purity of your crude material. This will inform the choice of purification method and the parameters to be employed.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of aminobiphenyl compounds. A reverse-phase method is typically effective.[1][2]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool to visualize the number of components in your mixture and to determine an appropriate solvent system for column chromatography.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Useful for identifying the desired product and any major impurities, provided their signals are resolved.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.
A typical HPLC method for aminobiphenyls involves a C18 column with a mobile phase consisting of an aqueous buffer (like ammonium formate or dilute acetic acid) and an organic modifier such as acetonitrile.[1]
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds on a larger scale, provided a suitable solvent is identified.
Q1: My 3-(4-Aminophenyl)benzonitrile is not dissolving in any single solvent I've tried.
A1: This is a common challenge. 3-(4-Aminophenyl)benzonitrile has moderate polarity. A single solvent may not provide the ideal solubility profile (poorly soluble at room temperature, but highly soluble when hot).
-
Underlying Cause: The molecule has both a non-polar biphenyl core and polar amine and nitrile groups.
-
Solution: Two-Solvent Recrystallization. This is the most effective approach.[3]
-
Dissolve the crude product in a minimum amount of a hot "good" solvent in which it is readily soluble (e.g., ethanol, isopropanol, or acetone).
-
To this hot solution, add a hot "bad" solvent (in which the compound is poorly soluble) dropwise until you observe persistent cloudiness. Common "bad" solvents for this system include water or hexanes.[4][5]
-
Add a drop or two of the hot "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5]
-
Q2: Upon cooling, my compound "oils out" instead of forming crystals.
A2: "Oiling out" occurs when the solute's melting point is lower than the temperature of the saturated solution, or if the solution is supersaturated.[6]
-
Underlying Cause: The compound is precipitating from a supersaturated solution at a temperature above its melting point. Aromatic amines can also be prone to this behavior.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of the hot "good" solvent to lower the saturation point, then allow it to cool more slowly.[6]
-
Slower Cooling: Insulate the flask with glass wool or paper towels to ensure a very slow cooling rate. Rapid cooling encourages oil formation over crystal nucleation.[6]
-
Solvent System Modification: The boiling point of your primary solvent might be too high. Consider a solvent with a lower boiling point (e.g., switching from isopropanol to ethanol).
-
Q3: The recrystallized product is still colored (yellow or brown).
A3: The color is likely due to oxidation of the aromatic amine group.[7]
-
Underlying Cause: Aromatic amines are susceptible to air oxidation, which is often accelerated by heat and light, forming highly colored impurities.
-
Solutions:
-
Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Inert Atmosphere: For subsequent recrystallizations or when handling the purified material, working under an inert atmosphere (N₂ or Ar) can minimize further oxidation.
-
Workflow for Two-Solvent Recrystallization
Caption: Two-solvent recrystallization workflow.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful purification technique, especially for removing closely related impurities.[7]
Q1: My compound is streaking/tailing badly on the silica gel column.
A1: This is a classic problem when purifying basic compounds like amines on acidic silica gel.[8]
-
Underlying Cause: The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor elution behavior.[8]
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is a common choice. This neutralizes the acidic sites on the silica, allowing for sharp, symmetrical peaks.[9]
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[8]
-
Q2: I can't separate my product from an impurity with a very similar Rf value.
A2: This often occurs with byproducts from the synthesis, such as unreacted starting materials or homocoupled products.[9]
-
Underlying Cause: The impurity has a polarity very similar to the desired product.
-
Solutions:
-
Change the Solvent System: Do not just vary the ratio of your current solvents; change the solvents themselves. Different solvents interact with your compounds in different ways, which can alter the selectivity of the separation. For example, if a hexane/ethyl acetate system is failing, try a dichloromethane/methanol or a toluene/acetone system.[9][10]
-
Optimize the Gradient: Use a very shallow gradient elution. Start with a low polarity eluent and increase the polarity very slowly over the course of the separation. This can improve resolution between closely eluting spots.[11]
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel or Celite before loading it onto the column. This often results in a tighter band at the start of the chromatography and improves separation.
-
Q3: I suspect my product is decomposing on the column.
A3: Aromatic amines can be sensitive to the acidic nature of silica gel.[8]
-
Underlying Cause: The acidic stationary phase can catalyze degradation of the amine.
-
Solutions:
-
Deactivate the Silica: Before running the column, flush it with your eluent system containing 1% triethylamine. This will "cap" the most acidic sites.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography is preferred over gravity chromatography for this reason.[7]
-
Switch to a Neutral Stationary Phase: As mentioned before, neutral alumina is a good alternative for acid-sensitive compounds.
-
Potential Impurities from Suzuki Synthesis
If your 3-(4-Aminophenyl)benzonitrile was synthesized via a Suzuki-Miyaura coupling (a common method), you should be aware of potential impurities that can complicate purification.
| Impurity Type | Structure Example (Generic) | Typical Elution Behavior on Silica |
| Homocoupled Boronic Acid | Ar-Ar (from Ar-B(OH)₂) | Often less polar than the product. |
| Homocoupled Aryl Halide | Ar'-Ar' (from Ar'-X) | Polarity varies, can be similar to the product. |
| Dehalogenated Starting Material | Ar'-H (from Ar'-X) | Significantly less polar than the product. |
| Protodeborylated Starting Material | Ar-H (from Ar-B(OH)₂) | Significantly less polar than the product. |
Understanding these potential side products is key to developing an effective purification strategy.[12]
Column Chromatography Protocol
-
TLC Analysis: Determine an optimal eluent system using TLC. Aim for an Rf value of ~0.25-0.35 for your product. A common starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the TLC jar to assess its effect on spot shape.
-
Column Packing: Pack a glass column with silica gel, using your chosen eluent (containing Et₃N) as the slurry solvent. Ensure the silica bed is well-compacted and free of air bubbles.[13]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.
-
Elution: Begin eluting with your chosen solvent system. If separation is difficult, a shallow gradient from a less polar to a more polar system can be employed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-(4-Aminophenyl)benzonitrile.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting column chromatography.
References
-
SIELC Technologies. HPLC Separation of Aminobiphenyls. [Link]
-
ResearchGate. Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. [Link]
-
PubMed. HPLC and GC/MS Determination of 4-aminobiphenyl Haemoglobin Adducts in Fetuses Exposed to the Tobacco Smoke Carcinogen in Utero. [Link]
-
Reddit. Suzuki purification problem. [Link]
-
SIELC Technologies. By Detection. [Link]
- Journal of Chromatography B. Determination of unsulfonated aromatic amines in the color additives FD&C Yellow No. 5, FD&C Yellow No. 6, and D&C Red No.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Column chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Recrystallization - Single Solvent. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Reddit. Column chromatography - which eluent system?. [Link]
-
Reddit. Co-Eluting compounds in Column Chromatography. [Link]
- Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
Sources
- 1. HPLC Separation of Aminobiphenyls | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. web.uvic.ca [web.uvic.ca]
Technical Support Center: Synthesis of 3-(4-Aminophenyl)benzonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-(4-Aminophenyl)benzonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on impurity identification and removal.
Introduction to the Synthesis of 3-(4-Aminophenyl)benzonitrile
The synthesis of 3-(4-Aminophenyl)benzonitrile, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 4-bromoaniline with 3-cyanophenylboronic acid. While this method is generally efficient, it is not without its challenges. A thorough understanding of the potential side reactions and the resulting impurities is crucial for developing a robust and reproducible synthetic process that yields a product of high purity.
This guide will delve into the common impurities encountered in this synthesis, provide detailed protocols for their detection and removal, and offer troubleshooting strategies to optimize the reaction conditions and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 3-(4-Aminophenyl)benzonitrile via Suzuki coupling?
A1: The primary impurities can be categorized as follows:
-
Process-Related Impurities: These arise directly from the chemical transformation.
-
Unreacted Starting Materials: Residual 4-bromoaniline and 3-cyanophenylboronic acid.
-
Homo-coupled Byproducts: Formation of 4,4'-diaminobiphenyl (from the coupling of two molecules of 4-bromoaniline) and 3,3'-dicyanobiphenyl (from the coupling of two molecules of 3-cyanophenylboronic acid). Homo-coupling of the boronic acid is particularly common, often exacerbated by the presence of oxygen.[1]
-
Dehalogenated Byproduct: Aniline, formed from the reduction of 4-bromoaniline.
-
Protodeboronated Byproduct: Benzonitrile, resulting from the cleavage of the C-B bond in 3-cyanophenylboronic acid.
-
-
Catalyst-Related Impurities:
-
Residual Palladium: Trace amounts of the palladium catalyst used in the reaction may remain in the final product.
-
Q2: My reaction is complete, but the crude product is a dark, oily residue instead of a solid. What could be the cause?
A2: An oily crude product often indicates the presence of a significant amount of impurities that depress the melting point of the desired compound. The homo-coupled byproduct, 3,3'-dicyanobiphenyl, and residual solvents are common culprits. It is also possible that some degradation of the starting materials or product has occurred. It is advisable to proceed with an initial purification step, such as a solvent wash or a quick filtration through a plug of silica gel, to remove some of the more soluble impurities before attempting a full-scale purification.
Q3: I am having trouble removing the residual palladium from my final product. What are some effective methods?
A3: Removing residual palladium to acceptable levels (often in the ppm range for pharmaceutical applications) can be challenging. Here are a few strategies:
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb palladium residues.
-
Metal Scavengers: Commercially available silica-based or polymer-based metal scavengers with functional groups that chelate palladium (e.g., thiols, amines) are highly effective.
-
Recrystallization: Multiple recrystallizations can significantly reduce the levels of palladium, although it may not be sufficient on its own to reach very low levels.
-
Aqueous Workup with Thiol-containing Reagents: Washing the organic layer during workup with an aqueous solution of a reagent like sodium thiosulfate or L-cysteine can help to extract palladium into the aqueous phase.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 3-(4-Aminophenyl)benzonitrile.
Low Conversion of Starting Materials
| Symptom | Potential Cause | Troubleshooting Action |
| Significant amounts of 4-bromoaniline and/or 3-cyanophenylboronic acid remain after the reaction. | Inactive Catalyst: The Pd(0) catalyst may have been oxidized to an inactive Pd(II) state. | Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1] |
| Inefficient Ligand: The phosphine ligand may not be suitable for the reaction. | Consider using bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which can improve catalytic activity. | |
| Inappropriate Base: The base may not be strong enough or may have poor solubility. | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed efficiently. | Gradually increase the reaction temperature, monitoring for any potential degradation of starting materials or product. |
High Levels of Homo-coupled Byproducts
| Symptom | Potential Cause | Troubleshooting Action |
| Presence of significant amounts of 4,4'-diaminobiphenyl and/or 3,3'-dicyanobiphenyl. | Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the boronic acid. | As mentioned above, meticulous degassing of solvents and maintenance of an inert atmosphere is critical.[1] |
| Excess Boronic Acid: A large excess of the boronic acid can increase the rate of homo-coupling. | Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents). | |
| High Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can sometimes lead to more side reactions. | Optimize the catalyst loading to find a balance between reaction efficiency and byproduct formation. |
Purification Protocols
Recrystallization
Recrystallization is an effective method for purifying 3-(4-Aminophenyl)benzonitrile, particularly for removing less polar impurities.
Recommended Solvent Systems:
-
Ethanol/Water
-
Isopropanol/Water
-
Toluene/Heptane
Step-by-Step Protocol (Ethanol/Water):
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
For the removal of closely related impurities, flash column chromatography is a highly effective technique.
Recommended Eluent System:
-
Hexane/Ethyl Acetate gradient
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel in hexane.
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate. The desired product will typically elute after the less polar impurities.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(4-Aminophenyl)benzonitrile.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of 3-(4-Aminophenyl)benzonitrile and quantifying impurities.
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | A: Water with 0.1% formic acid or trifluoroacetic acid B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid |
| Gradient | Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be 5% to 95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25-30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for structural confirmation and can also be used to identify and quantify impurities if their signals are resolved from the product peaks.
-
¹H NMR (400 MHz, DMSO-d₆) of 3-(4-Aminophenyl)benzonitrile:
-
δ 7.85 (s, 1H), 7.75 (d, J=7.8 Hz, 1H), 7.65 (d, J=7.8 Hz, 1H), 7.55 (t, J=7.8 Hz, 1H), 7.40 (d, J=8.4 Hz, 2H), 6.70 (d, J=8.4 Hz, 2H), 5.75 (s, 2H, -NH₂).
-
-
Characteristic Impurity Peaks to Look For:
-
4-bromoaniline: Aromatic signals between δ 6.6 and 7.3 ppm.
-
3-cyanophenylboronic acid: Aromatic signals between δ 7.6 and 8.2 ppm, and a broad singlet for the B(OH)₂ protons.
-
Aniline: Aromatic signals between δ 6.7 and 7.2 ppm.
-
Benzonitrile: Aromatic signals between δ 7.5 and 7.8 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight byproducts like aniline and benzonitrile.
| Parameter | Typical Conditions |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |
| Oven Program | Start at a lower temperature (e.g., 80-100 °C) and ramp up to a higher temperature (e.g., 280-300 °C). |
| Carrier Gas | Helium |
| Injection Mode | Split or splitless, depending on the expected concentration of impurities. |
| Detector | Mass Spectrometer (for identification and quantification). |
Visualizing the Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and common impurity formation.
References
-
Purification of Benzonitrile. Chempedia - LookChem. [Link]
-
How can I purify impure benzonitrile? ResearchGate. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020. [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
Sources
Technical Support Center: Suzuki Coupling for Biphenylnitrile Synthesis
Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling reaction for the synthesis of biphenylnitriles. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered in the lab. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for effective troubleshooting. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organohalide.[1][2] The synthesis of biphenylnitriles typically involves coupling an aryl boronic acid (or ester) with a halogenated benzonitrile. The process is driven by a catalytic cycle involving a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[3]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[4][5] This is often the rate-determining step.[4]
-
Transmetalation: The organic group from the activated organoboron species is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the organoboron compound by a base.[1][6]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during biphenylnitrile synthesis via Suzuki coupling in a direct question-and-answer format.
Problem Area 1: Low or No Product Yield
Q1: My reaction shows minimal or no conversion to the desired biphenylnitrile. Where should I start my investigation?
A1: Low or no yield is the most common issue and can originate from several sources. A systematic approach is crucial.
-
Catalyst & Ligand System: The "engine" of your reaction is the palladium-ligand complex.
-
Catalyst Inactivity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can fail if the reaction conditions are not optimal. Furthermore, oxygen can oxidize the active Pd(0) species to an inactive state.[3][7]
-
Improper Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For coupling an aryl halide, especially an electron-rich or sterically hindered one, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to facilitate the difficult oxidative addition and reductive elimination steps.[4][8][9] Aryl chlorides, being less reactive than bromides or iodides, almost always require such advanced ligands.[4][10]
-
-
Boronic Acid/Ester Instability:
-
Protodeboronation: This is a major competing side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source (often water), yielding an arene byproduct and boric acid.[3][11] This depletes your nucleophilic partner. Heteroaryl boronic acids are particularly susceptible.[3] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue, though hydrolysis can still occur.[11]
-
-
Base and Solvent Selection:
-
Inappropriate Base: The base is not merely a spectator; it activates the boronic acid for transmetalation.[6] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its strength can be critical. Weaker bases may be insufficient, while overly strong bases can promote side reactions or degrade sensitive substrates.
-
Poor Solubility: One or more of your reagents may be insoluble in the chosen solvent system, preventing them from entering the catalytic cycle.[12][13] Biphasic solvent systems like Toluene/Water or THF/Water are common, but if your substrate is highly nonpolar, a fully organic system (e.g., anhydrous DMF or Dioxane) with a soluble base like KF might be necessary.[12][14]
-
-
Aryl Halide Reactivity:
-
Leaving Group Identity: The reactivity order for the oxidative addition step is generally I > Br > OTf >> Cl.[1][4] If you are using an aryl chloride, the reaction will be inherently more challenging and require a more active catalyst system and potentially higher temperatures.[4] The nitrile group is electron-withdrawing, which generally activates the aryl halide towards oxidative addition, a favorable factor in your synthesis.
-
Solution Workflow:
-
Verify Reagent Quality: Ensure your boronic acid has not degraded during storage.
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture to remove oxygen. A freeze-pump-thaw technique is highly effective.[15]
-
Optimize the Catalyst System: If using an aryl bromide or iodide with a simple boronic acid, a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) might suffice. For challenging substrates (aryl chlorides, hindered partners), switch to a more active catalyst system. (See Table 1).
-
Re-evaluate Base and Solvent: If solubility is an issue, try a different solvent system.[12] Consider a stronger base like K₃PO₄ or Cs₂CO₃, especially for less reactive partners.[14]
Problem Area 2: Significant Side Product Formation
Q2: My reaction works, but I see significant byproducts that complicate purification. What are they and how can I prevent them?
A2: Understanding common side reactions is key to minimizing them.
-
Homocoupling (Glaser-Hay type): This is the coupling of two boronic acid molecules to form a biaryl byproduct (Ar'-Ar'). This process is often promoted by the presence of Pd(II) species and oxygen.[3] If your reaction mixture is not properly degassed or if your Pd(II) precatalyst is not efficiently reduced to Pd(0), homocoupling can become a major pathway.[3]
-
Solution: Rigorous degassing is the primary solution. Using a slight excess of the aryl halide relative to the boronic acid can also disfavor this pathway.
-
-
Protodeboronation: As discussed in Q1, this side reaction not only lowers the yield but also generates the corresponding arene (Ar'-H) as a byproduct, which can be difficult to separate from the product.[3][16]
-
Solution: Use anhydrous conditions where possible, or use boronic esters instead of acids. A "slow-release" strategy, where the active boronic acid is generated in a controlled manner, can also be effective.[11]
-
-
Dehalogenation: This involves the replacement of the halide on your starting material with a hydrogen atom (Ar-H). This can occur after oxidative addition, where the palladium complex abstracts a hydride from the solvent or another reaction component.[3]
-
Solution: Ensure your solvent is pure and not a ready source of hydrides. Using a different base or solvent system can sometimes resolve this issue.
-
-
Palladium Black Formation: The precipitation of elemental palladium (Pd black) is a visual indicator of catalyst deactivation.[16] This occurs when the palladium nanoparticles aggregate and fall out of the solution, effectively stopping the catalytic cycle.
-
Solution: This is often caused by high temperatures, high catalyst loading, or an inappropriate ligand that fails to stabilize the palladium species. Reducing the reaction temperature or screening different ligands can help maintain a homogeneous, active catalyst.
-
Data & Protocols
Table 1: Recommended Catalyst & Ligand Systems
| Aryl Halide (Ar-X) | Substrate Challenge | Recommended Ligand Class | Specific Ligand Examples | Palladium Source |
| Aryl Iodide/Bromide | Electron-neutral or deficient | Standard Phosphines | PPh₃, P(o-tol)₃ | Pd(PPh₃)₄, Pd(OAc)₂ |
| Aryl Bromide | Electron-rich or sterically hindered | Bulky, Electron-Rich Biaryl Phosphines[9] | SPhos, XPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ |
| Aryl Chloride | Inherently unreactive[4] | Bulky, Electron-Rich Biaryl Phosphines or NHCs[1][6] | XPhos, BrettPhos, IPr | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr |
| Aryl Triflate (Ar-OTf) | General Use | Varies; often similar to bromides | P(t-Bu)₃, PCy₃ | Pd(OAc)₂, Pd₂(dba)₃ |
Table 2: Common Bases and Solvents
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene/H₂O, DMF/H₂O, n-Propanol[15][17][18] | A common, cost-effective choice. Often used in aqueous mixtures. |
| K₃PO₄ | Strong | Toluene, Dioxane, THF[9][15] | Often used for less reactive substrates like aryl chlorides. Can be used in anhydrous or aqueous conditions. |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene[10][14] | Highly effective but more expensive. Excellent for difficult couplings. |
| KF | Weak | Anhydrous THF, DMF | Useful for substrates with base-sensitive functional groups.[6][12] |
Experimental Protocols
Protocol 1: General Procedure for Biphenylnitrile Synthesis
This protocol is a representative starting point for the coupling of 4-bromobenzonitrile with phenylboronic acid. Conditions should be optimized for specific substrates.
-
Reagent Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or pressure tube) equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three to five times.
-
Solvent Addition: Add degassed solvents via syringe. A common system is a 4:1 mixture of Toluene and Water (5 mL total).
-
Reaction: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biphenylnitrile.
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
For sensitive reactions where catalyst deactivation is a concern, this method is superior to simple argon bubbling.
-
Add all solid reagents and the solvent to the reaction flask.
-
Attach the flask to a vacuum line and freeze the contents by immersing the flask in a liquid nitrogen bath until the solvent is completely solid.
-
Once frozen, open the flask to the high vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the contents to thaw completely to room temperature. Bubbles of dissolved gas will be seen escaping the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.
-
After the final thaw, backfill the flask with inert gas (Argon or Nitrogen). The reaction is now ready for heating.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
NIH. (n.d.). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Pearson. (2022). Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
EThOS. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
ResearchGate. (2023). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
ACS Publications. (n.d.). Evaluation of Catalytic Performance in the Suzuki Coupling Reaction. Retrieved from [Link]
-
Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
-
NIH. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
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Technical Support Center: Synthesis of 3-(4-Aminophenyl)benzonitrile
A Guide to Overcoming Byproduct Formation and Purification Challenges
Welcome to the Technical Support Center for the synthesis of 3-(4-aminophenyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly focusing on the identification and removal of reaction byproducts. As Senior Application Scientists, we provide not only protocols but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of 3-(4-aminophenyl)benzonitrile, a valuable intermediate in medicinal chemistry, is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction couples an organoboron species with an organohalide.[1] In this case, 3-bromobenzonitrile is typically reacted with 4-aminophenylboronic acid. While robust, this reaction is prone to the formation of several byproducts that can complicate purification and compromise the final product's purity.
Sources
Technical Support Center: Challenges in Scaling Up 3-(4-Aminophenyl)benzonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 3-(4-Aminophenyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance and troubleshooting advice for the large-scale production of this key pharmaceutical intermediate. The following sections are structured to address common challenges, from reaction optimization to impurity profiling and safety, in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for the large-scale production of 3-(4-Aminophenyl)benzonitrile?
A1: For industrial-scale synthesis, palladium-catalyzed cross-coupling reactions are the most established and versatile methods. The two primary routes are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This involves the reaction of a boronic acid or ester with an aryl halide. For 3-(4-aminophenyl)benzonitrile, this could be either the coupling of 3-cyanophenylboronic acid with 4-bromoaniline or 4-aminophenylboronic acid with 3-bromobenzonitrile. The latter is often preferred due to the commercial availability and stability of the starting materials.[1][2]
-
Buchwald-Hartwig Amination: This method forms the C-N bond directly by coupling an amine with an aryl halide.[3][4] While feasible, for this specific biaryl structure, the Suzuki-Miyaura C-C bond formation is generally more direct.
Q2: What are the critical process parameters to monitor during the scale-up of a Suzuki-Miyaura coupling for this synthesis?
A2: When scaling up, several parameters become critical to ensure reproducibility and safety:[5][6]
-
Temperature Control: The reaction is often exothermic, and efficient heat transfer is crucial to prevent runaway reactions and the formation of impurities.
-
Mixing Efficiency: The reaction is typically heterogeneous (solid base, aqueous/organic phases). Inadequate mixing can lead to localized "hot spots," poor mass transfer, and incomplete reaction.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[7][8] Maintaining a strict inert atmosphere (nitrogen or argon) is essential, especially during prolonged reaction times at a large scale.
-
Rate of Reagent Addition: Controlled addition of reagents can help manage the reaction exotherm and maintain a consistent temperature profile.
Q3: How do I remove residual palladium from my final product to meet pharmaceutical specifications?
A3: Reducing palladium levels to acceptable limits (typically in the ppm range for active pharmaceutical ingredients) is a significant challenge in process chemistry.[5][9][10] A multi-pronged approach is often necessary:
-
Optimized Reaction Conditions: Using the lowest possible catalyst loading that still provides an efficient reaction is the first step.
-
Work-up Procedures: Aqueous washes with reagents that can complex with palladium, such as solutions of sodium bisulfite or thiourea, can be effective.[9]
-
Scavengers: Various commercial scavengers (silica-based, polymer-based, or activated carbon with specific functionalities) can be used to bind and remove palladium from the product stream.[10]
-
Crystallization: A well-designed crystallization process can be highly effective in purging residual metals.
Visualizing the Synthetic Pathway
The following diagram illustrates a common synthetic route for 3-(4-Aminophenyl)benzonitrile via a Suzuki-Miyaura coupling, highlighting key components and potential side reactions.
Caption: Suzuki-Miyaura synthesis of 3-(4-Aminophenyl)benzonitrile.
Troubleshooting Guide for Scale-Up
This section addresses specific issues that may arise during the scale-up of the Suzuki-Miyaura synthesis of 3-(4-Aminophenyl)benzonitrile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | Catalyst Deactivation: Presence of oxygen, impurities in starting materials or solvent.[7][11] | - Ensure all reagents and solvents are of high purity and appropriately degassed. - Maintain a robust inert atmosphere throughout the reaction. - Consider using a more stable pre-catalyst.[12] |
| Poor Mass Transfer: Inefficient mixing in a large reactor, leading to poor contact between phases.[6] | - Evaluate and optimize the agitator design and speed for the reactor scale. - Consider using a phase-transfer catalyst if applicable to improve mixing between aqueous and organic layers. | |
| Incorrect Temperature: Inaccurate temperature reading or poor heat transfer leading to a lower-than-expected internal temperature.[5] | - Calibrate temperature probes. - For reactions at reflux, be aware that atmospheric pressure changes (e.g., at high altitude) can lower the boiling point and thus the reaction temperature. A pressurized reactor may be needed.[5] | |
| Formation of Significant Impurities | Homocoupling of Boronic Acid: Often promoted by the presence of Pd(II) species (from incomplete reduction of a Pd(II) precatalyst) and oxygen.[2][13][14] | - Use a Pd(0) source or ensure efficient in-situ reduction of a Pd(II) precatalyst. - Maintain strict anaerobic conditions.[5] |
| Protodeboronation: The boronic acid group is replaced by a hydrogen atom, often caused by excessive temperature or prolonged reaction times in the presence of water.[15] | - Optimize the reaction temperature and time to minimize exposure to harsh conditions. - Ensure the base is not overly strong for the substrate combination. | |
| Thermal Degradation: Formation of colored impurities due to "hot spots" from poor mixing or inadequate temperature control. | - Improve agitation. - Implement controlled addition of reagents to manage the exotherm. | |
| Difficulties in Product Isolation and Purification | Product "Oiling Out" During Crystallization: The product separates as a liquid instead of forming crystals, often due to impurities or an inappropriate solvent system. | - Screen for a more suitable crystallization solvent or solvent mixture. - Try adding an anti-solvent slowly to a solution of the product. - Use a seed crystal to induce crystallization. |
| High Levels of Residual Palladium in the Final Product: Strong binding of palladium to the product, especially with amine functionalities.[9] | - After the reaction, add a palladium scavenger (e.g., N-acetylcysteine, activated carbon) and stir for a few hours before filtration. - Perform multiple crystallizations. - An acidic wash during work-up can sometimes help by protonating the amine group and disrupting its coordination to palladium. | |
| Batch-to-Batch Inconsistency | Variability in Raw Material Quality: Different batches of starting materials, catalyst, or base may have varying levels of purity or activity. | - Establish strict quality control specifications for all incoming raw materials. - Qualify new batches of critical reagents with small-scale test reactions. |
| Inconsistent Degassing or Inerting: Variations in the efficiency of oxygen removal. | - Standardize the degassing procedure (e.g., number of vacuum/nitrogen cycles, duration of sparging). |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Aminophenyl)benzonitrile via Suzuki-Miyaura Coupling (20 L Scale)
Safety Note: This reaction should be performed in a well-ventilated area or fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn. Palladium catalysts can be pyrophoric upon filtration; handle with care.[16]
-
Reactor Setup:
-
Ensure a 20 L jacketed glass reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet/outlet.
-
Oven-dry all glassware before use to remove moisture.[8]
-
-
Reagent Charging:
-
To the reactor, charge 3-bromobenzonitrile (1.00 kg, 5.49 mol, 1.0 equiv.), 4-aminophenylboronic acid (0.83 kg, 6.04 mol, 1.1 equiv.), and potassium carbonate (1.52 kg, 10.98 mol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 63.5 g, 0.055 mol, 1 mol%).
-
-
Inerting the System:
-
Seal the reactor and purge the system by evacuating to <100 mbar and backfilling with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
-
Solvent Addition:
-
Add a degassed mixture of 2-butanol (7 L) and water (3 L) to the reactor via a cannula or pump. The solvent mixture should be sparged with nitrogen for at least 30 minutes prior to use.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 89-90 °C).[5]
-
Monitor the reaction progress by HPLC. A sample can be taken hourly, quenched with water, and extracted with ethyl acetate for analysis. The reaction is typically complete in 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 50 °C.
-
Add ethyl acetate (10 L) and water (5 L). Stir for 15 minutes, then stop the stirring and allow the layers to separate.
-
Separate the lower aqueous layer.
-
Wash the organic layer with brine (5 L).
-
Treat the organic layer with a palladium scavenger (e.g., 100 g of functionalized silica) for 2-4 hours with stirring.
-
Filter the mixture through a pad of celite to remove the scavenger and any solid residues. Wash the pad with ethyl acetate (2 L).
-
Concentrate the filtrate under reduced pressure to a volume of approximately 3 L.
-
-
Crystallization:
-
Add heptane (6 L) slowly to the concentrated solution with stirring.
-
Cool the mixture to 0-5 °C and stir for at least 2 hours to maximize crystal formation.
-
Collect the solid product by filtration, wash with cold heptane (2 L), and dry under vacuum at 50 °C to a constant weight.
-
Protocol 2: HPLC Method for Purity Analysis and In-Process Control
Method Validation: This method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[17][18][19][20][21]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.
Mandatory Safety Precautions
-
Cyanide-Containing Compounds (Nitriles): While benzonitriles are less acutely toxic than inorganic cyanide salts, they can release hydrogen cyanide upon hydrolysis or combustion. Handle in well-ventilated areas and avoid contact with strong acids.
-
Aromatic Amines: Many aromatic amines are suspected carcinogens and can be absorbed through the skin. Always wear appropriate gloves and personal protective equipment.
-
Palladium Catalysts: Finely divided palladium on carbon can be pyrophoric, especially after use in hydrogenations when it is saturated with hydrogen.[16] While not used in this specific protocol, it's a common hazard with palladium catalysts. Filter cakes should not be allowed to dry and should be quenched carefully in water.
-
Solvents: Flammable solvents like toluene and 2-butanol should be handled away from ignition sources.
References
- Benchchem. (n.d.).
- ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- ACS Publications. (2025, December 10). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- Pharmaceutical Technology. (n.d.).
- ACS Publications. (2015, December 28). A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept.
- CatSci Ltd. (n.d.).
- Altabrisa Group. (2025, September 6).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- ChemRxiv. (n.d.).
- Royal Society of Chemistry. (2015, November 23).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (n.d.). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products.
- ResearchGate. (n.d.).
- WJPMR. (2023, December 11).
- Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- National Institutes of Health. (n.d.).
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- UW-Madison Chemistry. (n.d.).
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution.
- ACS Publications. (2024, September 10). Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. Organic Letters.
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (n.d.). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle.
- ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- StudySmarter. (2023, October 20).
- ACS Publications. (n.d.). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews.
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- PubMed. (2012, November 26). Synthesis of aromatic nitriles using nonmetallic cyano-group sources.
- SciSpace. (n.d.).
- RSC Publishing. (2023, June 16).
- MDPI. (n.d.). Special Issue : Modern Synthesis of Nitriles: Industrial Processes & Emerging Approaches.
- PubMed. (2004, November 12). Palladium-catalyzed reaction of boronic acids with chiral and racemic alpha-bromo sulfoxides.
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Technical Support Center: Optimizing Buchwald-Hartwig Amination for Sterically Hindered Anilines
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically hindered anilines. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the amination of sterically hindered anilines.
Q1: Why is my Buchwald-Hartwig reaction with a di-ortho-substituted aniline failing or giving low yields?
Steric hindrance around the nitrogen atom of the aniline is a primary obstacle. This bulkiness can impede several key steps in the catalytic cycle, including the coordination of the amine to the palladium center and the final reductive elimination step that forms the desired C-N bond.[1][2] To overcome this, a carefully selected catalyst system with a bulky, electron-rich ligand is often necessary to promote these challenging steps.[1][3]
Q2: What is the best initial catalyst and ligand combination to try for a sterically demanding aniline?
For sterically hindered primary anilines, ligands from the biarylphosphine class are generally the most effective. Specifically, ligands like BrettPhos and tBuBrettPhos have been designed to facilitate the coupling of challenging substrates.[4][5] For particularly demanding couplings, such as those involving α,α,α-trisubstituted primary amines, custom-designed ligands may be required to achieve high efficiency.[2] It's often beneficial to start with a pre-catalyst, such as a G3 or G4 palladacycle, which can provide a more reliable and efficient formation of the active Pd(0) species.[6][7]
Q3: Which base should I choose for my reaction?
The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often effective for hindered substrates.[6][8] However, if your starting materials are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher reaction temperatures and a more active catalyst system.[7][8] The solubility of the base in the reaction solvent can also impact the reaction rate.[8]
Q4: What are the best solvents for this type of coupling?
Aprotic solvents are generally preferred. Toluene , xylene , and ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are common and effective choices.[8][9] For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) and tert-butyl methyl ether (MTBE) have shown excellent performance.[8] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit or poison the palladium catalyst.[7][8]
The Catalytic Cycle: A Visual Guide
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered when working with sterically hindered anilines.
Issue 1: No Reaction or Very Low Conversion
If you observe no product formation or minimal conversion of your starting materials, consider the following potential causes and solutions.
Possible Causes & Solutions
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently.
-
Solution: Switch to a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst) for more reliable generation of the active catalyst.[6][7] If using a Pd(II) source like Pd(OAc)₂, ensure your reaction contains a reducing agent, which can be the amine itself if it has an α-hydrogen, or the phosphine ligand.[5][10]
-
-
Inappropriate Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to facilitate the reaction with your hindered substrate.
-
Suboptimal Base: The base may be too weak or poorly soluble.
-
Solution: If your substrate is stable, switch to a stronger base like NaOtBu .[8] Ensure the base is finely powdered to maximize its surface area and solubility.
-
-
Low Reaction Temperature: The oxidative addition of certain aryl halides, particularly aryl chlorides, can be slow and may require higher temperatures.
-
Solution: Gradually increase the reaction temperature. For aryl chlorides, temperatures of 100-120 °C are not uncommon.
-
Issue 2: Significant Side Product Formation
The formation of side products can significantly reduce the yield of your desired arylamine. Here are the most common side reactions and how to mitigate them.
Common Side Products & Mitigation Strategies
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.
-
Causality: This side reaction can occur via β-hydride elimination from the palladium amido complex, especially with primary amines.
-
Solution: The choice of ligand is crucial. Bulky ligands that promote rapid reductive elimination can minimize hydrodehalogenation.[10] Optimizing the base and reaction temperature can also be effective.[8]
-
-
Homocoupling: Dimerization of the aryl halide.
-
Causality: This can be promoted by certain catalyst systems and reaction conditions.
-
Solution: Optimizing the catalyst loading and reaction temperature can often suppress homocoupling.[6]
-
Issue 3: Reaction Stalls Before Completion
A reaction that starts well but fails to reach full conversion can be frustrating. Here are some potential reasons and remedies.
Potential Causes & Solutions
-
Catalyst Decomposition: The catalyst may be degrading over the course of the reaction, especially at elevated temperatures.
-
Poor Solubility: One of the reactants or the base may have poor solubility in the chosen solvent, leading to a sluggish reaction.
-
Solution: Try a different solvent or a solvent mixture to improve the solubility of all components. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
Recommended Ligands for Hindered Anilines
The following table summarizes recommended ligands based on the nature of the sterically hindered aniline.
| Aniline Type | Recommended Ligands | Key Features |
| Primary Anilines | BrettPhos | Effective for a broad range of primary anilines.[4][6] |
| Secondary Anilines | RuPhos | A good choice for secondary amine couplings.[6] |
| Challenging Primary Anilines | tBuBrettPhos | Designed for particularly difficult couplings, including amides.[4][5] |
| General Hindered Substrates | XPhos, JohnPhos | Versatile ligands for a variety of challenging C-N couplings.[1] |
General Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of a sterically hindered aniline with an aryl halide. Optimization of specific parameters will likely be necessary.
Materials:
-
Aryl halide (1.0 mmol)
-
Sterically hindered aniline (1.2 mmol)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, palladium precatalyst, and base to the oven-dried reaction vial.
-
Add the magnetic stir bar.
-
Add the anhydrous, degassed solvent, followed by the sterically hindered aniline.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting your Buchwald-Hartwig amination reaction.
Caption: A decision tree for troubleshooting common issues.
References
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie, 131(48), 17276-17287. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
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- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Recrystallization techniques for purifying aminobenzonitrile isomers
Technical Support Center: Aminobenzonitrile Isomer Purification
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of aminobenzonitrile isomers. As critical building blocks in medicinal chemistry and materials science, the purity of 2-, 3-, and 4-aminobenzonitrile is paramount to the success of downstream applications, from the synthesis of active pharmaceutical ingredients (APIs) to the development of novel materials.[1][2]
This guide is structured to address the practical challenges and questions that arise during the recrystallization of these isomers. It moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization, and why is it the preferred method for purifying aminobenzonitrile isomers?
Recrystallization is a purification technique for solid organic compounds based on differences in solubility.[3][4] The core principle is that the solubility of most solids, including aminobenzonitrile isomers, increases with temperature.[2][4] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form.[5]
This method is ideal for aminobenzonitrile isomers because:
-
Impurity Exclusion: The rigid, growing crystal lattice has a high affinity for molecules of its own kind and tends to exclude molecules that do not fit perfectly, such as impurities.[6]
-
Efficiency: It is a straightforward and cost-effective technique for removing common synthesis-related impurities, such as unreacted starting materials (e.g., nitrobenzonitriles) or byproducts.[1][4]
-
Scalability: The process can be adapted for various scales, from milligrams in a research setting to kilograms in process development.
Q2: How do I select the best solvent for recrystallizing a specific aminobenzonitrile isomer?
The "ideal" recrystallization solvent is one in which your target isomer is highly soluble at high temperatures but poorly soluble at low temperatures.[4] This differential solubility is key to achieving a high recovery of the purified product.[7]
The selection process is empirical and should follow these steps:
-
Assess Polarity: Aminobenzonitriles are polar molecules due to the presence of both an amino (-NH2) and a nitrile (-CN) group.[8] Therefore, polar solvents are generally a good starting point.[2] They are often soluble in alcohols (methanol, ethanol), ethyl acetate, and dichloromethane, but have limited solubility in non-polar hydrocarbons and water.[8][9][10]
-
Perform Small-Scale Solubility Tests: Test the solubility of a small amount of your crude material (~10-20 mg) in a small volume of solvent (~0.5 mL) at both room temperature and at the solvent's boiling point.[7]
-
Evaluate the Results:
-
Soluble at Room Temp: The solvent is unsuitable; you will not recover your product upon cooling.
-
Insoluble at Boiling Temp: The solvent is unsuitable; you cannot dissolve the compound to begin the process.
-
Sparingly Soluble at Room Temp, but Fully Soluble at Boiling Temp: This is a promising candidate solvent.
-
Refer to the data table in this guide for known solubility information on each isomer to narrow your choices.
Q3: What are the key differences to consider when recrystallizing the ortho-, meta-, and para-isomers?
The primary differences stem from their distinct physicochemical properties, which are summarized in the table below.
-
Melting Point: 4-Aminobenzonitrile has a significantly higher melting point than the other two isomers. This can influence solvent choice, as you must ensure the solvent's boiling point is below the compound's melting point to prevent the substance from "oiling out" (melting instead of dissolving).[11]
-
Solubility: Subtle differences in polarity and crystal packing lead to variations in solubility. For instance, 4-aminobenzonitrile can be recrystallized from water or aqueous ethanol, while this may be less effective for the other isomers.[10] Always perform solubility tests for your specific isomer and impurity profile.
-
Potential Impurities: The most common impurities are often the other isomers.[1] Your choice of solvent should ideally maximize the solubility of these isomeric impurities at low temperatures while minimizing the solubility of your target isomer, thus enhancing purification.
Q4: What are the common impurities I should expect in crude aminobenzonitrile?
Impurities are typically related to the synthetic route used.[1] Common sources include:
-
Unreacted Starting Materials: For example, 4-nitrobenzonitrile if the synthesis involved reduction of a nitro group.[1]
-
Isomeric Impurities: Contamination with the other two aminobenzonitrile isomers is common.[1]
-
Reaction Byproducts: Side reactions can generate structurally related impurities.
-
Residual Solvents: Solvents used during the synthesis or workup may persist.[1]
Physicochemical Properties of Aminobenzonitrile Isomers
| Property | 2-Aminobenzonitrile (ortho) | 3-Aminobenzonitrile (meta) | 4-Aminobenzonitrile (para) |
| CAS Number | 1885-29-6[12][13] | 2237-30-1[9][14] | 873-74-5[10][15] |
| Molecular Weight | 118.14 g/mol [12][13] | 118.14 g/mol [9][16] | 118.14 g/mol [10][17] |
| Appearance | Crystalline Solid[13] | Brown Crystalline Solid[14] | Off-white or beige to orange-yellow crystalline powder[10][17][18] |
| Melting Point | 49-53 °C[12][14][19][20] | 48-53 °C[14][21] | 83-87 °C[10][15][22] |
| Solubility | Soluble in most common organic solvents; insoluble in water.[20] | Soluble in methanol, ethanol, ethyl ether, acetone; insoluble in water.[9][14] | Soluble in polar organic solvents like methanol, ethanol, ethyl acetate, dichloromethane, and chloroform. Slightly soluble in water.[2][8][10][17] |
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a solid crystal.[11] This is common for low-melting-point compounds or when a solution is supersaturated at a temperature above the solute's melting point.
-
Probable Cause 1: Melting Point Depression. Impurities can significantly lower the melting point of your compound.
-
Probable Cause 2: Inappropriate Solvent. The boiling point of your solvent may be too high.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation point.[23]
-
Allow the solution to cool more slowly. You can do this by placing the flask in a beaker of hot water and letting them cool together.[24] This allows the solution to cool to a temperature below the compound's melting point before crystallization begins.
-
If the problem persists, consider a solvent with a lower boiling point.
-
Q: No crystals are forming, even after the solution has cooled completely. What's wrong?
A: This is a classic case of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal saturation point.[7]
-
Probable Cause 1: Too Much Solvent. You may have added more than the minimum amount of hot solvent needed for dissolution.[7][11]
-
Probable Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial "seed" or surface to begin.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a rough surface for nucleation.[7][23]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[7][23]
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again.[11] Be careful not to boil off too much too quickly.
-
Q: My final crystal yield is very low. How can I improve it?
A: A low yield indicates that a significant amount of your product remained dissolved in the mother liquor (the solvent after filtration).
-
Probable Cause 1: Excessive Solvent. Using too much solvent is the most common reason for poor yield.[7][23]
-
Probable Cause 2: Premature Cooling. Cooling the solution too quickly can trap impurities but also might not allow sufficient time for complete crystallization.
-
Probable Cause 3: Incomplete Cooling. The solubility of your compound, while low, might still be significant at room temperature.
-
Solution:
-
Optimize Solvent Volume: In your next attempt, use the absolute minimum amount of boiling solvent required to dissolve the solid.[7]
-
Cool Thoroughly: After cooling to room temperature, place the flask in an ice-water bath to maximize the precipitation of the solid from the solution.[7][24]
-
Recover from Mother Liquor: You can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.
-
Q: Crystals formed in the funnel during hot filtration. How do I prevent this?
A: This happens when the solution cools prematurely as it passes through the funnel, causing the product to crystallize and clog the filter paper.[11][24]
-
Solution:
-
Use Excess Solvent: Add a small excess of hot solvent (5-10%) to the solution before filtering. This keeps the compound soluble even if the temperature drops slightly. You can evaporate this excess solvent after filtration and before cooling.[11]
-
Pre-heat the Funnel: Use a stemless funnel and place it in the neck of the receiving flask over the boiling solvent for a few minutes to heat it with the vapor.[24]
-
Filter Quickly: Perform the filtration in small, quick batches to minimize cooling time in the funnel.[24]
-
Visualized Workflows
Solvent Selection Process
Caption: Decision workflow for selecting a suitable recrystallization solvent.
General Recrystallization Protocol
Caption: Step-by-step workflow for the recrystallization of aminobenzonitriles.
Standard Experimental Protocol
This protocol provides a general methodology. Volumes should be adjusted based on the scale of your experiment and the results of your initial solubility tests.
Objective: To purify a crude sample of an aminobenzonitrile isomer.
Methodology:
-
Dissolution:
-
Place the crude aminobenzonitrile solid into an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture gently (e.g., on a steam bath or hot plate) with stirring.
-
Continue adding the solvent until the solid just dissolves. Avoid adding a large excess of solvent.[7]
-
-
Hot Filtration (Optional):
-
This step is necessary only if insoluble impurities (e.g., dust, inorganic salts) or colored, tarry impurities are present. For colored impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes before filtration.
-
Set up a hot filtration apparatus using a stemless funnel and fluted filter paper. Pre-heat the funnel.
-
Pour the hot solution quickly through the filter paper into a clean, pre-warmed Erlenmeyer flask.[24]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4][7]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[24]
-
-
Isolation:
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely. For a more rigorous drying, use a vacuum oven at a temperature well below the compound's melting point.
-
References
-
4-Aminobenzonitrile - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]
-
3 Aminobenzonitrile at best price in Bharuch by Sagar Life Sciences Pvt. Ltd. (n.d.). IndiaMART. Retrieved from [Link]
-
4-Aminobenzonitrile - High Quality at Best Prices. (n.d.). IndiaMART. Retrieved from [Link]
-
4-Aminobenzonitrile - 873-74-5. (n.d.). ChemSynthesis. Retrieved from [Link]
-
2-aminobenzonitrile - 1885-29-6. (n.d.). ChemSynthesis. Retrieved from [Link]
-
China 4-Aminobenzonitrile Manufacturers & Suppliers. (n.d.). Sandoo Pharmaceuticals and Chemicals Co.,Ltd. Retrieved from [Link]
-
Recrystallization1. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Benzonitrile, 4-amino-. (n.d.). NIST WebBook. Retrieved from [Link]
-
(PDF) 2-Aminobenzonitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
3-Aminobenzonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Purification of Impure Samples by Crystallization. (2017, February 8). MeitY OLabs. Retrieved from [Link]
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- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to Chromatographic Purity Validation of 3-(4-Aminophenyl)benzonitrile
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(4-Aminophenyl)benzonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its molecular structure, featuring a biphenyl backbone with reactive amino and nitrile functional groups, presents a unique analytical challenge. Ensuring its purity requires robust, validated analytical methods capable of separating the main component from structurally similar impurities that may arise during synthesis.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the purity validation of 3-(4-Aminophenyl)benzonitrile. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs. Our approach is grounded in the principles of scientific integrity, adhering to internationally recognized validation standards set forth by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
The Analytical Imperative: Why Purity Matters
3-(4-Aminophenyl)benzonitrile (C₁₃H₁₀N₂) is a solid organic compound with a molecular weight of 194.23 g/mol .[7][8] Potential impurities can include regioisomers (e.g., 4-(2-aminophenyl)benzonitrile, 4-(3-aminophenyl)benzonitrile[7]), unreacted starting materials, or byproducts such as other benzonitrile derivatives.[9] These impurities, even at trace levels, can impact the reaction kinetics of subsequent synthetic steps, introduce toxicological risks, and compromise the stability and therapeutic effect of the final drug product. Therefore, a validated, fit-for-purpose analytical method is a regulatory and scientific necessity.[3][10][11][12][13]
Comparative Analysis of Chromatographic Techniques
Chromatography, a powerful separation science, is the cornerstone of purity analysis in the pharmaceutical industry.[14][15] The choice between HPLC, GC, and TLC depends on the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., quantification, identification, or screening).
| Technique | Principle | Best Suited For | Key Advantages | Limitations |
| HPLC | Partitioning of analytes between a liquid mobile phase and a solid stationary phase.[15] | Quantitative analysis of non-volatile and thermally sensitive compounds like 3-(4-Aminophenyl)benzonitrile.[16][17] | High resolution, sensitivity, and precision; easily automated for high-throughput analysis.[4] | Higher cost of instrumentation and solvents; more complex method development. |
| GC | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[14] | Analysis of volatile and thermally stable impurities. Derivatization may be needed for polar compounds.[18][19][20] | Excellent for separating volatile isomers; high sensitivity with specific detectors (e.g., MS).[21] | Not suitable for non-volatile or thermally labile compounds; potential for analyte degradation at high temperatures. |
| TLC | Separation on a planar stationary phase with a liquid mobile phase moving by capillary action.[22][23] | Rapid screening, semi-quantitative analysis, and monitoring reaction progress.[24][25] | Low cost, simple, and allows for simultaneous analysis of multiple samples.[23] | Lower resolution and sensitivity compared to HPLC/GC; quantification is less precise.[22] |
Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Quantification
For the quantitative determination of 3-(4-Aminophenyl)benzonitrile purity and its non-volatile impurities, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The causality for this lies in the compound's polarity and UV absorbance, making it ideally suited for separation on a non-polar stationary phase and detection by a UV detector.
Experimental Protocol: Validated RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by pharmacopeial standards to ensure the system is performing correctly before any sample analysis.[14][26][27]
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade Acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA).
-
Reference standard of 3-(4-Aminophenyl)benzonitrile (≥99.5% purity).
-
0.45 µm syringe filters.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Solution Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample to be tested.
-
Spiking Solution: Prepare by adding known amounts of potential impurities to the sample solution to assess accuracy and specificity.
-
-
Method Validation (as per ICH Q2(R2) Guidelines[1][2][5]):
-
System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0, and theoretical plates ≥ 2000.
-
Specificity: Analyze the diluent, a standard solution, a sample solution, and a spiked sample solution to demonstrate that no interferences exist at the retention time of the main peak.
-
Linearity: Analyze a series of solutions over a range of 50-150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze the spiked sample at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98.0-102.0%.
-
Precision (Repeatability & Intermediate Precision): Analyze six replicate sample preparations. The RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the linearity curve.
-
Visualizing the HPLC Workflow
Caption: HPLC Purity Validation Workflow.
Part 2: Gas Chromatography (GC) - A Complementary Technique for Volatile Impurities
While HPLC excels with the parent compound, GC is a powerful tool for identifying and quantifying potential volatile or semi-volatile impurities that may not be amenable to HPLC analysis. Aromatic amines and nitriles can be analyzed by GC, though derivatization is sometimes employed to improve peak shape and thermal stability.[18][20] For 3-(4-Aminophenyl)benzonitrile, direct injection on a properly deactivated column is often feasible.
Experimental Protocol: Headspace GC-MS Method
This protocol uses a mass spectrometry (MS) detector for authoritative peak identification. The use of a deactivated column is critical to prevent peak tailing of the amine group.[18]
-
Instrumentation & Consumables:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (MS).
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
GC vials and caps.
-
Solvent (e.g., Dimethyl sulfoxide, DMSO).
-
-
Chromatographic Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).
-
MS Transfer Line Temp: 290 °C
-
Ion Source Temp: 230 °C
-
MS Mode: Scan (e.g., m/z 40-450) for identification.
-
-
Solution Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO.
-
-
Method Validation:
-
Specificity: The use of MS provides high specificity. Mass spectra of any detected impurity peaks can be compared against spectral libraries for tentative identification.
-
LOD/LOQ: Determined by injecting serially diluted solutions and establishing the signal-to-noise ratio.
-
Visualizing the GC Workflow
Sources
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- 19. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 22. Impurity profiling of pharmaceuticals by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. agilent.com [agilent.com]
- 27. dsdpanalytics.com [dsdpanalytics.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Aminobenzonitrile Isomers
In the fields of synthetic chemistry, materials science, and pharmaceutical development, the precise identification of constitutional isomers is a non-negotiable prerequisite for advancing research and ensuring product quality. The aminobenzonitrile isomers—2-aminobenzonitrile (ortho), 3-aminobenzonitrile (meta), and 4-aminobenzonitrile (para)—present a classic analytical challenge. While sharing the same molecular formula (C₇H₆N₂), the positional variance of the amino (-NH₂) and nitrile (-C≡N) groups on the benzene ring induces subtle yet definitive shifts in their electronic and vibrational properties.
This guide provides an in-depth comparison of these isomers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As senior scientists, we move beyond mere data reporting; we delve into the causal mechanisms behind the observed spectral differences, grounding our interpretations in the fundamental principles of electronic effects and molecular geometry. The protocols described herein are designed to be self-validating, providing a robust framework for unambiguous structural elucidation.
Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints
Infrared spectroscopy is a powerful first-pass technique for functional group identification. For the aminobenzonitrile isomers, the key diagnostic regions involve the N-H stretching of the primary amine, the C≡N stretching of the nitrile, and the complex "fingerprint" region, which contains bending and stretching modes unique to the overall molecular structure.[1][2]
The electronic interplay between the electron-donating amino group and the electron-withdrawing nitrile group is paramount. This interaction, mediated by resonance and inductive effects, alters the bond strengths and, consequently, the vibrational frequencies of these functional groups. The extent of this electronic communication is highly dependent on the substitution pattern (ortho, meta, para).
Comparative IR Data Summary
| Vibrational Mode | 2-Aminobenzonitrile (ortho) (cm⁻¹) | 3-Aminobenzonitrile (meta) (cm⁻¹) | 4-Aminobenzonitrile (para) (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3452 | ~3460 | ~3480 |
| N-H Stretch (symmetric) | ~3363 | ~3370 | ~3380 |
| C≡N Stretch | ~2211 | ~2239 | ~2220 |
| N-H Bend | ~1619 | ~1620 | ~1630 |
(Note: Exact peak positions can vary slightly based on sample preparation (e.g., KBr pellet, Nujol mull, thin film) and instrument calibration).[3]
Expert Analysis of IR Trends:
-
N-H Stretching: Primary amines characteristically exhibit two distinct bands for asymmetric and symmetric N-H stretching.[4] The frequencies are subtly influenced by the electronic environment. In the case of 2-aminobenzonitrile, potential intramolecular hydrogen bonding between one of the N-H protons and the nitrile nitrogen's lone pair can lead to slight broadening or a minor shift to lower wavenumbers compared to the other isomers, though this effect is often subtle in condensed-phase spectra.
-
C≡N Stretching: This is the most informative vibration for distinguishing the isomers. The nitrile stretch in aromatic compounds typically appears between 2240 and 2220 cm⁻¹.[5]
-
3-Aminobenzonitrile (meta): The amino and nitrile groups are not in direct conjugation. The electron-donating effect of the -NH₂ group is transmitted primarily through induction, having a minimal effect on the C≡N bond order. Consequently, its stretching frequency is the highest (~2239 cm⁻¹), resembling a simple substituted benzonitrile.
-
4-Aminobenzonitrile (para): The powerful electron-donating resonance effect of the para-amino group pushes electron density through the aromatic ring and into the π* orbital of the nitrile group. This extended conjugation weakens the C≡N triple bond, lowering its vibrational frequency significantly to ~2220 cm⁻¹.[3]
-
2-Aminobenzonitrile (ortho): This isomer experiences a combination of inductive and resonance effects, but steric hindrance and proximity can disrupt optimal orbital overlap compared to the para isomer. This results in a nitrile frequency (~2211 cm⁻¹) that is also lowered due to conjugation but is distinct from the para isomer.
-
Standard Protocol for FT-IR Data Acquisition (KBr Pellet Method)
This protocol ensures reproducible and high-quality spectra for solid-phase aminobenzonitrile samples.
-
Sample Preparation: Gently grind a small amount (1-2 mg) of the aminobenzonitrile isomer with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disk. A high-quality pellet is crucial for minimizing scattering effects.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This step is critical as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹.[3]
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Structural Dive
NMR spectroscopy provides the most definitive data for isomer differentiation by mapping the unique chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus.
¹H NMR Comparison
The chemical shifts and coupling patterns of the aromatic protons are the primary differentiators in the ¹H NMR spectra. The amino group (-NH₂) is a strong activating, ortho-para directing group, meaning it donates electron density and shields these positions, shifting their proton signals upfield (to lower ppm). Conversely, the nitrile group (-C≡N) is a deactivating, meta-directing group that withdraws electron density, deshielding all ring positions and shifting their signals downfield (to higher ppm).[6][7] The final chemical shift of each proton is a vector sum of these competing effects.
Comparative ¹H NMR Data Summary (in CDCl₃, δ ppm)
| Proton Position | 2-Aminobenzonitrile (ortho) | 3-Aminobenzonitrile (meta) | 4-Aminobenzonitrile (para) |
| -NH₂ | ~4.4 (broad s) | ~3.8 (broad s) | ~4.32 (broad s)[8] |
| Aromatic H | ~6.7-7.4 (complex m) | ~6.8-7.2 (complex m) | ~6.64 (d, 2H), ~7.37 (d, 2H)[8] |
(Note: Data is approximate and can vary with solvent and concentration. The -NH₂ signal is often broad due to quadrupole broadening and exchange; its integration is key.)[3][9]
Expert Analysis of ¹H NMR Trends:
-
4-Aminobenzonitrile (para): This isomer provides the simplest and most recognizable spectrum. Due to the molecule's C₂ᵥ symmetry, there are only two types of aromatic protons. The protons ortho to the -NH₂ group are highly shielded and appear as a doublet upfield (~6.64 ppm). The protons ortho to the -CN group are deshielded and appear as a doublet downfield (~7.37 ppm). This clean, symmetrical pair of doublets is a hallmark of this isomer.[8]
-
3-Aminobenzonitrile (meta): This isomer lacks symmetry, resulting in four distinct aromatic proton signals. The proton between the two functional groups (at C2) is influenced by both, while the proton at C4 is ortho to the -NH₂ and meta to the -CN. This leads to a complex multiplet pattern in the aromatic region that is distinct from the simple doublets of the para isomer.
-
2-Aminobenzonitrile (ortho): Like the meta isomer, the ortho isomer lacks symmetry and shows four distinct aromatic signals, resulting in a complex multiplet. The key distinction often lies in the relative spread of the signals. The proton adjacent to the nitrile (at C3) and the one adjacent to the amine (at C6) will experience strong and opposing electronic effects, leading to a wide chemical shift range for the aromatic protons.
¹³C NMR Comparison
¹³C NMR spectroscopy provides direct insight into the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Comparative ¹³C NMR Data Summary (in CDCl₃, δ ppm)
| Carbon Position | 2-Aminobenzonitrile (ortho) | 3-Aminobenzonitrile (meta) | 4-Aminobenzonitrile (para) |
| C-NH₂ (ipso) | ~150 | ~147 | ~150.8[8] |
| C-CN (ipso) | ~95 | ~113 | ~99.5[8] |
| -C≡N | ~118 | ~119 | ~120.4[8] |
| Aromatic C | ~115, ~118, ~133, ~134 | ~115, ~118, ~119, ~130 | ~114.4, ~133.7[8] |
(Note: Assignments for ortho and meta isomers are approximate; full assignment requires advanced 2D NMR techniques. The para isomer data is well-established.)[8][10][11]
Expert Analysis of ¹³C NMR Trends:
-
Ipso-Carbons: The chemical shifts of the carbons directly attached to the substituents are highly diagnostic.
-
C-CN (ipso): The most shielded (lowest ppm) ipso-carbon attached to the nitrile is found in the ortho isomer (~95 ppm), followed by the para isomer (~99.5 ppm).[8] This is due to the strong resonance donation from the -NH₂ group being most effective at these positions. The meta isomer, lacking this direct conjugation, shows a much more deshielded signal (~113 ppm).
-
C-NH₂ (ipso): This carbon is significantly deshielded in all isomers due to the electronegativity of the attached nitrogen atom.
-
-
Nitrile Carbon (-C≡N): The chemical shift of the nitrile carbon itself also varies, though less dramatically than the ipso-carbons. Its position is influenced by the overall electron density of the π-system.
-
Signal Count: The para isomer will show only four aromatic carbon signals due to symmetry (C1, C4, C2/6, C3/5). In contrast, the ortho and meta isomers will each show six distinct aromatic carbon signals, reflecting their lack of symmetry.
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the aminobenzonitrile isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference standard (δ = 0.00 ppm).
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the sample is properly positioned within the magnetic field.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A 30° pulse angle and a relaxation delay of 1-2 seconds are typical.[3] Co-adding 8 to 16 scans is usually sufficient.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve a good signal-to-noise ratio.[3]
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra, referencing them to the TMS signal at 0.00 ppm.
Caption: Generalized workflow for NMR sample preparation and analysis.
Conclusion
The differentiation of 2-, 3-, and 4-aminobenzonitrile is readily achievable through a systematic application of IR and NMR spectroscopy. IR provides a rapid diagnostic check, with the C≡N stretching frequency being particularly sensitive to the electronic communication between the amino and nitrile groups. However, for unambiguous identification, NMR is the definitive tool. The symmetry of 4-aminobenzonitrile yields simple and characteristic ¹H and ¹³C spectra, while the complex, asymmetric patterns of the ortho and meta isomers are clearly distinguishable from the para isomer and from each other, especially when analyzing the ¹³C chemical shifts of the ipso-carbons. By understanding the underlying electronic principles that govern these spectroscopic signatures, researchers can confidently and accurately determine the structure of their target molecule.
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A Senior Application Scientist's Guide to 3-(4-Aminophenyl)benzonitrile: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzonitrile scaffold has emerged as a cornerstone for the development of novel therapeutics.[1][2] Its unique electronic signature and metabolic resilience make it a privileged structure in drug design. This guide offers an in-depth technical comparison of 3-(4-Aminophenyl)benzonitrile, a specific isomer within the aminobiphenyl carbonitrile class. While direct experimental data for this compound is nascent, this document leverages structure-activity relationship (SAR) principles and data from closely related isomers to provide a predictive performance analysis, empowering researchers in their quest for next-generation therapies.
The Aminophenylbenzonitrile Core: A Scaffold of Therapeutic Promise
The aminophenylbenzonitrile framework is characterized by a biphenyl system substituted with both an amino (-NH2) and a nitrile (-C≡N) group. The spatial arrangement of these functional groups across the two phenyl rings gives rise to various isomers, each with a distinct electronic and steric profile that dictates its biological activity.[3] The interplay between the electron-donating amino group and the electron-withdrawing nitrile group is pivotal in defining the molecule's interaction with biological targets.[4]
The Significance of the Nitrile Moiety
The nitrile group is far more than a simple structural component; it is a versatile pharmacophore with several key roles in drug design:[5][6]
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can form crucial hydrogen bonds with amino acid residues in protein active sites, anchoring the molecule and enhancing binding affinity.[7]
-
Bioisostere: The nitrile group can act as a bioisostere for other functional groups like carbonyls, hydroxyls, and even halogens.[5][7] This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, without compromising its biological activity.[6]
-
Metabolic Stability: The carbon-nitrogen triple bond is generally robust and resistant to metabolic degradation, which can improve a drug candidate's pharmacokinetic profile.[7]
Performance Deep Dive: 3-(4-Aminophenyl)benzonitrile in Focus
While extensive research on 3-(4-Aminophenyl)benzonitrile is not yet publicly available, we can infer its potential applications and performance by examining the established roles of the benzonitrile scaffold and the activities of its isomers.
Hypothesized Therapeutic Applications
Given the prevalence of the benzonitrile moiety in oncology, virology, and microbiology, 3-(4-Aminophenyl)benzonitrile is a promising candidate for investigation in these areas.[2] The aminobiphenyl core is also found in compounds targeting a range of biological entities, including enzymes and receptors.[8][9] Potential applications could include:
-
Kinase Inhibition: Many kinase inhibitors incorporate the benzonitrile group. The specific geometry of 3-(4-Aminophenyl)benzonitrile may allow for unique interactions within the ATP-binding pocket of various kinases implicated in cancer.[2]
-
Enzyme Inhibition: The nitrile group can participate in key interactions with the active sites of enzymes such as metallo-β-lactamases or carbonic anhydrases.[8][10]
-
Antiviral Agents: Benzonitrile derivatives have shown promise as inhibitors of viral entry and replication.[2]
Comparative Analysis with Isomeric Alternatives
The performance of a specific isomer is best understood in the context of its structural relatives. The positioning of the amino and nitrile groups significantly influences the molecule's shape, polarity, and reactivity.[3]
| Compound | Structure | Potential Key Features |
| 3-(4-Aminophenyl)benzonitrile | The meta-substitution of the nitrile group on one ring relative to the biphenyl linkage, and the para-substitution of the amino group on the other, creates a distinct angular geometry. This may enable it to access binding pockets that are inaccessible to more linear isomers. | |
| 4-(4-Aminophenyl)benzonitrile | This isomer possesses a more linear and symmetrical structure. It is used in the synthesis of pirinixic acid derivatives, which act as dual microsomal PGE2 synthase-1/5-lipoxygenase inhibitors, and in the development of Factor Xa inhibitors.[] It is also a key building block for liquid crystal materials.[12] | |
| 4-Amino-[1,1'-biphenyl]-3-carbonitrile | In this isomer, both functional groups are on the same phenyl ring. This arrangement can facilitate intramolecular interactions and chelation with metal ions in enzyme active sites, as seen in some metallo-β-lactamase inhibitors.[10] |
Experimental Protocols: A Blueprint for Investigation
The synthesis of 3-(4-Aminophenyl)benzonitrile and its isomers can be effectively achieved via the Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of the crucial carbon-carbon bond between the two phenyl rings.[13]
General Synthesis of Aminobiphenyl Carbonitriles via Suzuki-Miyaura Coupling
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A Comparative Guide to the Electrochemical Properties of 3-(4-Aminophenyl)benzonitrile
Introduction: Unveiling the Redox Landscape of a Bifunctional Biphenyl
For researchers, medicinal chemists, and materials scientists, 3-(4-Aminophenyl)benzonitrile represents a molecule of significant interest. Its structure, featuring a biphenyl backbone functionalized with both an electron-donating amino group and an electron-withdrawing nitrile group, suggests a rich and complex electrochemical profile. This unique arrangement of functional groups makes it a valuable synthon for novel pharmaceuticals, a candidate for electropolymerizable materials, and a building block for advanced organic electronics. Understanding the electrochemical properties of this molecule is paramount for its effective utilization in these applications.
This guide provides a comprehensive comparison of the anticipated electrochemical behavior of 3-(4-Aminophenyl)benzonitrile against well-characterized structural analogs. Due to the limited availability of direct experimental data for 3-(4-Aminophenyl)benzonitrile in peer-reviewed literature, this document leverages established electrochemical principles and data from closely related compounds to provide a robust predictive analysis. Furthermore, we present detailed, field-proven protocols for conducting a thorough electrochemical investigation, enabling researchers to validate these predictions and further explore the properties of this intriguing molecule.
Pillar 1: Expertise & Experience - The "Why" Behind the "How" in Electrochemical Analysis
The choice of electrochemical techniques and experimental parameters is not arbitrary; it is dictated by the chemical nature of the analyte and the information sought. For a molecule like 3-(4-Aminophenyl)benzonitrile, our primary interests lie in its oxidation potential (related to the ease of removing an electron, primarily from the amino group), the reversibility of this process, and its potential for electropolymerization.
Cyclic Voltammetry (CV): The Electrochemical Scout. CV is the foundational technique for surveying the redox landscape of a molecule. By sweeping the potential and observing the resulting current, we can identify oxidation and reduction events. For an aromatic amine, the initial oxidation is typically an irreversible process, as the resulting radical cation is highly reactive and can undergo subsequent chemical reactions, such as polymerization.
Differential Pulse Voltammetry (DPV): Enhancing Sensitivity. DPV is a more sensitive technique than CV for determining peak potentials. By superimposing pulses on a linear potential ramp, it effectively minimizes background charging current, resulting in well-defined peaks that are easier to quantify. This is particularly useful for accurately determining the oxidation potential of the amino group.
Electrochemical Impedance Spectroscopy (EIS): Probing the Electrode-Solution Interface. EIS provides valuable information about the charge transfer kinetics and the properties of any films that may form on the electrode surface, such as a polymer film during electropolymerization. By applying a small AC potential at different frequencies, we can model the electrochemical system as an equivalent circuit and extract parameters like charge transfer resistance.
Pillar 2: Trustworthiness - A Self-Validating Experimental Workflow
The protocols detailed below are designed to be self-validating, incorporating control experiments and systematic parameter variations to ensure the reliability of the obtained data.
Experimental Workflow for Electrochemical Characterization
Caption: A generalized workflow for the comprehensive electrochemical characterization of an organic molecule.
Detailed Experimental Protocols
1. Preparation of Solutions and Electrode
-
Analyte Solution: Prepare a 1-5 mM solution of 3-(4-Aminophenyl)benzonitrile in dry acetonitrile.
-
Supporting Electrolyte: The electrolyte solution should contain 0.1 M of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆). Acetonitrile is a common solvent for organic electrochemistry due to its wide potential window.[1]
-
Working Electrode: A glassy carbon electrode (GCE) is a suitable choice for this type of analysis. Before each experiment, the GCE should be polished to a mirror finish with alumina slurry, followed by sonication in ethanol and deionized water to remove any adsorbed species.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode is a common reference electrode.
-
Counter Electrode: A platinum wire or graphite rod can be used as the counter electrode.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.
2. Cyclic Voltammetry (CV)
-
Instrumentation: A computer-controlled potentiostat.
-
Procedure:
-
Assemble the three-electrode system in the electrochemical cell containing the deoxygenated analyte solution.
-
Record a background CV of the supporting electrolyte solution to identify any potential interferences.
-
Perform a CV scan of the analyte solution over a potential range sufficient to observe the oxidation of the amino group (e.g., from -0.2 V to 1.5 V vs. Ag/AgCl).
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.
-
-
Data Analysis: Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc), if present. The half-wave potential (E₁/₂) can be estimated as the average of Epa and Epc for a reversible or quasi-reversible process.
3. Differential Pulse Voltammetry (DPV)
-
Instrumentation: A potentiostat with DPV capabilities.
-
Procedure:
-
Optimize DPV parameters such as pulse amplitude, pulse width, and scan increment to obtain a well-defined peak.
-
Record the DPV of the analyte solution over the potential range of interest.
-
-
Data Analysis: Determine the peak potential, which provides a more accurate measure of the oxidation potential compared to CV.
Pillar 3: Authoritative Grounding & Comparative Analysis
While direct experimental data for 3-(4-Aminophenyl)benzonitrile is scarce, we can predict its electrochemical behavior by comparing it to structurally related and well-studied molecules: 4-aminobiphenyl and aniline. The presence of the nitrile group in the meta-position of the second phenyl ring is expected to have a discernible electronic effect.
Predicted Electrochemical Profile of 3-(4-Aminophenyl)benzonitrile
The primary electrochemical event for 3-(4-Aminophenyl)benzonitrile is the oxidation of the amino group. The nitrile group (-C≡N) is a well-known electron-withdrawing group. Its presence on the biphenyl system will influence the electron density of the entire molecule, including the amino-substituted ring. Although the nitrile group is on the second phenyl ring and in the meta position relative to the point of attachment, its electron-withdrawing inductive and resonance effects will still be transmitted through the biphenyl system. This is expected to make the oxidation of the amino group slightly more difficult (occur at a more positive potential) compared to 4-aminobiphenyl, which lacks this electron-withdrawing substituent.
Comparative Electrochemical Data
| Compound | Structure | Typical Oxidation Potential (V vs. Ag/AgCl) in Acetonitrile | Key Electrochemical Features |
| 4-Aminobiphenyl | ~ +0.6 to +0.8 V | Irreversible oxidation of the amino group. The resulting radical cation can lead to electropolymerization.[2] | |
| Aniline | ~ +0.8 to +1.0 V | Irreversible oxidation, often leading to the formation of polyaniline, a conducting polymer. | |
| 3-(4-Aminophenyl)benzonitrile (Predicted) | ![]() | Slightly more positive than 4-aminobiphenyl | Expected to exhibit irreversible oxidation of the amino group. The presence of the nitrile group may influence the properties of any resulting polymer film. |
Note: The exact oxidation potentials can vary depending on the specific experimental conditions (e.g., electrode material, scan rate, and purity of the solvent and electrolyte).
Molecular Structure and Predicted Reactivity
Caption: Molecular structures of the target compound and its comparators.
Conclusion: A Roadmap for Further Investigation
This guide provides a predictive framework for understanding the electrochemical properties of 3-(4-Aminophenyl)benzonitrile, grounded in the established behavior of its structural analogs. The presence of the meta-substituted nitrile group is anticipated to increase the oxidation potential of the amino group relative to 4-aminobiphenyl. The detailed experimental protocols provided herein offer a clear roadmap for researchers to empirically determine these properties, including the oxidation potential, electron transfer kinetics, and potential for electropolymerization. Such studies will be invaluable for unlocking the full potential of this versatile molecule in drug development, materials science, and beyond.
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A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 2018 , 95 (2), 197–206. [Link]
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Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, 2017 , (123), e55533. [Link]
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Electrocatalytic oxidation of aromatic amine (4-aminobiphenyl): Kinetics and transformation products with mechanistic approach. Water Environment Research, 2022 , 94 (6), e10746. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 2023 , 28 (2), 471. [Link]
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Differential Pulse Voltammetry (DPV) - Pine Research Instrumentation. [Link]
-
Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. Sensors, 2021 , 21 (19), 6498. [Link]
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A Comparative Guide to the Solvatochromism of Aminobenzonitrile Derivatives: Unraveling the Intricacies of Intramolecular Charge Transfer
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule and its environment is paramount. Solvatochromism, the phenomenon where a substance's color changes with the polarity of the solvent, offers a powerful lens through to probe these interactions. Aminobenzonitrile derivatives, particularly 4-(dimethylamino)benzonitrile (DMABN) and its analogs, stand as classic examples of solvatochromic molecules, exhibiting a fascinating dual fluorescence that has captivated chemists for decades. This guide provides an in-depth technical comparison of the solvatochromic behavior of various aminobenzonitrile derivatives, grounded in experimental data and mechanistic insights to empower your research and development endeavors.
The Phenomenon of Dual Fluorescence in Aminobenzonitriles
The hallmark of solvatochromism in many 4-aminobenzonitrile derivatives is the appearance of two distinct fluorescence bands in polar solvents. Upon photoexcitation, these molecules initially populate a locally excited (LE) state, which gives rise to a "normal" fluorescence band at shorter wavelengths. In solvents of sufficient polarity, a second, highly red-shifted "anomalous" emission band appears, originating from an intramolecular charge transfer (ICT) state.[1][2] This dual fluorescence is exquisitely sensitive to the solvent environment, making these compounds excellent probes for local polarity.
The intensity and position of the LE and ICT bands are dictated by the solvent's ability to stabilize the highly polar ICT state. In nonpolar solvents, only the LE emission is typically observed. As solvent polarity increases, the ICT state is stabilized, leading to a more pronounced red-shifted emission and often a decrease in the LE emission intensity.[2][3]
Mechanistic Underpinnings: The TICT Model and Its Challengers
The most widely accepted explanation for the dual fluorescence of aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model.[1] This model postulates that after initial excitation to the planar LE state, the amino group twists by approximately 90° relative to the benzonitrile plane. This rotation decouples the π-systems of the donor (amino group) and acceptor (benzonitrile group), facilitating a near-complete charge separation and forming the highly polar TICT state. This large dipole moment of the TICT state is then stabilized by polar solvent molecules.
Caption: The Twisted Intramolecular Charge Transfer (TICT) model.
While the TICT model has been instrumental in understanding this phenomenon, it is not without its contenders. Several other models have been proposed to explain the observed photophysics, highlighting the complexity of these systems:
-
Planar Intramolecular Charge Transfer (PICT): This model suggests that the ICT state is also planar, with charge separation occurring through changes in bond lengths and angles within the planar structure, rather than a large-amplitude twist.[4][5]
-
Wagged Intramolecular Charge Transfer (WICT): This model proposes that out-of-plane "wagging" of the amino group, rather than a full 90° twist, is responsible for the formation of the charge-transfer state.
-
Rehybridized Intramolecular Charge Transfer (RICT): This model focuses on the rehybridization of the cyano group's carbon atom from sp to sp2, leading to a bent geometry and facilitating charge separation.
The prevalence of one mechanism over another can depend on the specific molecular structure and the nature of the solvent.
A Comparative Analysis of Aminobenzonitrile Derivatives
The solvatochromic properties of aminobenzonitriles are highly dependent on their molecular structure. Modifications to the amino group, in particular, have a profound impact on their photophysical behavior. Here, we compare several key derivatives.
| Compound | Abbreviation | Solvent | λ_abs (nm) | λ_em (LE) (nm) | λ_em (ICT) (nm) | Stokes Shift (ICT) (cm⁻¹) | Φ_f (ICT) |
| 4-Aminobenzonitrile | ABN | Acetonitrile | 280 | ~340 | - | - | - |
| N-Methyl-4-aminobenzonitrile | MABN | Acetonitrile | 295 | ~350 | - | - | - |
| 4-(Dimethylamino)benzonitrile | DMABN | n-Hexane | 297 | 340 | ~415 (shoulder) | ~10000 | low |
| Acetonitrile | 300 | 350 | 470 | ~13800 | 0.02 | ||
| 4-(Pyrrolidino)benzonitrile | PBN | Acetonitrile | 305 | ~360 | 490 | ~14000 | ~0.1 |
| 4-(Piperidino)benzonitrile | PBN | Acetonitrile | 308 | ~360 | 485 | ~13500 | ~0.05 |
Note: The data presented is a compilation from various sources and should be considered representative. Absolute values can vary with experimental conditions. Stokes shifts are calculated for the ICT band relative to the absorption maximum.
From this comparison, several key trends emerge:
-
Substitution on the Amino Group: Unsubstituted ABN and singly N-methylated MABN do not exhibit significant dual fluorescence, even in highly polar solvents like acetonitrile.[1] The presence of two alkyl groups on the nitrogen atom, as in DMABN, is crucial for the observation of the ICT band. This is attributed to the increased electron-donating ability of the dialkylamino group and the lower energy barrier for twisting.
-
Steric Effects and Pre-twisting: Incorporating the nitrogen atom into a cyclic structure, as in 4-(pyrrolidino)benzonitrile (PBN) and 4-(piperidino)benzonitrile, can influence the ground-state geometry and the dynamics of twisting. These cyclic constraints can lead to variations in the quantum yields and emission maxima of the ICT state.
-
Solvent Polarity: The dramatic red shift of the ICT emission band for DMABN from a shoulder in nonpolar n-hexane to a prominent peak at 470 nm in polar acetonitrile underscores the critical role of solvent stabilization of the highly polar ICT state.[2][5]
Experimental Protocols for Solvatochromic Analysis
To facilitate reproducible and accurate characterization of the solvatochromic properties of aminobenzonitrile derivatives, we provide the following detailed experimental protocols.
Steady-State UV-Vis Absorption and Fluorescence Spectroscopy
This protocol outlines the fundamental measurements for observing solvatochromism.
Caption: Workflow for steady-state spectroscopic analysis.
Materials:
-
Aminobenzonitrile derivative of interest
-
Spectroscopic grade solvents of varying polarity (e.g., n-hexane, toluene, dichloromethane, acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the aminobenzonitrile derivative in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilute solutions in each of the chosen solvents. The final concentration should be adjusted to have an absorbance maximum between 0.1 and 0.2 in the UV-Vis spectrum to avoid inner filter effects in fluorescence measurements.
-
-
UV-Vis Spectroscopy:
-
Record the absorption spectrum of each solution from approximately 250 nm to 500 nm using the corresponding pure solvent as a blank.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength on the fluorometer to the λ_abs determined in the previous step.
-
Record the emission spectrum of each solution over a range that encompasses both the expected LE and ICT emission bands (e.g., 300 nm to 600 nm).
-
Identify the wavelengths of maximum emission for the LE (λ_em(LE)) and ICT (λ_em(ICT)) bands.
-
-
Data Analysis:
-
Plot the absorption and emission maxima as a function of a solvent polarity scale (e.g., the Lippert-Mataga polarity function) to analyze the solvatochromic shifts.
-
Calculate the Stokes shift for the ICT band in wavenumbers (cm⁻¹).
-
Determination of Fluorescence Quantum Yield (Φ_f)
The relative quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized standard.
Materials:
-
Fluorescence quantum yield standard with known Φ_f (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Solutions of the aminobenzonitrile derivative and the standard in the same solvent, with their absorbances at the excitation wavelength matched to be below 0.1.
Procedure:
-
Record the absorption spectra of the sample and standard solutions.
-
Record the fluorescence emission spectra of the sample and standard solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Conclusion and Future Directions
The solvatochromism of aminobenzonitrile derivatives provides a rich platform for studying the fundamentals of intramolecular charge transfer and solute-solvent interactions. The dual fluorescence of compounds like DMABN serves as a sensitive probe of local environment polarity, with applications ranging from materials science to biological imaging.
While the TICT model provides a robust framework for understanding these phenomena, the field continues to evolve with more sophisticated computational models and time-resolved spectroscopic techniques. Future research will likely focus on designing novel aminobenzonitrile derivatives with tailored photophysical properties for specific applications, such as enhanced two-photon absorption for bioimaging or improved quantum yields for sensing applications. A deeper understanding of the interplay between molecular structure, solvent environment, and the dynamics of charge transfer will be crucial for unlocking the full potential of these fascinating molecules. The potential for photoproduct formation during prolonged irradiation, especially in polar solvents, should also be a key consideration in experimental design and data interpretation to ensure the integrity of photophysical measurements.[6]
References
Sources
- 1. scispace.com [scispace.com]
- 2. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polymers Derived from Aminobenzonitrile Isomers: Structure, Properties, and Performance
Introduction: The Significance of Isomeric Position in Polymer Science
Aminobenzonitriles are a fascinating class of bifunctional aromatic compounds, containing both a nucleophilic amino (-NH₂) group and an electron-withdrawing nitrile (-C≡N) group.[1] The specific placement of these groups on the benzene ring—ortho (2-aminobenzonitrile), meta (3-aminobenzonitrile), or para (4-aminobenzonitrile)—creates three distinct isomers with unique electronic and steric profiles.[1] This isomeric difference is not merely a subtle structural nuance; it profoundly dictates the polymerization pathway, the final polymer architecture, and consequently, the material's thermal, mechanical, and electrical properties.
This guide provides a comprehensive comparative analysis of the polymers derived from these three isomers. We will delve into the causality behind experimental choices for their synthesis and characterization, present objective performance data, and offer field-proven insights for researchers and materials scientists. The goal is to illuminate how a simple change in substituent position can be leveraged to tailor polymer properties for advanced applications, from high-performance plastics to functional materials in electronics.
Polymerization Methodologies: The Impact of Monomer Structure
The polymerization of aminobenzonitriles can proceed through several pathways, primarily oxidative polymerization, which leverages the reactivity of the amino group to form polyaniline-like structures. The choice of polymerization conditions is critical and is directly influenced by the monomer's isomeric form. The reactivity of the amino group, for instance, is highest in the meta-isomer (pKa of conjugate acid = 2.75) and lowest in the ortho-isomer (pKa = 0.77), a direct consequence of the electronic interplay between the amino and nitrile groups.[1]
Chemical Oxidative Polymerization
This is the most common method for synthesizing poly(aminobenzonitrile)s. The process involves an oxidizing agent (e.g., ammonium persulfate) in an acidic medium to initiate the polymerization of the amino groups.
Causality of Experimental Choices:
-
Acidic Medium (e.g., HCl): Protonation of the amino groups is necessary to prevent the formation of undesirable branched or cross-linked structures and to promote a more linear chain growth, particularly for the para-isomer.
-
Oxidizing Agent (Ammonium Persulfate, (NH₄)₂S₂O₈): It initiates the reaction by oxidizing the monomer to form radical cations, which then couple to form dimers, trimers, and ultimately, the polymer chain. The oxidant-to-monomer ratio is a critical parameter that controls the molecular weight and yield of the polymer.
-
Temperature (0-5 °C): Low temperatures are maintained to control the reaction rate, prevent over-oxidation, and minimize side reactions, leading to a more defined polymer structure.
The structural differences between the isomers lead to distinct polymer architectures. Poly(p-aminobenzonitrile) tends to form a relatively linear, well-conjugated backbone. In contrast, the ortho- and meta-isomers can lead to more complex, kinked, or branched structures due to steric hindrance and altered positions for chain propagation.
Caption: Workflow for chemical oxidative polymerization of aminobenzonitrile.
Structural Characterization: Spectroscopic Fingerprints
Confirming the successful polymerization and identifying the structural nuances of the resulting polymers requires a suite of spectroscopic techniques. Fourier-Transform Infrared (FT-IR) spectroscopy is particularly powerful for this purpose.
-
Disappearance of Monomer N-H Bending: The characteristic N-H bending vibration in the monomer (around 1620-1630 cm⁻¹) is significantly altered or broadened in the polymer, indicating the participation of the amino group in bond formation.[2]
-
Persistence of the Nitrile Group: The sharp C≡N stretching peak (around 2210-2240 cm⁻¹) should remain in the polymer's spectrum, confirming the nitrile group's integrity during polymerization.[2] The exact position of this peak can provide insights into the electronic environment within the polymer.
-
Appearance of Quinoid/Benzenoid Bands: Similar to polyaniline, the formation of a conjugated backbone is confirmed by the appearance of characteristic absorption bands corresponding to benzenoid and quinoid ring stretching vibrations, typically in the 1400-1600 cm⁻¹ region.
Comparative Performance Analysis
The isomeric position of the functional groups in the monomer unit serves as the primary determinant of the final polymer's properties. The linear and highly regular structure derived from 4-aminobenzonitrile generally results in superior thermal stability, mechanical strength, and potential for electrical conductivity compared to its ortho and meta counterparts.
Caption: Relationship between isomer structure and polymer properties.
Thermal Stability
The thermal stability of a polymer is dictated by its chain rigidity and intermolecular forces. The inclusion of the polar nitrile group enhances dipole-dipole interactions, leading to more rigid polymer chains and improved thermal performance.[3]
| Property | Poly(o-aminobenzonitrile) | Poly(m-aminobenzonitrile) | Poly(p-aminobenzonitrile) | Rationale for Differences |
| Glass Transition Temp. (Tg) | Lower | Intermediate | Higher (e.g., 235-298 °C for derivatives)[3][4] | The linear structure of the para-polymer allows for more efficient chain packing and stronger intermolecular forces, restricting chain mobility.[3] |
| Decomposition Temp. (Td) | Lower | Intermediate | Higher (No significant weight loss before 400 °C)[3][4] | The enhanced conjugation and structural regularity of the para-polymer contribute to a more stable backbone with higher thermal degradation resistance. |
Electrical Properties
While polyacrylonitrile, a related polymer, is an insulator, the conjugated backbone of poly(aminobenzonitrile)s offers the potential for electrical conductivity upon doping.[5] The degree of conjugation is paramount.
| Property | Poly(o-aminobenzonitrile) | Poly(m-aminobenzonitrile) | Poly(p-aminobenzonitrile) | Rationale for Differences |
| Electrical Conductivity (Doped) | Lowest | Low | Highest | The linear, planar structure of the para-polymer facilitates the most effective π-orbital overlap along the chain, creating a superior pathway for charge carriers. Steric hindrance in the ortho- and meta-polymers disrupts this conjugation. |
Note: Absolute conductivity values can vary significantly based on the dopant, doping level, and processing conditions. Values for similar conducting polymers like polypyrrole can range from 2 to 8 S·cm⁻¹.[6]
Solubility and Mechanical Properties
| Property | Poly(o-aminobenzonitrile) | Poly(m-aminobenzonitrile) | Poly(p-aminobenzonitrile) | Rationale for Differences |
| Solubility | More Soluble | More Soluble | Less Soluble | The highly ordered and strong intermolecular forces in the para-polymer make it more difficult for solvent molecules to penetrate and dissolve the chains. All isomers are generally soluble in polar aprotic solvents like NMP and DMSO.[3][4] |
| Mechanical Strength | Lower | Intermediate | Higher | The combination of strong dipole-dipole interactions from the nitrile groups and efficient chain packing in the linear para-polymer results in superior tensile strength and modulus.[3] |
Experimental Protocols: A Self-Validating System
The following protocols describe standard, reliable methods for the characterization of poly(aminobenzonitrile)s. Each protocol is designed to provide verifiable data integral to a comparative analysis.
Thermal Analysis: Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition temperature (Td) of the polymer.[3]
-
Apparatus: Thermogravimetric Analyzer.
-
Methodology:
-
Place 10-15 mg of the dried polymer sample into a high-purity ceramic crucible.[3]
-
Heat the sample from ambient temperature to 800 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.[3]
-
Continuously monitor and record the sample's mass as a function of temperature.
-
The Td is typically reported as the temperature at which 5% weight loss occurs (Td₅).
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the amorphous polymer.[7]
-
Apparatus: Differential Scanning Calorimeter.
-
Methodology:
-
Seal 5-10 mg of the polymer sample in an aluminum pan.
-
Perform an initial heating scan to 250 °C at 20 °C/min to erase the polymer's thermal history.[7]
-
Cool the sample at a controlled rate back to room temperature.
-
Perform a second heating scan at a rate of 10 °C/min.[3]
-
The Tg is identified as the midpoint of the step transition in the heat flow curve from the second heating scan.
-
Structural Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the chemical structure of the polymer and the successful incorporation of the monomer units.[2]
-
Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Methodology:
-
Place a small amount of the dry polymer powder directly onto the ATR crystal.
-
Apply pressure to ensure firm contact between the sample and the crystal.
-
Record the infrared spectrum over a range of 4000-400 cm⁻¹.[2]
-
Analyze the resulting spectrum to identify characteristic vibrational frequencies for key functional groups (e.g., C≡N, N-H, C=C of aromatic rings).
-
Electrical Conductivity Measurement
-
Objective: To measure the DC electrical conductivity of the polymer.
-
Apparatus: Four-in-line probe setup with a source meter.[6]
-
Methodology:
-
Press the polymer powder into a pellet of known thickness and diameter using a hydraulic press.
-
Place the pellet in the four-point probe apparatus. The outer two probes apply a constant current, while the inner two probes measure the voltage drop.
-
Calculate the resistivity (ρ) using the measured voltage, current, and pellet dimensions.
-
The conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).
-
Conclusion and Outlook
The comparative analysis of polymers derived from aminobenzonitrile isomers unequivocally demonstrates the profound influence of monomer structure on polymer properties. Poly(p-aminobenzonitrile), with its linear and conjugated backbone, consistently emerges as the top performer in terms of thermal stability and its potential for high electrical conductivity and mechanical strength. This makes it a promising candidate for applications requiring robust, functional materials.
Conversely, the polymers derived from the ortho- and meta-isomers, while exhibiting lower performance in these specific metrics, offer properties such as increased solubility and different morphological characteristics. These features could be advantageous in applications where processability is a key concern or where unique surface interactions are desired. By understanding the fundamental structure-property relationships outlined in this guide, researchers can strategically select the appropriate aminobenzonitrile isomer to synthesize polymers with tailored characteristics, paving the way for innovation across diverse scientific and industrial fields.
References
- Benchmarking the properties of polymers synthesized with and without 4-Aminobenzonitrile. (n.d.). Benchchem.
- A Comparative Spectroscopic Guide to 4-Aminobenzonitrile and Its Positional Isomers. (n.d.). Benchchem.
- A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers. (n.d.). Benchchem.
-
Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. (2021). MDPI. Retrieved from [Link]
-
Poly-2-Amino-Benzonitrile, A Wide Dynamic pH Linear Responding Material. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (2008). Asian Journal of Chemistry. Retrieved from [Link]
-
Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Aminobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Properties, and Biodegradation of Sequential Poly(Ester Amide)s Containing γ-Aminobutyric Acid. (2022). MDPI. Retrieved from [Link]
-
P-Aminobenzonitrile. (n.d.). Pharmacompass. Retrieved from [Link]
-
Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations. (2024). MDPI. Retrieved from [Link]
-
A spectroscopic study of Benzonitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
O-Aminobenzonitrile. (n.d.). ChemBK. Retrieved from [Link]
-
Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
A Pyridazine-Containing Phthalonitrile Resin for Heat-Resistant and Flame-Retardant Polymer Materials. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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2-Aminobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
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Benzonitrile, o-amino-. (n.d.). Pharmacompass. Retrieved from [Link]
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What is the electrical conductivity of polyacrylonitrile?. (2015). ResearchGate. Retrieved from [Link]
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Properties of Conductive Polyacrylonitrile Fibers Prepared by Using Benzoxazine Modified Carbon Black. (2020). ResearchGate. Retrieved from [Link]
-
Electrical Conductivity Based Ammonia Sensing Properties of Polypyrrole/MoS2 Nanocomposite. (2019). MDPI. Retrieved from [Link]
-
SYNTHESIS OF VITAMIN B5 ANALOGOUS METHACRYLAMIDE MONOMERS AND THEIR RAFT POLYMERIZATION. (n.d.). IslandScholar. Retrieved from [Link]
-
Effects of Polymerization Time towards Conductivity and Properties of Poly(methyl methacrylate)/Polyaniline (PMMA/PANi) Copolymer. (2022). MDPI. Retrieved from [Link]
-
Synthesis and factor affecting on the conductivity of polypyrrole: a short review. (2020). Wiley Online Library. Retrieved from [Link]
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Proper Disposal of 3-(4-Aminophenyl)benzonitrile: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 3-(4-Aminophenyl)benzonitrile (CAS No. 443998-73-0). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.
Hazard Assessment and Risk Mitigation
Understanding the inherent risks of 3-(4-Aminophenyl)benzonitrile is the foundation of its safe management. The molecule's structure, featuring both an aromatic amine and a nitrile functional group, contributes to its specific hazard profile.
Based on available safety data, this compound presents the following primary hazards:
-
Corrosivity/Irritation: Causes severe skin burns, serious eye damage (H314, H318), and may cause respiratory irritation (H335).[1][2]
-
Environmental Hazard: Very toxic to aquatic life (H400).[2]
Due to these classifications, 3-(4-Aminophenyl)benzonitrile must be managed as hazardous waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.
Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the identified hazards. To prevent exposure through ingestion, inhalation, or dermal contact, the following minimum PPE must be worn when handling 3-(4-Aminophenyl)benzonitrile in any form (pure solid, solutions, or as waste):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents dermal contact, skin irritation, and burns. |
| Eye/Face Protection | Safety goggles or a face shield. | Protects against splashes and airborne particles causing severe eye damage. |
| Body Protection | A standard laboratory coat. | Shields skin from accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of dust or aerosols, mitigating respiratory irritation. |
Waste Segregation and Collection Protocol
Proper segregation is a self-validating system that prevents dangerous chemical reactions within waste streams. The disposal process begins at the point of generation.
Step 1: Designate a Hazardous Waste Container Select a container that is chemically compatible with nitriles and aromatic amines (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must be in good condition with a secure, leak-proof lid.
Step 2: Label the Container Correctly The label must be completed before any waste is added. According to the Resource Conservation and Recovery Act (RCRA), the following information is mandatory:
-
The words "Hazardous Waste "
-
The full chemical name: "3-(4-Aminophenyl)benzonitrile "
-
A clear description of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
The date when waste was first added (accumulation start date).
-
The name of the principal investigator and laboratory location.
Step 3: Collect Waste
-
Solid Waste: Collect unused or contaminated 3-(4-Aminophenyl)benzonitrile, along with any grossly contaminated items like weigh boats or paper towels, directly into the labeled container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with incompatible waste streams, particularly strong oxidizing agents or acids.[3]
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this chemical must be placed in a designated sharps container that is also labeled as hazardous waste.
Step 4: Store the Waste Container Safely Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and ideally within secondary containment (such as a spill tray) to contain any potential leaks.
Spill Management and Decontamination
Accidental spills must be managed immediately to prevent exposure and environmental release.
Spill Cleanup Protocol
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full PPE ensemble described in Section 1.
-
Contain the Spill: For a solid spill, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the contained material into your designated 3-(4-Aminophenyl)benzonitrile hazardous waste container. Avoid aggressive actions that could generate dust.
-
Decontaminate the Area: Clean the spill surface thoroughly. A multi-step process is recommended:
-
First, wipe the area with a cloth dampened with a detergent solution (e.g., Liquinox®).[4]
-
Follow with a rinse using 70% ethanol or isopropanol.
-
All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste in the same container.
-
Chemical Decontamination Insights
For decontaminating glassware or equipment, understanding the chemical reactivity of the functional groups provides a path to degradation.
-
Nitrile Group Hydrolysis: The nitrile functional group (–C≡N) can be hydrolyzed to a carboxylic acid and ammonia under basic conditions.[5][6][7] A rinse with a dilute sodium hydroxide solution can, in principle, initiate this degradation, converting the nitrile to a less toxic carboxylate salt.[5][8] However, this should only be performed by personnel confident in handling corrosive solutions, and the resulting rinsate must still be collected as hazardous waste.
-
Aromatic Amine Oxidation: The amine group (–NH₂) can be oxidized by agents like sodium hypochlorite (bleach).[9][10] Caution is advised , as this reaction can produce a complex mixture of chlorinated and azo compounds, which may themselves be hazardous.[9][11] Therefore, using bleach for routine decontamination is not recommended without a thorough understanding of the potential byproducts.
Final Disposal Workflow
The final disposal must be handled by trained professionals in compliance with institutional and national regulations.
Step-by-Step Final Disposal:
-
Full Container Management: Once the waste container is full (leaving at least 10% headspace), seal it securely and ensure the label is accurate and complete.
-
Request Pickup: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department or equivalent authority.
-
Professional Handling: Do not attempt to transport the waste off-site yourself. The waste will be collected by trained EHS personnel and consolidated for shipment.
-
Manifesting and Transport: The waste is transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF), all under a manifest tracking system as required by the EPA.[3]
-
Ultimate Destruction: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a TSDF, which ensures complete destruction of the hazardous compound.
By rigorously following this guide, laboratory professionals can effectively manage 3-(4-Aminophenyl)benzonitrile waste, ensuring a safe work environment and upholding their commitment to environmental stewardship.
References
-
Scribd. EXP13 Hydrolysis of Benzonitrile. Available at: [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]
-
ProQuest. Oxidation of aromatic amines by sodium hypochlorite. Available at: [Link]
-
Infinity Learn. Hydrolysis of benzonitrile gives. Available at: [Link]
-
Brainly.com. Write equations that illustrate the mechanism of the basic hydrolysis of benzonitrile to benzoate ion. Available at: [Link]
-
University of Surrey. Oxidation of aromatic amines by sodium hypochlorite. Available at: [Link]
-
SKC Inc. Aromatic Amine DECONtamination Solution Safety Data Sheet. Available at: [Link]
-
EPA. Standard Operating Procedure for Equipment Decontamination. Available at: [Link]
-
ResearchGate. Research on the Application of Sodium Hypochlorite in Chemical Oxidation Reactions. Available at: [Link]
-
Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]
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University of Kentucky. Disinfection & Decontamination - Research Safety. Available at: [Link]
-
Stanford University. Decontamination - Biosafety Manual. Available at: [Link]
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- 11. Research on the Application of Sodium Hypochlorite in Chemical Oxidation Reactions - Oreate AI Blog [oreateai.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Aminophenyl)benzonitrile
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 3-(4-Aminophenyl)benzonitrile. While specific toxicological data for this isomer may be limited, a cautious approach, informed by data from related isomers like 4-Aminobenzonitrile, is critical for ensuring laboratory safety. This document is designed to be your preferred source for procedural safety information, building a foundation of trust through expertise and a commitment to your well-being.
Understanding the Risks: A Proactive Approach to Safety
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory operations being performed. The primary goal is to create a barrier between the researcher and the hazardous material, preventing exposure through inhalation, skin contact, or eye contact.
Respiratory Protection: Guarding Against Inhalation
Given that aminobenzonitriles can be harmful if inhaled, respiratory protection is a key consideration, particularly when handling the compound as a powder or when there is a risk of aerosol generation.
-
For low-dust activities in a well-ventilated area: A NIOSH-approved N95 dust mask may be sufficient.[8]
-
For activities with a higher potential for dust or aerosol generation: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7] This may involve the use of a half-mask or full-face respirator with appropriate cartridges.
Hand Protection: The First Line of Defense
Hands are often the most likely part of the body to come into direct contact with chemicals. Therefore, selecting the right gloves is critical.
-
Material: Nitrile gloves are an excellent choice for handling a wide range of chemicals, including nitriles.[9][10][11] They offer superior resistance to punctures and a variety of chemicals compared to latex or vinyl gloves.[9][11][12][13]
-
Inspection: Always inspect gloves for any signs of damage, such as tears or punctures, before use.[13]
-
Proper Removal: To prevent skin contamination, gloves should be removed carefully, avoiding contact between the outer surface of the glove and bare skin.
Eye and Face Protection: Shielding from Splashes and Particles
The eyes are particularly vulnerable to chemical splashes and airborne particles.
-
Standard Operations: At a minimum, safety glasses with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[7]
-
Higher Risk Operations: When there is a greater risk of splashes, chemical safety goggles or a face shield should be used to provide more complete protection.
Protective Clothing: Minimizing Skin Exposure
To prevent accidental skin contact, appropriate protective clothing is necessary.
-
Laboratory Coat: A standard laboratory coat should be worn at all times when handling 3-(4-Aminophenyl)benzonitrile.
-
Additional Protection: For tasks with a higher risk of contamination, consider the use of disposable coveralls or aprons made of a chemically resistant material.
PPE Selection Summary
| Operational Scenario | Respiratory Protection | Hand Protection | Eye/Face Protection | Protective Clothing |
| Weighing and preparing solutions in a fume hood | Not generally required if work is performed within a certified chemical fume hood. | Chemical-resistant nitrile gloves. | Safety glasses with side shields or chemical goggles. | Laboratory coat. |
| Handling small quantities on an open bench (well-ventilated) | NIOSH-approved N95 dust mask recommended. | Chemical-resistant nitrile gloves. | Chemical safety goggles. | Laboratory coat. |
| Large-scale operations or potential for significant aerosolization | Half-mask or full-face respirator with appropriate cartridges. | Chemical-resistant nitrile gloves (consider double-gloving). | Face shield over chemical safety goggles. | Chemical-resistant apron or coveralls over a laboratory coat. |
| Cleaning up spills | NIOSH-approved respirator for toxic dusts.[14] | Chemical-resistant nitrile gloves. | Chemical safety goggles and face shield. | Chemical-resistant coveralls. |
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Protective Clothing: Put on your lab coat or coveralls.
-
Respiratory Protection: If required, fit your respirator.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence:
-
Gloves: Remove your gloves using a technique that avoids touching the outside of the gloves with your bare hands.
-
Protective Clothing: Remove your lab coat or coveralls, turning it inside out as you do.
-
Eye and Face Protection: Remove your face shield, goggles, or glasses from the back.
-
Respiratory Protection: Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the PPE Decision Process
The following diagram illustrates the key decision points for selecting the appropriate level of personal protective equipment when handling 3-(4-Aminophenyl)benzonitrile.
Caption: Decision workflow for selecting and using PPE for 3-(4-Aminophenyl)benzonitrile.
Spill Management and Disposal of Contaminated PPE
In the event of a spill, evacuate the area and ensure adequate ventilation.[14] Remove all sources of ignition.[14] Contain the spill using an inert absorbent material.[14] Carefully sweep or vacuum the spilled solid, avoiding dust generation.[14]
All PPE that has been in contact with 3-(4-Aminophenyl)benzonitrile should be considered contaminated.
-
Gloves and disposable items: These should be placed in a designated, sealed container for hazardous waste disposal.
-
Reusable items: Decontaminate reusable PPE according to your institution's established procedures. If thorough decontamination is not possible, dispose of the items as hazardous waste.
Contaminated clothing should be removed immediately, and the affected skin should be washed thoroughly with soap and water.[5][6][15]
Conclusion: A Culture of Safety
The safe handling of 3-(4-Aminophenyl)benzonitrile is a critical responsibility for all laboratory personnel. By understanding the potential hazards and diligently applying the principles of personal protective equipment outlined in this guide, you contribute to a robust culture of safety. This proactive approach not only protects you and your colleagues but also ensures the integrity of your research.
References
- Vertex AI Search. (2025, January 7).
- GlovesnStuff. Nitrile Gloves for Chemical Handling.
- Vertex AI Search. (2025, January 7). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- Armbrust American. Are Nitrile Gloves Considered PPE?.
- ChemicalBook.
- Vertex AI Search.
- Sigma-Aldrich. 4-(3-Aminophenyl)benzonitrile 97%.
- Cole-Parmer.
- Thermo Fisher Scientific. (2021, December 25).
- PubChem. 4-Aminobenzonitrile.
- Thermo Fisher Scientific. (2010, November 16).
- Apollo Scientific.
- Arctom Scientific. CAS NO. 443998-73-0 | 3-(4-AMINOPHENYL)BENZONITRILE.
- Carl ROTH. (2025, March 31).
- Carl ROTH.
- BenchChem. Proper Disposal of 4-Aminobenzonitrile: A Procedural Guide.
Sources
- 1. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. 4-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 4-(3-Aminophenyl)benzonitrile 97 149505-72-6 [sigmaaldrich.com]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. glovesnstuff.com [glovesnstuff.com]
- 11. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 12. armbrustusa.com [armbrustusa.com]
- 13. gpisupply.com [gpisupply.com]
- 14. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


